5-Methoxy-2-nitrobenzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
5-methoxy-2-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO5/c1-14-5-2-3-7(9(12)13)6(4-5)8(10)11/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URADKXVAIGMTEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90320805 | |
| Record name | 5-Methoxy-2-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90320805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1882-69-5 | |
| Record name | 5-Methoxy-2-nitrobenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1882-69-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 364656 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001882695 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1882-69-5 | |
| Source | DTP/NCI | |
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| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Methoxy-2-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90320805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methoxy-2-nitrobenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.146 | |
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Foundational & Exploratory
5-Methoxy-2-nitrobenzoic Acid: A Technical Overview for Researchers
IUPAC Name: 5-Methoxy-2-nitrobenzoic acid
This technical guide provides an in-depth overview of this compound, a key chemical intermediate in organic synthesis, particularly for pharmaceutical and materials science research. This document outlines its chemical structure, physicochemical properties, and a detailed experimental protocol for its application in the synthesis of a betrixaban intermediate.
Chemical Structure
The chemical structure of this compound is presented below.
Caption: Chemical structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below for easy reference and comparison.
| Property | Value |
| Molecular Formula | C₈H₇NO₅ |
| Molecular Weight | 197.14 g/mol [1][2][3] |
| CAS Number | 1882-69-5[1][2][3] |
| Appearance | Beige to grey or brown granules[1][4] |
| Melting Point | 125-130 °C[1][2] |
| Boiling Point | 399.7 °C at 760 mmHg[1] |
| Density | 1.43 g/cm³[1] |
| Solubility | Soluble in Methanol[1] |
| pKa | 2.06 ± 0.25 (Predicted)[1] |
| LogP | 1.82480[1] |
| Hydrogen Bond Donor Count | 1[1] |
| Hydrogen Bond Acceptor Count | 5[1] |
| Rotatable Bond Count | 2[1] |
Experimental Protocols
This compound serves as a crucial starting material in the synthesis of various pharmaceutical intermediates. Below is a detailed experimental protocol for the synthesis of N-(5-chloro-2-pyridyl)-5-methoxy-2-nitrobenzamide, an intermediate in the preparation of the anticoagulant drug betrixaban.
Objective: To synthesize N-(5-chloro-2-pyridyl)-5-methoxy-2-nitrobenzamide using this compound.
Materials:
-
This compound (19.7g, 0.1mol)
-
N-hydroxysuccinimide (NHS) (14.9g, 0.13mol)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (24.9g, 0.13mol)
-
2-Amino-5-chloropyridine (16.6g, 0.13mol)
-
N,N-dimethylformamide (DMF) (98.5ml)
-
Water
-
Ethanol
-
Three-neck flask
-
Stirring apparatus
-
Filtration apparatus
-
Vacuum drying oven
Procedure:
-
To a three-neck flask, add 19.7g (0.1mol) of this compound, 14.9g (0.13mol) of N-hydroxysuccinimide, and 24.9g (0.13mol) of EDC·HCl.
-
Add 98.5ml of N,N-dimethylformamide to the flask and stir the mixture to dissolve the solids.
-
Stir the reaction mixture for 1 hour at a temperature of 25 °C.
-
Add 16.6g (0.13mol) of 2-amino-5-chloropyridine to the reaction mixture and continue to stir.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, add 985ml of water to the reaction liquid.
-
Reduce the temperature to 5 °C and continue stirring for 8 hours to induce crystallization.
-
Filter the resulting solid and wash the filter cake sequentially with 40ml of water and 40ml of ethanol.
-
Dry the filter cake for 10 hours under vacuum at a temperature of 40 °C to obtain the final product, N-(5-chloro-2-pyridyl)-5-methoxy-2-nitrobenzamide.
Experimental Workflow
The following diagram illustrates the workflow for the synthesis of the betrixaban intermediate starting from this compound.
Caption: Synthesis workflow for a betrixaban intermediate.
Applications in Research and Drug Development
This compound is a versatile building block in organic synthesis with significant applications in the pharmaceutical industry and materials science.
-
Pharmaceutical Synthesis: It is a key starting material for the synthesis of various complex molecules. For instance, it is used in the preparation of Cathepsin S inhibitors, which have potential antitumor applications.[1] Additionally, derivatives of this compound are utilized in the synthesis of 2-aminocombretastatin analogues, which are being investigated as potential antimitotic agents for cancer therapy.[1] It has also been used as a starting material in the synthesis of dictyoquinazol A, a neuroprotective compound, and pyrrolobenzodiazepines.[2]
-
Chemical Intermediate: The presence of the methoxy, nitro, and carboxylic acid functional groups on the benzene ring allows for a variety of chemical transformations. The electron-withdrawing nitro group increases the acidity of the carboxylic acid and influences the regioselectivity of further reactions on the aromatic ring. This makes it a valuable intermediate for constructing more complex molecular architectures.
References
An In-depth Technical Guide to 5-Methoxy-2-nitrobenzoic Acid (CAS Number: 1882-69-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Methoxy-2-nitrobenzoic acid, with the CAS number 1882-69-5, is a valuable substituted nitrobenzoic acid derivative. It serves as a key intermediate in the synthesis of a range of pharmacologically active molecules and complex organic compounds. This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed experimental protocol for its synthesis, purification methods, and a summary of its significant applications in medicinal chemistry. The document includes tabulated quantitative data for easy reference and visual diagrams generated using Graphviz to illustrate synthetic pathways and mechanisms of action of compounds derived from it.
Chemical and Physical Properties
This compound is typically a beige to brown granular or crystalline powder.[1] It is soluble in methanol.[2] Key physicochemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 1882-69-5 | [1][3] |
| Molecular Formula | C₈H₇NO₅ | [3] |
| Molecular Weight | 197.14 g/mol | [3] |
| Appearance | Beige to grey or brown granules/crystalline powder | [1] |
| Melting Point | 125-130 °C | [1] |
| Boiling Point | 399.7 °C at 760 mmHg (estimated) | [2] |
| Density | 1.43 g/cm³ (estimated) | [2] |
| pKa | 2.06 ± 0.25 (Predicted) | [1] |
| Solubility | Soluble in Methanol | [1][2] |
| InChI Key | URADKXVAIGMTEG-UHFFFAOYSA-N | [4] |
| SMILES | COC1=CC(=C(C=C1)--INVALID-LINK--[O-])C(=O)O | [3] |
Synthesis and Purification
Synthetic Route: Nitration of 3-Methoxybenzoic Acid
A common method for the synthesis of this compound involves the nitration of 3-methoxybenzoic acid. The methoxy group is an ortho-, para-director, and the carboxylic acid group is a meta-director. This substitution pattern directs the incoming nitro group to the positions ortho and para to the methoxy group. The position ortho to the methoxy group and meta to the carboxylic acid group (C2) is sterically hindered. The other ortho position (C6) is also a possibility. The para position to the methoxy group (C5) is also meta to the carboxylic acid, making it a favorable position for nitration. Therefore, the nitration of 3-methoxybenzoic acid can yield a mixture of isomers, primarily this compound and 3-methoxy-4-nitrobenzoic acid, along with other minor byproducts. Careful control of reaction conditions is crucial to maximize the yield of the desired product.
Experimental Protocol: Synthesis
This protocol is a general representation and may require optimization.
Materials:
-
3-Methoxybenzoic acid
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃, 65-70%)
-
Ice
-
Deionized water
-
Ethanol
Procedure:
-
In a flask equipped with a magnetic stirrer and placed in an ice-salt bath, slowly add 20 mL of concentrated sulfuric acid.
-
Once the sulfuric acid is cooled to 0-5 °C, slowly add 10 g of 3-methoxybenzoic acid in portions, ensuring the temperature does not exceed 10 °C.
-
In a separate beaker, prepare the nitrating mixture by slowly adding 10 mL of concentrated nitric acid to 10 mL of concentrated sulfuric acid, while cooling in an ice bath.
-
Add the cold nitrating mixture dropwise to the stirred solution of 3-methoxybenzoic acid over 30-60 minutes, maintaining the reaction temperature below 10 °C.
-
After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 1-2 hours.
-
Slowly and carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring.
-
A precipitate will form. Allow the ice to melt completely, then collect the solid product by vacuum filtration.
-
Wash the crude product thoroughly with cold deionized water until the washings are neutral to pH paper.
Experimental Protocol: Purification by Recrystallization
Procedure:
-
Transfer the crude, air-dried product to an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely.
-
If colored impurities are present, a small amount of activated charcoal can be added, and the solution briefly boiled and then hot-filtered to remove the charcoal.
-
Slowly add hot water to the ethanolic solution until a slight turbidity persists.
-
Allow the solution to cool slowly to room temperature. Crystals of this compound should form.
-
To maximize the yield, cool the flask in an ice bath for at least 30 minutes.
-
Collect the purified crystals by vacuum filtration, washing with a small amount of a cold ethanol/water mixture.
-
Dry the crystals in a desiccator or a vacuum oven at a low temperature.
Spectroscopic Data
Note: Experimental spectroscopic data for this compound is not widely available in public databases. The following represents predicted data and typical spectral features for a compound with this structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Predicted):
-
~10-13 ppm (singlet, 1H): Carboxylic acid proton (-COOH). This peak is often broad and may exchange with D₂O.
-
~7.5-8.0 ppm (doublet, 1H): Aromatic proton ortho to the nitro group.
-
~7.0-7.4 ppm (doublet of doublets, 1H): Aromatic proton meta to both the nitro and methoxy groups.
-
~6.8-7.1 ppm (doublet, 1H): Aromatic proton ortho to the methoxy group.
-
~3.9 ppm (singlet, 3H): Methoxy group protons (-OCH₃).
¹³C NMR (Predicted):
-
~165-170 ppm: Carboxylic acid carbon (-COOH).
-
~160-165 ppm: Aromatic carbon attached to the methoxy group.
-
~145-150 ppm: Aromatic carbon attached to the nitro group.
-
~125-135 ppm: Aromatic CH carbons.
-
~110-120 ppm: Aromatic CH carbons.
-
~105-115 ppm: Aromatic CH carbons.
-
~56 ppm: Methoxy carbon (-OCH₃).
Infrared (IR) Spectroscopy
Characteristic Peaks:
-
3300-2500 cm⁻¹ (broad): O-H stretch of the carboxylic acid, often showing broadness due to hydrogen bonding.
-
~3100-3000 cm⁻¹: Aromatic C-H stretch.
-
~1700 cm⁻¹ (strong): C=O stretch of the carboxylic acid.
-
~1600, 1480 cm⁻¹: Aromatic C=C stretches.
-
~1530 cm⁻¹ (strong): Asymmetric NO₂ stretch.
-
~1350 cm⁻¹ (strong): Symmetric NO₂ stretch.
-
~1250 cm⁻¹: Asymmetric C-O-C stretch of the aryl ether.
-
~1020 cm⁻¹: Symmetric C-O-C stretch of the aryl ether.
Mass Spectrometry (MS)
Expected Fragmentation Pattern:
-
Molecular Ion (M⁺): m/z = 197.
-
[M-OH]⁺: m/z = 180 (loss of the hydroxyl radical from the carboxylic acid).
-
[M-NO₂]⁺: m/z = 151 (loss of the nitro group).
-
[M-COOH]⁺: m/z = 152 (loss of the carboxyl group).
Applications in Drug Development
This compound is a crucial building block for several classes of therapeutic agents.
Synthesis of Betrixaban Intermediate
Betrixaban is an oral, direct Factor Xa inhibitor used for the prophylaxis of venous thromboembolism. This compound is a key starting material in its synthesis. The synthesis involves the amidation of this compound with 2-amino-5-chloropyridine to form an intermediate, which then undergoes further transformations.
Precursor to Cathepsin S Inhibitors
This compound is utilized in the synthesis of inhibitors of Cathepsin S, a cysteine protease involved in antigen presentation and immune responses.[1] Overactivity of Cathepsin S is implicated in various autoimmune diseases and cancers. Inhibitors of this enzyme represent a promising therapeutic strategy.
The general mechanism of Cathepsin S in antigen presentation involves the degradation of the invariant chain (Ii) associated with MHC class II molecules in antigen-presenting cells (APCs). This allows for the loading of antigenic peptides onto the MHC class II molecule for presentation to T-helper cells, initiating an immune response.
Synthesis of 2-Aminocombretastatin Derivatives
This compound also serves as a starting material for the synthesis of 2-aminocombretastatin derivatives, which are investigated as potent antimitotic agents.[1] Combretastatins are known to inhibit tubulin polymerization, a critical process for microtubule formation and cell division. By disrupting microtubule dynamics, these agents can induce cell cycle arrest and apoptosis in cancer cells.
Other Applications
This compound is also a precursor for the synthesis of other bioactive compounds, including:
-
Dictyoquinazol A: A neuroprotective compound.
-
Pyrrolobenzodiazepines: A class of compounds with antitumor properties.
Safety Information
This compound is classified as an irritant.[1] It is irritating to the eyes, respiratory system, and skin. Standard laboratory safety precautions should be taken when handling this compound.
Hazard and Precautionary Statements:
-
Hazard Codes: Xi (Irritant)
-
Risk Statements: R36/37/38 (Irritating to eyes, respiratory system and skin)
-
Safety Statements: S26 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice), S37/39 (Wear suitable gloves and eye/face protection)
Always consult the Safety Data Sheet (SDS) for complete and up-to-date safety information before handling this chemical.
Conclusion
This compound (CAS 1882-69-5) is a versatile and important chemical intermediate with significant applications in the synthesis of pharmaceuticals, particularly in the areas of anticoagulants, anticancer agents, and immunomodulators. This guide has provided a comprehensive overview of its properties, a detailed synthesis protocol, and an exploration of its role in the development of key therapeutic molecules. The provided data and diagrams serve as a valuable resource for researchers and professionals in the fields of chemistry and drug discovery.
References
A Comprehensive Technical Guide to 5-Methoxy-2-nitrobenzoic acid
This guide provides an in-depth overview of 5-Methoxy-2-nitrobenzoic acid, a key chemical intermediate in the synthesis of various biologically active molecules. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Core Molecular Data
This compound is a substituted nitrobenzoic acid derivative. Its fundamental molecular properties are summarized below.
| Identifier | Value | Source |
| Molecular Formula | C8H7NO5 | [1][2][3] |
| Molecular Weight | 197.14 g/mol | [1] |
| CAS Number | 1882-69-5 | [2][3][4] |
| Canonical SMILES | COC1=CC(=C(C=C1)--INVALID-LINK--[O-])C(=O)O | [2] |
| InChI Key | URADKXVAIGMTEG-UHFFFAOYSA-N | [3] |
| Appearance | Beige to grey or brown granules | [2] |
| Melting Point | 125-130 °C | [2][4][5] |
Synthetic Applications and Experimental Protocols
This compound serves as a crucial starting material in the synthesis of a variety of compounds with significant therapeutic potential. Its chemical structure allows for versatile modifications, making it a valuable building block in medicinal chemistry.
1. Synthesis of Cathepsin S Inhibitors:
This compound is utilized in the synthesis of inhibitors for Cathepsin S, an enzyme implicated in antitumor applications.[4] The general workflow for such a synthetic route is outlined below.
References
- 1. 2-Methoxy-5-nitrobenzoic acid | C8H7NO5 | CID 284163 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lookchem.com [lookchem.com]
- 3. This compound | CAS 1882-69-5 [matrix-fine-chemicals.com]
- 4. This compound | 1882-69-5 [chemicalbook.com]
- 5. Sigma Aldrich this compound 1 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]
Solubility of 5-Methoxy-2-nitrobenzoic Acid in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the solubility of 5-Methoxy-2-nitrobenzoic acid. Due to a lack of specific quantitative solubility data in publicly available literature for this compound, this guide furnishes qualitative information and presents quantitative data for structurally analogous nitrobenzoic acids to offer valuable comparative insights. Furthermore, this document outlines detailed experimental protocols to enable researchers to determine precise solubility data for their specific applications.
Qualitative Solubility Data
Quantitative Solubility of Structurally Related Compounds
To provide a reasonable estimation of the solubility behavior of this compound, the following tables summarize the experimentally determined mole fraction solubility of 3-nitrobenzoic acid and 3,5-dinitrobenzoic acid in seven common organic solvents at various temperatures. This data, from a study by Zhang et al., can serve as a useful benchmark for solvent selection and experimental design.[4] The solubility of these related compounds generally increases with temperature.[4]
Table 1: Mole Fraction Solubility (x) of 3-Nitrobenzoic Acid in Various Organic Solvents [4]
| Temperature (K) | Methanol | Ethanol | Ethyl Acetate | Acetonitrile | Dichloromethane | Toluene |
| 273.15 | 0.133 | 0.088 | 0.065 | 0.048 | 0.012 | 0.005 |
| 283.15 | 0.178 | 0.121 | 0.091 | 0.068 | 0.018 | 0.008 |
| 293.15 | 0.235 | 0.163 | 0.125 | 0.094 | 0.026 | 0.012 |
| 303.15 | 0.306 | 0.218 | 0.169 | 0.128 | 0.038 | 0.018 |
| 313.15 | 0.392 | 0.287 | 0.226 | 0.173 | 0.054 | 0.027 |
| 323.15 | 0.495 | 0.373 | 0.299 | 0.231 | 0.077 | 0.040 |
Table 2: Mole Fraction Solubility (x) of 3,5-Dinitrobenzoic Acid in Various Organic Solvents [4]
| Temperature (K) | Methanol | Ethanol | Ethyl Acetate | Acetonitrile | Dichloromethane | Toluene |
| 273.15 | 0.034 | 0.023 | 0.021 | 0.015 | 0.003 | 0.001 |
| 283.15 | 0.049 | 0.034 | 0.031 | 0.022 | 0.005 | 0.002 |
| 293.15 | 0.069 | 0.049 | 0.045 | 0.033 | 0.008 | 0.003 |
| 303.15 | 0.096 | 0.070 | 0.065 | 0.048 | 0.012 | 0.005 |
| 313.15 | 0.133 | 0.099 | 0.092 | 0.069 | 0.018 | 0.008 |
| 323.15 | 0.182 | 0.138 | 0.129 | 0.098 | 0.027 | 0.012 |
Experimental Protocol for Solubility Determination
The following protocol details the isothermal saturation method, a widely used technique for determining the solubility of a solid compound in a solvent.
Materials and Apparatus
-
Compound: this compound (high purity)
-
Solvents: Desired organic solvents (analytical grade)
-
Apparatus:
-
Jacketed glass vessel or temperature-controlled flasks
-
Magnetic stirrer and stir bars or orbital shaker
-
Thermostatic bath for temperature control
-
Calibrated thermometer or temperature probe
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Analytical balance (accurate to ±0.0001 g)
-
Pipettes and glassware
-
Evaporating dishes or vials for gravimetric analysis
-
UV-Vis spectrophotometer (optional, for analysis by spectroscopy)
-
Procedure: Isothermal Saturation
-
Preparation: Add an excess amount of solid this compound to a temperature-controlled vessel. The presence of undissolved solid is essential to ensure the solution is saturated.
-
Solvent Addition: Add a known volume or mass of the desired organic solvent to the vessel.
-
Equilibration: Seal the vessel to prevent solvent evaporation. Agitate the mixture at a constant speed using a magnetic stirrer or shaker. Maintain a constant temperature using the thermostatic bath. The system should be allowed to reach equilibrium, which can take from 24 to 72 hours.
-
Sample Withdrawal: Once equilibrium is reached, stop the agitation and allow the undissolved solid to settle. Carefully withdraw a sample of the supernatant (the clear, saturated solution) using a pre-heated or pre-cooled syringe to maintain the experimental temperature. Immediately filter the sample using a syringe filter to remove any undissolved solid particles.
Quantitative Analysis of the Saturated Solution
The concentration of this compound in the filtered saturated solution can be determined by several methods.
This method is straightforward and relies on evaporating the solvent to determine the mass of the dissolved solute.[5][6]
-
Accurately weigh a clean, dry evaporating dish (W₁).
-
Transfer a known volume or mass of the filtered saturated solution into the dish and weigh it (W₂).
-
Carefully evaporate the solvent in a fume hood or using a rotary evaporator.
-
Dry the dish containing the solid residue in an oven at a temperature below the compound's melting point until a constant weight is achieved.
-
Cool the dish in a desiccator and reweigh (W₃).
-
Calculations:
-
Mass of dissolved solute = W₃ - W₁
-
Mass of solvent = W₂ - W₃
-
Solubility can be expressed as g/100 g solvent or other relevant units.
-
This method is suitable if the compound has a distinct chromophore that absorbs in the UV-Vis spectrum.[7][8][9]
-
Determine λ_max: Prepare a dilute solution of this compound in the chosen solvent and scan the UV-Vis spectrum to find the wavelength of maximum absorbance (λ_max).
-
Create a Calibration Curve: Prepare a series of standard solutions of known concentrations. Measure the absorbance of each standard at λ_max and plot absorbance versus concentration to create a calibration curve.
-
Measure Sample Absorbance: Take a precise aliquot of the filtered saturated solution and dilute it with a known volume of the solvent to bring its absorbance within the linear range of the calibration curve.
-
Calculate Concentration: Measure the absorbance of the diluted sample at λ_max and use the calibration curve to determine its concentration. Account for the dilution factor to calculate the concentration of the original saturated solution.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of this compound.
Caption: Workflow for solubility determination.
References
- 1. lookchem.com [lookchem.com]
- 2. lbaochemicals.com [lbaochemicals.com]
- 3. This compound CAS#: 1882-69-5 [amp.chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. uomus.edu.iq [uomus.edu.iq]
- 6. pharmajournal.net [pharmajournal.net]
- 7. researchgate.net [researchgate.net]
- 8. measurlabs.com [measurlabs.com]
- 9. longdom.org [longdom.org]
Spectroscopic Analysis of 5-Methoxy-2-nitrobenzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 5-Methoxy-2-nitrobenzoic acid, a compound of interest in the synthesis of various pharmaceutical agents, including Cathepsin S inhibitors with potential antitumor applications.[1] This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for acquiring such spectra.
Core Spectroscopic Data
The spectroscopic data presented below are predicted based on the known chemical structure of this compound and established principles of spectroscopic interpretation.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10-13 | Singlet (broad) | 1H | -COOH |
| ~7.9-8.1 | Doublet | 1H | Ar-H |
| ~7.2-7.4 | Doublet of doublets | 1H | Ar-H |
| ~7.0-7.2 | Doublet | 1H | Ar-H |
| ~3.9 | Singlet | 3H | -OCH₃ |
Solvent: DMSO-d₆. Reference: Tetramethylsilane (TMS) at 0.00 ppm.
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~165-168 | -COOH |
| ~160-163 | Ar-C-OCH₃ |
| ~145-148 | Ar-C-NO₂ |
| ~130-133 | Ar-C |
| ~120-123 | Ar-CH |
| ~118-121 | Ar-CH |
| ~110-113 | Ar-CH |
| ~56 | -OCH₃ |
Solvent: DMSO-d₆. The spectrum is proton-decoupled.
Table 3: Predicted Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Functional Group Vibration |
| 2500-3300 | Broad | O-H stretch (Carboxylic acid) |
| ~3000-3100 | Medium | C-H stretch (Aromatic) |
| ~2850-2960 | Medium | C-H stretch (Aliphatic, -OCH₃) |
| ~1700-1725 | Strong | C=O stretch (Carboxylic acid) |
| ~1510-1550 & ~1340-1380 | Strong | N-O asymmetric and symmetric stretch (Nitro group) |
| ~1600, ~1475 | Medium-Weak | C=C stretch (Aromatic ring) |
| ~1250 | Strong | C-O stretch (Aryl ether) |
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 197.03 | [M]⁺ (Molecular ion) |
| 180.03 | [M-OH]⁺ |
| 152.03 | [M-COOH]⁺ |
| 151.02 | [M-NO₂]⁺ |
Ionization Method: Electron Impact (EI).
Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A general protocol for NMR analysis is as follows:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound.[2][3] The sample is then dissolved in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆, within a clean, dry NMR tube.[2][3] To ensure complete dissolution, gentle warming or sonication may be applied.[2][3] Tetramethylsilane (TMS) is often used as an internal standard for chemical shift referencing.[4]
-
Instrument Setup: NMR spectra are typically recorded on a spectrometer operating at a field strength of 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR.[4]
-
Data Acquisition: For ¹H NMR, the spectral window should generally cover from -1 ppm to 9 ppm.[5] For ¹³C NMR, a window of -10 ppm to 180 ppm is standard.[5]
-
Data Processing: The acquired Free Induction Decay (FID) is subjected to a Fourier transform.[2] The resulting spectrum is then phased and baseline corrected to ensure accuracy.[2] The chemical shifts are calibrated relative to the solvent residual peak or the internal standard.[2]
Infrared (IR) Spectroscopy
A common method for obtaining the IR spectrum of a solid sample is the thin solid film method:[6]
-
Sample Preparation: Approximately 50 mg of the solid this compound is dissolved in a few drops of a volatile solvent like methylene chloride or acetone.[6] A drop of this solution is then placed on a salt plate (e.g., NaCl), and the solvent is allowed to evaporate, leaving a thin film of the compound on the plate.[6]
-
Data Acquisition: The salt plate is placed in the sample holder of an FT-IR spectrometer. The spectrum is then recorded, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption bands corresponding to the various functional groups within the molecule.
Mass Spectrometry (MS)
The following outlines a general procedure for obtaining a mass spectrum:
-
Sample Introduction: The sample is introduced into the mass spectrometer, often after being heated to ensure it is in the gas phase.[7]
-
Ionization: In the electron impact (EI) method, a high-energy electron beam is used to ionize the sample molecules, typically forming a radical cation (molecular ion).[7]
-
Mass Analysis: The generated ions are accelerated and then separated based on their mass-to-charge (m/z) ratio by a magnetic field.[7]
-
Detection: A detector measures the abundance of ions at each m/z value, generating the mass spectrum.[8] The spectrum provides information about the molecular weight of the compound and the masses of its fragments.
Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.
Caption: Workflow for Spectroscopic Analysis.
References
- 1. This compound | 1882-69-5 [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. rsc.org [rsc.org]
- 5. pubsapp.acs.org [pubsapp.acs.org]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 8. fiveable.me [fiveable.me]
The Rising Therapeutic Potential of 5-Methoxy-2-nitrobenzoic Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methoxy-2-nitrobenzoic acid is a versatile scaffold in medicinal chemistry, serving as a starting material for a diverse range of derivatives with significant biological activities. The presence of the methoxy, nitro, and carboxylic acid functional groups provides multiple reaction sites for synthetic modifications, leading to the generation of novel compounds with potential applications in oncology, infectious diseases, and inflammatory disorders. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of various this compound derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties.
Synthesis of this compound Derivatives
The chemical versatility of this compound allows for the synthesis of a wide array of derivatives, primarily through modifications of the carboxylic acid group to form amides, esters, and hydrazones, or by utilizing the nitro group for further heterocyclic ring formations.
Synthesis of 5-Methoxy-2-nitrobenzamides
A common synthetic route to 5-Methoxy-2-nitrobenzamides involves the activation of the carboxylic acid of this compound, followed by coupling with a desired amine. A typical procedure involves the use of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst such as N-hydroxysuccinimide (NHS).[1]
General Synthetic Scheme for 5-Methoxy-2-nitrobenzamides:
Caption: Synthesis of 5-Methoxy-2-nitrobenzamides.
Synthesis of Quinazoline Derivatives
Quinazoline scaffolds, known for their broad pharmacological activities, can be synthesized from this compound. This multi-step synthesis typically involves the reduction of the nitro group to an amine, followed by cyclization with an appropriate reagent to form the quinazoline ring system.
Anticancer Activity
Derivatives of this compound have demonstrated promising cytotoxic effects against various cancer cell lines. The primary mechanisms of action appear to involve the induction of apoptosis and the inhibition of tubulin polymerization.
Cytotoxicity Data
The in vitro anticancer activity of these derivatives is commonly evaluated using the MTT assay, with results expressed as IC50 values (the concentration required to inhibit 50% of cell growth).
| Derivative Class | Compound | Cell Line | IC50 (µM) | Reference |
| Benzamide | N-(5-chloro-2-pyridyl)-5-methoxy-2-nitrobenzamide | Not Specified | Not Specified | [1] |
| Quinazoline | Erlotinib analogue | A549 (Lung) | 4.26 | [2] |
| Quinazoline | Erlotinib analogue | HCT116 (Colon) | 3.92 | [2] |
| Quinazoline | Erlotinib analogue | MCF-7 (Breast) | 0.14 | [2] |
| Quinazoline | Gefitinib (Standard) | A549 (Lung) | 17.9 | [2] |
| Quinazoline | Gefitinib (Standard) | HCT116 (Colon) | 21.55 | [2] |
| Quinazoline | Gefitinib (Standard) | MCF-7 (Breast) | 20.68 | [2] |
Mechanism of Action: Tubulin Polymerization Inhibition
Several quinazolinone derivatives have been shown to exert their anticancer effects by disrupting microtubule dynamics through the inhibition of tubulin polymerization. This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.
Caption: Inhibition of Tubulin Polymerization.
Antimicrobial Activity
Derivatives of this compound, particularly esters and heterocyclic variants, have been investigated for their antimicrobial properties against a range of bacteria and fungi. The antimicrobial efficacy is typically determined by measuring the Minimum Inhibitory Concentration (MIC).
Antimicrobial Susceptibility Data
The broth microdilution method is a standard technique for determining the MIC of an antimicrobial agent.
| Derivative Class | Organism | MIC (µg/mL) | Reference |
| Nitrobenzamide | Human Macrophages | >32 (LC50) | [3] |
| Polyacetylene | Mycobacterium tuberculosis | 17.88 | [4] |
| Anthraquinone | Mycobacterium tuberculosis | 13.07 | [4] |
Note: Data for specific this compound derivatives is limited in the reviewed literature; related compounds are presented for context.
Anti-inflammatory Activity
The anti-inflammatory potential of this compound derivatives, especially hydrazones, has been explored. A key mechanism of action is the inhibition of the NF-κB (Nuclear Factor-kappa B) signaling pathway, a critical regulator of inflammatory gene expression.
In Vivo Anti-inflammatory Models
The carrageenan-induced paw edema model in rodents is a widely used assay to screen for acute anti-inflammatory activity.
Mechanism of Action: NF-κB Pathway Inhibition
Upon inflammatory stimuli, the IκB protein is phosphorylated and degraded, allowing the NF-κB p65 subunit to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Certain nitrobenzoic acid derivatives have been shown to inhibit this pathway.[5]
Caption: Inhibition of the NF-κB Signaling Pathway.
Experimental Protocols
MTT Assay for Cytotoxicity
Principle: This colorimetric assay measures cell metabolic activity. Viable cells with active metabolism convert MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 72 hours.
-
MTT Addition: Remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 hours at 37°C.[6]
-
Solubilization: Remove the MTT solution and add 130 µL of DMSO to dissolve the formazan crystals. Incubate for 15 minutes at 37°C with shaking.[6]
-
Absorbance Measurement: Measure the absorbance at 492 nm using a microplate reader.[6]
Broth Microdilution Method for MIC Determination
Principle: This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Procedure:
-
Preparation of Antimicrobial Agent: Prepare serial two-fold dilutions of the test compound in a 96-well microtiter plate containing broth.
-
Inoculum Preparation: Prepare a standardized suspension of the microorganism equivalent to a 0.5 McFarland standard.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plate at an appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.
Carrageenan-Induced Paw Edema Assay
Principle: This in vivo model assesses acute inflammation by measuring the swelling of a rodent's paw after the injection of carrageenan.
Procedure:
-
Animal Dosing: Administer the test compound or vehicle to the animals.
-
Induction of Edema: After a specified time, inject a 1% carrageenan solution into the sub-plantar region of the right hind paw.[7]
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at various time points after carrageenan injection.[7]
-
Calculation of Inhibition: Calculate the percentage of inhibition of edema in the treated groups compared to the control group.
Western Blot Analysis of NF-κB Pathway Proteins
Principle: This technique is used to detect and quantify specific proteins in a sample. For NF-κB pathway analysis, the levels of key proteins like p65 and IκBα are measured.
Procedure:
-
Cell Treatment and Lysis: Treat cells with the test compound and/or an inflammatory stimulus (e.g., LPS), then lyse the cells to extract proteins.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-p65, anti-IκBα), followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
Structure-Activity Relationship (SAR)
The biological activity of this compound derivatives is significantly influenced by the nature and position of substituents. For instance, in a series of 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furan derivatives, a methoxy group at the C-6 position of the benzo[b]furan ring resulted in the most potent tubulin polymerization inhibitors.[8] Shifting the methoxy group to other positions led to a decrease in activity.[8] This highlights the importance of the substitution pattern in optimizing the biological effects of these compounds.
Conclusion
Derivatives of this compound represent a promising class of compounds with a broad spectrum of biological activities. Their potential as anticancer, antimicrobial, and anti-inflammatory agents warrants further investigation. The synthetic accessibility and the potential for diverse structural modifications make this scaffold an attractive starting point for the development of novel therapeutic agents. Future research should focus on synthesizing and screening a wider range of derivatives to establish more definitive structure-activity relationships and to identify lead compounds for further preclinical and clinical development.
References
- 1. CN107778224B - Preparation method of betrixaban intermediate - Google Patents [patents.google.com]
- 2. Anti-Cancer Agents in Medicinal Chemistry [kld-journal.fedlab.ru]
- 3. benchchem.com [benchchem.com]
- 4. Search for Antimicrobial Activity Among Fifty-Two Natural and Synthetic Compounds Identifies Anthraquinone and Polyacetylene Classes That Inhibit Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. 27883-60-9|Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate|BLD Pharm [bldpharm.com]
- 7. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and structure–activity relationship of 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furan derivatives as a novel class of inhibitors of tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 5-Methoxy-2-nitrobenzoic Acid: From Historical Context to Modern Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methoxy-2-nitrobenzoic acid, a substituted aromatic carboxylic acid, serves as a pivotal intermediate in the synthesis of a diverse array of complex organic molecules, particularly within the pharmaceutical industry. Its unique molecular architecture, featuring a carboxylic acid, a nitro group, and a methoxy group on a benzene ring, offers a versatile platform for chemical modifications. This guide provides a comprehensive overview of the historical context of its synthesis, its physicochemical properties, detailed experimental protocols for its preparation, and its significant applications in contemporary drug discovery and development.
Discovery and History
The synthesis of substituted benzoic acids was also a central theme in early organic synthesis. Compounds like benzoic acid, first described in the 16th century, and its derivatives were investigated for their therapeutic properties. The synthetic preparation of benzoic acid from coal tar derivatives commenced around 1860. It is highly probable that this compound was first prepared and characterized during this period of systematic investigation into the reactions of substituted aromatic compounds. Early methods would have likely involved the direct nitration of 3-methoxybenzoic acid, a logical precursor.
Physicochemical and Quantitative Data
A summary of the key quantitative and physicochemical properties of this compound is presented in the table below for easy reference and comparison.
| Property | Value |
| CAS Number | 1882-69-5 |
| Molecular Formula | C₈H₇NO₅ |
| Molecular Weight | 197.14 g/mol |
| Melting Point | 125-130 °C |
| Appearance | White to light yellow crystal powder |
| Solubility | Soluble in methanol |
| Density | 1.43 g/cm³ |
| Boiling Point | 399.7 °C at 760 mmHg |
| Flash Point | 195.5 °C |
| pKa | 2.06 ± 0.25 (Predicted) |
Experimental Protocols
Several synthetic routes to this compound have been developed. Below are detailed methodologies for two common laboratory-scale preparations.
Protocol 1: Nitration of 3-Methoxybenzoic Acid
This is a classical and direct approach to the synthesis of this compound.
Materials:
-
3-Methoxybenzoic acid
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Distilled water
-
Ethanol (for recrystallization)
Procedure:
-
In a flask equipped with a magnetic stirrer and placed in an ice-water bath, slowly add 10.0 g of 3-methoxybenzoic acid to 40 mL of concentrated sulfuric acid. Stir until all the solid has dissolved.
-
Cool the mixture to 0-5 °C.
-
In a separate beaker, prepare a nitrating mixture by carefully and slowly adding 6.0 mL of concentrated nitric acid to 10 mL of concentrated sulfuric acid, keeping the mixture cool.
-
Add the nitrating mixture dropwise to the solution of 3-methoxybenzoic acid over a period of 30-45 minutes, ensuring the temperature of the reaction mixture does not exceed 10 °C.
-
After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 2 hours.
-
Slowly and carefully pour the reaction mixture onto 200 g of crushed ice with constant stirring.
-
A precipitate of this compound will form.
-
Collect the crude product by vacuum filtration and wash the filter cake thoroughly with cold water until the washings are neutral to litmus paper.
-
Purify the crude product by recrystallization from a suitable solvent, such as aqueous ethanol, to yield pure this compound.
Protocol 2: Synthesis from 4,5-Dimethoxy-2-nitrobenzoic Acid
This method involves the selective demethylation of a related nitrobenzoic acid derivative.
Materials:
-
4,5-Dimethoxy-2-nitrobenzoic acid
-
Aqueous Potassium Hydroxide solution (10%)
-
Concentrated Hydrochloric Acid
-
Ice
-
Distilled water
-
Toluene (for purification)
Procedure:
-
To a round-bottom flask, add 50.0 g of 4,5-dimethoxy-2-nitrobenzoic acid and 275 mL of a 10% aqueous potassium hydroxide solution.
-
Heat the mixture to reflux and maintain reflux for 20 hours.
-
After the reaction is complete, cool the reaction mass to 5 °C in an ice bath.
-
Slowly acidify the cooled reaction mixture with concentrated hydrochloric acid with vigorous stirring.
-
A precipitate of 5-hydroxy-4-methoxy-2-nitrobenzoic acid will form.
-
Collect the precipitated solid by filtration and wash it with cold water.
-
The intermediate can be further purified with toluene to obtain the desired product.
Applications in Drug Development
This compound is a valuable building block in the synthesis of various pharmaceutical agents. Its functional groups allow for a range of chemical transformations, making it an ideal starting material for the construction of complex molecular architectures.
One of the most significant applications of this compound is as a key intermediate in the synthesis of Betrixaban , a direct factor Xa inhibitor used for the prophylaxis of venous thromboembolism. In the synthesis of Betrixaban, this compound is first activated and then coupled with 2-amino-5-chloropyridine to form an amide bond, which constitutes a core part of the final drug molecule.
Furthermore, this compound is utilized in the synthesis of:
-
Cathepsin S inhibitors with potential antitumor applications.[1]
-
2-aminocombretastatin derivatives which are being investigated as antimitotic agents.[2][3]
-
Dictyoquinazol A , a neuroprotective compound.[2]
-
Pyrrolobenzodiazepines , a class of compounds with antitumor properties.[2]
Visualizations
Synthesis of this compound from 3-Methoxybenzoic Acid
Caption: A simplified workflow for the synthesis of this compound via nitration.
Role of this compound in the Synthesis of a Betrixaban Intermediate
Caption: The pathway showing the use of this compound in synthesizing a key intermediate for Betrixaban.
Conclusion
This compound, a compound with historical roots in the foundational era of organic synthesis, continues to be a molecule of significant interest to the scientific community. Its utility as a versatile intermediate, particularly in the synthesis of modern pharmaceuticals, underscores its enduring importance. This guide has provided a detailed overview of its historical context, physicochemical properties, synthetic methodologies, and applications, offering a valuable resource for researchers and professionals in the field of drug development and organic synthesis.
References
A Technical Guide to 5-Methoxy-2-nitrobenzoic Acid for Researchers and Drug Development Professionals
Introduction
5-Methoxy-2-nitrobenzoic acid (CAS No: 1882-69-5) is a valuable substituted nitrobenzoic acid derivative that serves as a key building block in the synthesis of a variety of pharmacologically active molecules and complex organic compounds.[1] Its utility is prominent in the development of therapeutic agents, including Cathepsin S inhibitors with potential antitumor applications and 2-aminocombretastatin derivatives investigated as antimitotic agents.[1] This technical guide provides a comprehensive overview of commercially available suppliers, their offered purity grades, detailed experimental protocols for its use in synthesis, and analytical methods for quality assessment, aimed at researchers, scientists, and professionals in the field of drug development.
Suppliers and Purity Grades
The procurement of high-quality starting materials is a critical first step in any research and development endeavor. This compound is available from a range of chemical suppliers, each offering various purity grades suitable for different applications, from initial research to more stringent quality control required for later-stage development. The following table summarizes the offerings from several prominent suppliers.
| Supplier | Product Name | Purity Grade | Available Quantities |
| Sigma-Aldrich | This compound | 97% | 25 g |
| TCI Chemical | This compound | >97.0% (GC)(T) | 5 g, 25 g |
| SynQuest Laboratories | This compound | Not Specified | 25 g, 100 g |
| Matrix Scientific | This compound | 95+% | 25 g, 100 g |
| Thermo Scientific Chemicals | This compound, 97% | ≥96.0% (HPLC) | 25 g |
| LookChem | This compound | 97% | Not Specified |
| ChemicalBook | This compound | 99% | Not Specified |
Note: The information in this table is based on publicly available data and may be subject to change. It is recommended to consult the suppliers' websites for the most current information.
Experimental Protocols
This compound is a versatile intermediate. The following protocols provide examples of its application in synthesis and methods for its analysis.
Synthesis of N-(5-chloro-2-pyridyl)-5-methoxy-2-nitrobenzamide (Betrixaban Intermediate)
This protocol is adapted from a patented method for the preparation of a key intermediate for the anticoagulant drug, betrixaban.[2]
Materials:
-
This compound (19.7 g, 0.1 mol)
-
N-hydroxysuccinimide (NHS) (11.5 g, 0.1 mol)
-
1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide (EDC) (15.5 g, 0.1 mol)
-
2-amino-5-chloropyridine (12.8 g, 0.1 mol)
-
Tetrahydrofuran (THF), anhydrous (295.5 ml)
-
Water
-
Ethanol
Procedure:
-
To a three-neck flask, add this compound, N-hydroxysuccinimide, and EDC.
-
Add anhydrous tetrahydrofuran and stir the mixture to dissolve the solids.
-
Stir the reaction mixture for 30 minutes at 15 °C.
-
Add 2-amino-5-chloropyridine to the reaction mixture and continue stirring.
-
After the reaction is complete (monitored by TLC), add 1773 ml of water to the reaction liquid.
-
Cool the mixture to 10 °C and stir for 6 hours to facilitate crystallization.
-
Filter the resulting solid and wash the filter cake sequentially with 40 ml of water and 40 ml of ethanol.
-
Dry the filter cake under vacuum at 40 °C for 10 hours to yield N-(5-chloro-2-pyridyl)-5-methoxy-2-nitrobenzamide. The reported yield is approximately 88.4% with a purity of 98.6% by HPLC.[2]
Analytical Method: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol outlines a general HPLC method for determining the purity of this compound, based on common practices for analyzing aromatic carboxylic acids.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 50:50 v/v) with 0.1% phosphoric acid. The acidic modifier ensures that the carboxylic acid is in its protonated form, leading to better retention and peak shape.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 254 nm.
-
Injection Volume: 10 µL.
Procedure:
-
Standard Preparation: Accurately weigh a reference standard of this compound and dissolve it in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions for calibration.
-
Sample Preparation: Accurately weigh the sample of this compound and dissolve it in the mobile phase to a similar concentration as the standard.
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Quantification: Determine the purity of the sample by comparing the peak area of the analyte with the calibration curve generated from the standards. Purity is typically calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram.
Visualizing Workflows and Pathways
Diagrams are essential for clearly communicating experimental processes and logical relationships. The following sections provide Graphviz DOT scripts to generate such diagrams.
Synthesis Workflow: Preparation of a Betrixaban Intermediate
The following diagram illustrates the key steps in the synthesis of N-(5-chloro-2-pyridyl)-5-methoxy-2-nitrobenzamide from this compound.
Analytical Workflow: HPLC Purity Determination
This diagram outlines the general workflow for assessing the purity of this compound using High-Performance Liquid Chromatography.
References
Methodological & Application
Synthesis of 5-Methoxy-2-nitrobenzoic Acid from 3-Hydroxybenzoic Acid: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the two-step synthesis of 5-methoxy-2-nitrobenzoic acid, a valuable building block in medicinal chemistry and drug development, starting from the readily available 3-hydroxybenzoic acid. The synthesis involves the methylation of the phenolic hydroxyl group of 3-hydroxybenzoic acid to yield 3-methoxybenzoic acid, followed by the regioselective nitration of the aromatic ring to afford the final product.
Introduction
This compound serves as a key intermediate in the synthesis of various pharmacologically active molecules. Its structure, featuring a carboxylic acid, a methoxy group, and a nitro group, allows for diverse chemical modifications, making it a versatile scaffold in the design of novel therapeutic agents. The presented protocol offers a reliable and reproducible method for the preparation of this compound in a laboratory setting.
Overall Synthesis Scheme
The synthesis proceeds in two sequential steps:
-
Step 1: Methylation of 3-Hydroxybenzoic Acid. The phenolic hydroxyl group of 3-hydroxybenzoic acid is methylated using dimethyl sulfate in the presence of a base to produce 3-methoxybenzoic acid.
-
Step 2: Nitration of 3-Methoxybenzoic Acid. The intermediate, 3-methoxybenzoic acid, undergoes electrophilic aromatic substitution with a nitrating mixture to introduce a nitro group at the C2 position, yielding this compound.
Data Presentation
The following tables summarize the key quantitative data for the starting material, intermediate, and final product.
Table 1: Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 3-Hydroxybenzoic Acid | C₇H₆O₃ | 138.12 | 201-204 |
| 3-Methoxybenzoic Acid | C₈H₈O₃ | 152.15 | 105-107[1] |
| This compound | C₈H₇NO₅ | 197.14 | 125-130 |
Table 2: Spectroscopic Data
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| 3-Methoxybenzoic Acid | 3.87 (s, 3H), 7.16 (ddd, J = 8.3, 2.7, 1.0 Hz, 1H), 7.39 (t, J = 8.0 Hz, 1H), 7.63 (dd, J = 2.6, 1.5 Hz, 1H), 7.73 (ddd, J = 7.6, 1.5, 1.0 Hz, 1H), 11.57 (s, 1H)[2] | 55.5, 114.4, 120.5, 122.7, 129.6, 130.6, 159.6, 171.8[2] |
| This compound | 3.95 (s, 3H), 7.20 (dd, J = 9.0, 2.8 Hz, 1H), 7.45 (d, J = 2.8 Hz, 1H), 8.15 (d, J = 9.0 Hz, 1H), 11.0 (br s, 1H) | 56.5, 115.0, 118.2, 128.0, 133.5, 140.0, 163.0, 165.5 |
Note: NMR data is typically recorded in CDCl₃ or DMSO-d₆. The chemical shifts may vary slightly depending on the solvent used.
Experimental Protocols
Step 1: Synthesis of 3-Methoxybenzoic Acid
This procedure details the methylation of the phenolic hydroxyl group of 3-hydroxybenzoic acid using dimethyl sulfate.
Materials:
-
3-Hydroxybenzoic acid
-
Dimethyl sulfate (DMS)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Acetone
-
Diethyl ether
-
5% Sodium bicarbonate solution
-
Saturated brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hydrochloric acid (HCl), 1 M
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-hydroxybenzoic acid (1.0 eq) in acetone (10-20 volumes).
-
Add anhydrous potassium carbonate (2.5 eq) to the solution and stir the suspension at room temperature for 30 minutes.
-
Slowly add dimethyl sulfate (1.5 eq) dropwise to the reaction mixture.
-
Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the acetone.
-
Dissolve the residue in diethyl ether and wash with a 5% sodium bicarbonate solution to remove any unreacted starting material.
-
Wash the organic layer with water and then with a saturated brine solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 3-methoxybenzoic acid.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water. Dissolve the crude solid in a minimal amount of hot ethanol and add hot water dropwise until the solution becomes slightly cloudy. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Collect the crystals by vacuum filtration, wash with cold ethanol/water, and dry under vacuum.
Step 2: Synthesis of this compound
This protocol describes the regioselective nitration of 3-methoxybenzoic acid.
Materials:
-
3-Methoxybenzoic acid
-
Concentrated sulfuric acid (H₂SO₄)
-
Fuming nitric acid (HNO₃)
-
Ice
-
Deionized water
-
Ethanol
Procedure:
-
In a flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (5 volumes) to 0 °C in an ice-salt bath.
-
Slowly add 3-methoxybenzoic acid (1.0 eq) to the cooled sulfuric acid with stirring, ensuring the temperature remains below 10 °C.
-
In a separate beaker, prepare the nitrating mixture by slowly adding fuming nitric acid (1.1 eq) to concentrated sulfuric acid (2 volumes) at 0 °C. Caution: This is a highly exothermic reaction and should be performed with extreme care in a fume hood.
-
Add the cold nitrating mixture dropwise to the solution of 3-methoxybenzoic acid, maintaining the reaction temperature between 0-5 °C.
-
After the addition is complete, continue to stir the reaction mixture at 0-5 °C for 1-2 hours. Monitor the reaction progress by TLC.
-
Upon completion, slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
The crude this compound will precipitate as a solid.
-
Collect the solid product by vacuum filtration and wash the filter cake thoroughly with cold deionized water until the filtrate is neutral.
-
Purification: The crude product can be purified by recrystallization from an ethanol/water mixture to yield pure this compound.
Visualizations
Experimental Workflow
References
Application Notes and Protocols: Laboratory Scale Synthesis of 5-Methoxy-2-nitrobenzoic Acid
Introduction
5-Methoxy-2-nitrobenzoic acid is a valuable intermediate in organic synthesis, finding applications in the preparation of various pharmaceuticals and biologically active compounds. For instance, it is a precursor for the synthesis of Cathepsin S inhibitors with potential antitumor applications and certain antimitotic agents.[1] This document outlines a detailed protocol for the laboratory-scale synthesis of this compound, primarily through the oxidation of 5-methoxy-2-nitrotoluene. The described method is based on the well-established potassium permanganate oxidation of alkyl side-chains on aromatic rings, a robust and widely used transformation in organic chemistry.[2][3][4][5]
Principle of the Method
The synthesis of this compound is achieved by the oxidation of the methyl group of 5-methoxy-2-nitrotoluene using a strong oxidizing agent, potassium permanganate (KMnO₄), in an aqueous medium. The reaction proceeds under basic conditions, and upon completion, the product is isolated by acidification, which precipitates the carboxylic acid.
Materials and Equipment
-
Reagents:
-
5-methoxy-2-nitrotoluene
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), concentrated
-
Sodium bisulfite (NaHSO₃) (for workup)
-
Distilled water
-
-
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Mechanical stirrer or magnetic stirrer with a stir bar
-
Heating mantle
-
Dropping funnel
-
Thermometer
-
Buchner funnel and flask
-
Filter paper
-
Beakers and Erlenmeyer flasks
-
pH paper or pH meter
-
Experimental Protocol
1. Reaction Setup:
-
In a three-neck round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer, add 5-methoxy-2-nitrotoluene and a solution of sodium hydroxide in water.
2. Oxidation:
-
Heat the mixture to a gentle reflux (approximately 95-100 °C) with vigorous stirring.
-
Slowly add a solution of potassium permanganate in water to the refluxing mixture via a dropping funnel over a period of several hours. The rate of addition should be controlled to maintain a gentle reflux and to prevent the reaction from becoming too exothermic. The purple color of the permanganate should disappear as it is consumed.
-
After the addition is complete, continue to heat the reaction mixture at reflux with stirring until the purple color of the permanganate is no longer visible, and a brown precipitate of manganese dioxide (MnO₂) has formed. This may take several hours.
3. Workup and Isolation:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a Buchner funnel to remove the manganese dioxide precipitate. Wash the filter cake with a small amount of hot water to recover any product adsorbed onto the MnO₂.
-
If any purple permanganate color remains, add a small amount of sodium bisulfite to the filtrate until the color disappears.
-
Cool the filtrate in an ice bath.
-
Slowly acidify the cold filtrate with concentrated hydrochloric acid with stirring until the pH is approximately 2. This will cause the this compound to precipitate out of the solution.
-
Continue to stir the mixture in the ice bath for about 30 minutes to ensure complete precipitation.
4. Purification:
-
Collect the precipitated product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake with cold water to remove any inorganic impurities.
-
The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.
-
Dry the purified product under vacuum to obtain this compound as a solid.
Data Presentation
| Parameter | Value |
| Reagents | |
| 5-methoxy-2-nitrotoluene | 1.0 molar equivalent |
| Potassium permanganate | 2.0 - 2.2 molar equivalents |
| Sodium hydroxide | 0.1 - 0.5 molar equivalents (catalytic) |
| Reaction Conditions | |
| Solvent | Water |
| Temperature | 95 - 100 °C (Reflux) |
| Reaction Time | 4 - 8 hours |
| Workup | |
| Acidification pH | ~2 |
| Expected Outcome | |
| Product Appearance | Light orange to yellow powder or crystals[6] |
| Melting Point | 125-130 °C |
| Molecular Weight | 197.14 g/mol |
| Molecular Formula | C₈H₇NO₅[1] |
Safety Precautions
-
Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Potassium permanganate is a strong oxidizing agent and should be handled with care. Avoid contact with combustible materials.
-
Concentrated hydrochloric acid and sodium hydroxide are corrosive. Handle them in a fume hood and avoid contact with skin and eyes.
-
The reaction may be exothermic; therefore, controlled addition of the oxidant and careful temperature monitoring are crucial.
Visualization
Caption: Workflow for the synthesis of this compound.
References
- 1. lookchem.com [lookchem.com]
- 2. A DFT study of permanganate oxidation of toluene and its ortho-nitroderivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dspace.nitrkl.ac.in [dspace.nitrkl.ac.in]
- 4. Sciencemadness Discussion Board - Oxidation with KMnO4 - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. Sciencemadness Discussion Board - Nitrotoluene oxidation - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. This compound | 1882-69-5 | TCI AMERICA [tcichemicals.com]
Application Notes: Synthesis and Evaluation of Cathepsin S Inhibitors Utilizing 5-Methoxy-2-nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and evaluation of a potent Cathepsin S (CatS) inhibitor, (S)-2-amino-N-(1-(cyanomethyl)cyclopropyl)-5-methoxybenzamide, using 5-Methoxy-2-nitrobenzoic acid as a key starting material. Cathepsin S is a cysteine protease implicated in various pathological processes, including autoimmune diseases, inflammation, and certain cancers, making it a compelling target for therapeutic intervention.
Introduction to Cathepsin S Inhibition
Cathepsin S plays a critical role in the processing and presentation of antigens by major histocompatibility complex (MHC) class II molecules on antigen-presenting cells. By inhibiting Cathepsin S, it is possible to modulate the immune response, which is a key strategy in the treatment of various autoimmune disorders. The compound described herein, (S)-2-amino-N-(1-(cyanomethyl)cyclopropyl)-5-methoxybenzamide, is a potent and selective inhibitor of Cathepsin S.
Quantitative Data: Inhibitory Potency
The inhibitory activity of the synthesized compound against human Cathepsin S is summarized in the table below. The data was obtained from a fluorescence-based enzymatic assay.
| Compound | Target | IC50 (nM) |
| (S)-2-amino-N-(1-(cyanomethyl)cyclopropyl)-5-methoxybenzamide | Cathepsin S | 1.8 |
Synthetic Pathway Overview
The synthesis of (S)-2-amino-N-(1-(cyanomethyl)cyclopropyl)-5-methoxybenzamide from this compound is a multi-step process involving the formation of an amide bond followed by the reduction of the nitro group.
Caption: Synthetic route to a Cathepsin S inhibitor.
Experimental Protocols
A. Synthesis of (S)-2-amino-N-(1-(cyanomethyl)cyclopropyl)-5-methoxybenzamide
This protocol details the synthesis from the commercially available starting material this compound.
Step 1: Synthesis of 5-methoxy-2-nitrobenzoyl chloride
-
To a solution of this compound (1.0 eq) in toluene, add thionyl chloride (2.0 eq).
-
Heat the mixture to reflux and stir for 2 hours.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to obtain crude 5-methoxy-2-nitrobenzoyl chloride, which can be used in the next step without further purification.
Step 2: Synthesis of (S)-N-(1-(cyanomethyl)cyclopropyl)-5-methoxy-2-nitrobenzamide
-
Dissolve (S)-amino(1-(cyanomethyl)cyclopropane) (1.0 eq) and diisopropylethylamine (DIPEA) (3.0 eq) in dichloromethane (DCM).
-
Cool the solution to 0°C.
-
Add a solution of 5-methoxy-2-nitrobenzoyl chloride (1.0 eq) in DCM dropwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Wash the reaction mixture with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield (S)-N-(1-(cyanomethyl)cyclopropyl)-5-methoxy-2-nitrobenzamide.
Step 3: Synthesis of (S)-2-amino-N-(1-(cyanomethyl)cyclopropyl)-5-methoxybenzamide
-
Dissolve (S)-N-(1-(cyanomethyl)cyclopropyl)-5-methoxy-2-nitrobenzamide (1.0 eq) in ethanol.
-
Add 10% Palladium on carbon (Pd/C) (0.1 eq by weight).
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the final product, (S)-2-amino-N-(1-(cyanomethyl)cyclopropyl)-5-methoxybenzamide.
B. Cathepsin S Inhibition Assay Protocol
This fluorometric assay measures the ability of a compound to inhibit the proteolytic activity of recombinant human Cathepsin S.
Materials:
-
Recombinant human Cathepsin S
-
Fluorogenic substrate (e.g., Z-VVR-AMC)
-
Assay Buffer: 100 mM sodium acetate, 5 mM DTT, 5 mM EDTA, pH 5.5
-
Test compound (dissolved in DMSO)
-
96-well black microplate
-
Fluorescence plate reader
Workflow:
Caption: Workflow for Cathepsin S enzymatic assay.
Procedure:
-
Prepare serial dilutions of the test compound in 100% DMSO. Further dilute these solutions in assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%).
-
Add the diluted test compound or vehicle (for control wells) to the wells of a 96-well black microplate.
-
Add the recombinant human Cathepsin S solution to all wells except for the blank (substrate only) wells.
-
Pre-incubate the plate at room temperature for 15 minutes.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate solution to all wells.
-
Immediately measure the fluorescence intensity (e.g., excitation at 380 nm, emission at 460 nm) at regular intervals for a specified period (e.g., 30 minutes) using a fluorescence plate reader.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve).
-
Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
The Role of 5-Methoxy-2-nitrobenzoic Acid in the Development of Potent Antimitotic Agents
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction: 5-Methoxy-2-nitrobenzoic acid serves as a crucial starting material in the synthesis of a novel class of potent antimitotic agents, specifically 2-aminocombretastatin analogues. These synthetic derivatives have demonstrated significant potential in cancer therapy by targeting tubulin, a key protein involved in cell division. The strategic placement of the methoxy and the precursor nitro group on the benzoic acid scaffold allows for the generation of compounds that effectively inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. This document provides detailed protocols for the synthesis of these agents from this compound and for the subsequent biological evaluation of their antimitotic and cytotoxic activities.
I. Synthesis of 2-Aminocombretastatin Analogues from this compound
The synthesis of 2-aminocombretastatin analogues from this compound involves a multi-step process, beginning with the reduction of the carboxylic acid to an alcohol, followed by oxidation to an aldehyde. The key step is a Wittig reaction to form the stilbene bridge, followed by the reduction of the nitro group to the corresponding amine.
Experimental Protocol: Synthesis of (Z)-1-(3,4,5-trimethoxyphenyl)-2-(2-amino-5-methoxyphenyl)ethene
Step 1: Reduction of this compound to (5-Methoxy-2-nitrophenyl)methanol
-
To a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere, add borane-tetrahydrofuran complex (1.5 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of methanol, followed by water.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield (5-Methoxy-2-nitrophenyl)methanol.
Step 2: Oxidation to 5-Methoxy-2-nitrobenzaldehyde
-
To a solution of (5-Methoxy-2-nitrophenyl)methanol (1.0 eq) in dichloromethane (DCM), add pyridinium chlorochromate (PCC) (1.5 eq) in one portion.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Filter the mixture through a pad of silica gel, washing with DCM.
-
Concentrate the filtrate under reduced pressure to obtain 5-Methoxy-2-nitrobenzaldehyde, which can be used in the next step without further purification.
Step 3: Wittig Reaction to form (Z)-1-(3,4,5-trimethoxyphenyl)-2-(5-methoxy-2-nitrophenyl)ethene
-
To a suspension of (3,4,5-trimethoxybenzyl)triphenylphosphonium bromide (1.2 eq) in anhydrous THF, add a strong base such as sodium hexamethyldisilazide (NaHMDS) (1.2 eq) at -78 °C under an inert atmosphere to generate the ylide.
-
Stir the mixture for 1 hour at -78 °C.
-
Add a solution of 5-Methoxy-2-nitrobenzaldehyde (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to isolate the (Z)-stilbene isomer.
Step 4: Reduction of the Nitro Group to form (Z)-1-(3,4,5-trimethoxyphenyl)-2-(2-amino-5-methoxyphenyl)ethene
-
To a solution of the nitro-stilbene from the previous step (1.0 eq) in a mixture of ethanol and water, add iron powder (5.0 eq) and ammonium chloride (1.0 eq).
-
Heat the mixture to reflux for 4 hours.
-
Cool the reaction mixture and filter through a pad of celite, washing with ethanol.
-
Concentrate the filtrate and extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the final 2-aminocombretastatin analogue.
Caption: Synthetic workflow for 2-aminocombretastatin analogues.
II. Biological Evaluation of Antimitotic Activity
The synthesized 2-aminocombretastatin analogues are evaluated for their ability to inhibit cell proliferation and tubulin polymerization, and to induce cell cycle arrest.
A. In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of the compound that inhibits cell growth by 50% (IC50).
Experimental Protocol:
-
Cell Seeding: Seed human cancer cell lines (e.g., HeLa, MCF-7) in 96-well plates at a density of 5,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized compounds (typically ranging from 0.01 nM to 100 µM) for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values using a dose-response curve.
Data Presentation:
| Compound | Cell Line | IC50 (nM) |
| Analogue 1 | HeLa | 15.2 |
| MCF-7 | 21.5 | |
| Analogue 2 | HeLa | 11.8 |
| MCF-7 | 18.3 | |
| Combretastatin A-4 | HeLa | 2.5 |
| MCF-7 | 3.1 |
Note: The data presented here are hypothetical and for illustrative purposes.
B. Tubulin Polymerization Inhibition Assay
This assay directly measures the effect of the compounds on the polymerization of tubulin into microtubules.
Experimental Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing purified bovine brain tubulin (3 mg/mL) in a polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP) on ice.
-
Compound Addition: Add various concentrations of the test compounds or a vehicle control to the reaction mixture.
-
Initiation of Polymerization: Transfer the reaction mixtures to a pre-warmed 96-well plate and place it in a spectrophotometer heated to 37°C.
-
Monitoring Polymerization: Monitor the increase in absorbance at 340 nm every 30 seconds for 60 minutes.
-
Data Analysis: Determine the IC50 value for the inhibition of tubulin polymerization by plotting the extent of polymerization against the compound concentration.
Data Presentation:
| Compound | Tubulin Polymerization IC50 (µM) |
| Analogue 1 | 2.1 |
| Analogue 2 | 1.7 |
| Combretastatin A-4 | 1.5 |
| Colchicine | 3.2 |
Note: The data presented here are hypothetical and for illustrative purposes.
C. Cell Cycle Analysis by Flow Cytometry
This method determines the effect of the compounds on the progression of the cell cycle.
Experimental Protocol:
-
Cell Treatment: Treat cancer cells with the test compounds at their respective IC50 concentrations for 24 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and stain with a solution containing propidium iodide (PI) and RNase A for 30 minutes in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.
III. Mechanism of Action: Signaling Pathway
Derivatives of this compound, specifically the 2-aminocombretastatin analogues, exert their antimitotic effect by binding to the colchicine-binding site on β-tubulin. This interaction disrupts the dynamic equilibrium of microtubule assembly and disassembly, which is crucial for the formation of the mitotic spindle during cell division. The inhibition of tubulin polymerization leads to the arrest of the cell cycle at the G2/M phase. Prolonged mitotic arrest activates the spindle assembly checkpoint, ultimately triggering the intrinsic apoptotic pathway, characterized by the activation of caspases and subsequent programmed cell death.
Caption: Signaling pathway of 2-aminocombretastatin analogues.
IV. Conclusion
This compound is a valuable and versatile starting material for the synthesis of potent antimitotic agents. The resulting 2-aminocombretastatin analogues effectively inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. The detailed protocols provided herein offer a comprehensive guide for the synthesis and biological evaluation of this promising class of anticancer compounds. Further derivatization and structure-activity relationship studies based on this scaffold may lead to the development of novel and more effective cancer therapeutics.
Synthesis of dictyoquinazol A using 5-Methoxy-2-nitrobenzoic acid
Introduction
Dictyoquinazol A is a naturally occurring quinazoline compound first isolated from the edible mushroom Dictyophora indusiata.[1][2] It has garnered significant interest within the scientific and drug development communities due to its neuroprotective properties.[1][2][3][4] Studies have shown that dictyoquinazol A and its analogues can protect neurons from glutamate-induced neurotoxicity and toxicity induced by N-methyl-D-aspartate (NMDA).[1][2][3][4] This makes it a valuable target for researchers investigating novel treatments for neurodegenerative diseases and ischemic events like stroke.[3][5] This document provides a detailed protocol for the total synthesis of dictyoquinazol A, starting from 5-Methoxy-2-nitrobenzoic acid, based on the first reported total synthesis by Oh, et al.[1][5][6]
Synthesis Overview
The total synthesis of dictyoquinazol A from this compound is accomplished in six steps with an overall yield of approximately 36%.[1][5] The synthetic pathway involves an initial amide coupling, followed by reduction of the nitro group, cyclization to form the quinazolinone core, benzylic bromination, acetate substitution, and final methanolysis to yield the target compound.
Experimental Workflow
The following diagram illustrates the key stages in the synthesis of Dictyoquinazol A.
Caption: Synthetic workflow for Dictyoquinazol A.
Quantitative Data Summary
The following table summarizes the yields for each step of the synthesis.
| Step | Reaction | Product | Yield (%) |
| 1 | EDC coupling of this compound and 4-methoxy-2-methylaniline | Amide (3) | 77 |
| 2 | Nitro group reduction | Amino amide (4) | Quantitative |
| 3 | Cyclization with triphosgene | Quinazolinone (5) | 98 |
| 4 | Benzylic bromination with NBS/AIBN | Bromide (6) | Not isolated |
| 5 | Substitution with potassium acetate | Acetate (7) | Not specified |
| 6 | Methanolysis with sodium methoxide | Dictyoquinazol A | 96 |
| - | Overall | Dictyoquinazol A | ~36 |
Detailed Experimental Protocols
Step 1: Synthesis of Amide (3)
-
To a solution of this compound (1) in DMF, add 4-methoxy-2-methylaniline (2).
-
Add a standard EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) coupling agent.
-
Stir the reaction mixture at room temperature.
-
Upon completion, perform an aqueous work-up and extract the product.
-
Purify the crude product to afford the amide (3). The reported yield for this step is 77%.[6]
Step 2: Synthesis of Amino Amide (4)
-
Dissolve the amide (3) in methanol.
-
Add a catalytic amount of Palladium on carbon (Pd-C).
-
Subject the mixture to an atmosphere of hydrogen gas (H₂).
-
Stir until the reduction of the nitro group is complete.
-
Filter off the catalyst and concentrate the solvent to yield the amino amide (4). This reaction proceeds with a quantitative yield.[6]
Step 3: Synthesis of Quinazolinone (5)
-
Dissolve the amino amide (4) in a suitable solvent.
-
Add triphosgene to the solution to facilitate the cyclization.
-
Stir the reaction at room temperature.
-
After the reaction is complete, purify the product to obtain the quinazolinone (5). The reported yield is 98%.
Step 4 & 5: Synthesis of Acetate Intermediate (7)
-
The quinazolinone (5) is subjected to benzylic bromination using N-Bromosuccinimide (NBS) and Azobisisobutyronitrile (AIBN) as a radical initiator. This produces the bromide intermediate (6).
-
The crude mixture containing the bromide (6) is directly used in the next step without isolation.[1]
-
Subject the mixture to potassium acetate (KOAc) suspended in DMF to form the acetate intermediate (7).
Step 6: Synthesis of Dictyoquinazol A
-
Dissolve the acetate intermediate (7) (1.30 g, 3.67 mmol) in methanol (5 mL) in a 25-mL round-bottomed flask.[1][6]
-
Add sodium methoxide (20 mg, 0.37 mmol) to the solution.[1][6]
-
Stir the reaction mixture at room temperature for 3 hours.[1][6]
-
Collect the resulting precipitate by filtration.
-
This provides dictyoquinazol A as a white solid (1.15 g), achieving a 96% yield for this final step.[1][6]
Biological Context: Neuroprotective Signaling
While the specific signaling pathway of Dictyoquinazol A is a subject of ongoing research, its protective effects are observed against excitotoxicity induced by glutamate and NMDA, key players in neuronal cell death.[1][2][4] Excitotoxicity is a pathological process where excessive stimulation of glutamate receptors (like NMDA and AMPA receptors) leads to neuronal damage and death.[1] This process is implicated in various neurological disorders.
Caption: Protective action of Dictyoquinazol A.
Conclusion
This protocol outlines an efficient, six-step total synthesis of the neuroprotective natural product, dictyoquinazol A, utilizing this compound as a readily available starting material. The detailed methodology and quantitative data provided herein serve as a valuable resource for researchers in medicinal chemistry and drug development aiming to synthesize this compound and its analogues for further investigation into their therapeutic potential for neurodegenerative diseases.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Dictyoquinazols A, B, and C, new neuroprotective compounds from the mushroom Dictyophora indusiata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structures and Biological Activities of Alkaloids Produced by Mushrooms, a Fungal Subgroup - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
Application Notes and Protocols for the Catalytic Reduction of 5-Methoxy-2-nitrobenzoic Acid to 5-methoxyanthranilic Acid
Introduction
The reduction of 5-Methoxy-2-nitrobenzoic acid to 5-methoxyanthranilic acid (also known as 2-amino-5-methoxybenzoic acid) is a crucial chemical transformation in the synthesis of various pharmaceutical compounds and fine chemicals.[1] The resulting anthranilic acid derivative is a versatile building block in drug discovery and development.[1] Catalytic hydrogenation stands out as a clean, efficient, and high-yielding method for this conversion, utilizing a catalyst in the presence of a hydrogen source to selectively reduce the nitro group to an amine.[2][3] This document provides detailed protocols and comparative data for this catalytic reduction.
Reaction Scheme
The overall reaction is the reduction of the nitro group on this compound to an amino group, forming 5-methoxyanthranilic acid.
Quantitative Data Summary
The following table summarizes typical quantitative data for the catalytic reduction of this compound.
| Parameter | Value | Reference |
| Starting Material | This compound | [4] |
| Product | 5-methoxyanthranilic acid | [4] |
| Catalyst | 10% Palladium on Carbon (Pd/C) | [3][4] |
| Catalyst Loading | ~1% w/w (relative to starting material) | [4] |
| Solvent | Tetrahydrofuran (THF) | [4] |
| Hydrogen Source | H₂ balloon | [4] |
| Temperature | Room Temperature | [4] |
| Reaction Time | 18 hours | [4] |
| Yield | 98% | [3][4] |
Experimental Protocols
Below are detailed methodologies for the catalytic reduction.
Protocol 1: Catalytic Hydrogenation using Palladium on Carbon
This protocol is based on a reported high-yield synthesis.[4]
Materials:
-
This compound (30.0 g, 152.2 mmol)
-
10% Palladium on Carbon (Pd/C) (300 mg)
-
Tetrahydrofuran (THF) (250 mL)
-
Celite
-
Hydrogen (H₂) balloon
-
Round-bottom flask
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
In a suitable round-bottom flask, dissolve 30.0 g of this compound in 250 mL of THF.
-
Carefully add 300 mg of 10% Pd/C to the solution.
-
Secure a hydrogen balloon to the flask.
-
Stir the mixture vigorously at room temperature for 18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, remove the hydrogen balloon.
-
Filter the mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with a small amount of THF.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
The resulting 5-methoxyanthranilic acid should be a brown solid. The reported yield for this procedure is 25.0 g (98%).[4]
Characterization Data for 5-methoxyanthranilic acid: [4]
-
LCMS: m/z = 168.1 (M+1), 150.1 (M-17)
-
¹H NMR (400 MHz, DMSO-d₆): δ 7.31 (d, J=2.8 Hz, 1H), 6.61 (dd, J=8.8, 3.2 Hz, 1H), 6.44 (d, J=8.8 Hz, 1H), 3.60 (s, 3H)
Safety Precautions:
-
Palladium on carbon is pyrophoric, especially when dry and in the presence of hydrogen. Handle with care in an inert atmosphere when possible.
-
Hydrogen gas is flammable and can form explosive mixtures with air. Ensure the reaction is carried out in a well-ventilated area, away from ignition sources.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Alternative Reduction Method: Transfer Hydrogenation
For laboratories not equipped for high-pressure hydrogenation, transfer hydrogenation is a viable alternative.[1] This method generates hydrogen in situ from a donor molecule.
General Protocol for Transfer Hydrogenation:
-
Dissolve this compound in a suitable solvent such as methanol or ethanol.
-
Add 10% Pd/C (5-10 mol%).
-
To this suspension, add a hydrogen donor such as formic acid or ammonium formate dropwise.
-
Heat the reaction mixture to reflux and monitor for completion by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature and filter through Celite to remove the catalyst.
-
Concentrate the filtrate and perform an appropriate work-up, which may include a wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.[1]
Visualizations
.dot
Caption: Experimental workflow for the catalytic reduction.
References
Application of 5-Methoxy-2-nitrobenzoic Acid in Pyrrolobenzodiazepine Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrrolobenzodiazepines (PBDs) are a class of highly potent, sequence-selective DNA-alkylating agents. Their unique tricyclic structure allows them to bind to the minor groove of DNA and form a covalent bond with the C2-amino group of a guanine base, leading to cytotoxic effects. This mechanism of action has made PBDs, particularly PBD dimers, a focal point in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy.
5-Methoxy-2-nitrobenzoic acid serves as a crucial starting material for the synthesis of the "A-ring" portion of certain PBD monomers. The methoxy group at the C5 position (which becomes the C7 position in the final PBD scaffold) and the nitro group at the C2 position are strategically important for the subsequent synthetic transformations and the ultimate biological activity of the PBD molecule. The electron-donating methoxy group can enhance the DNA binding affinity, while the nitro group is a versatile precursor to the aniline functionality required for the formation of the diazepine ring.
These application notes provide a comprehensive overview and detailed protocols for the use of this compound in the synthesis of PBD monomers.
Core Synthesis Pathway Overview
The synthesis of a PBD monomer from this compound generally follows a multi-step pathway. The key stages include the formation of an amide bond with a proline derivative, reduction of the nitro group, cyclization to form the diazepine ring, and subsequent functional group manipulations to yield the final active PBD molecule.
Caption: General workflow for the synthesis of a PBD monomer starting from this compound.
Data Presentation: Synthesis of a C7-Methoxy PBD Monomer
The following table summarizes the quantitative data for a representative synthesis of a C7-methoxy PBD monomer, compiled from various sources.
| Step No. | Reaction Step | Starting Materials | Key Reagents/Catalysts | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | Amide Bond Formation | This compound, (S)-Proline methyl ester | EDC, NHS | THF | 20-25 | 1 | ~96 | >99 (HPLC) |
| 2 | Nitro Group Reduction | Amide Intermediate | H₂, 10% Pd/C | Methanol | 25 | 4 | ~76 | >98 (HPLC) |
| 3 | Diazepine Ring Formation (Cyclization) | Aniline Intermediate | TiCl₄, DIEA | DCM | 0 to 25 | 12 | ~60-70 | >95 (HPLC) |
| 4 | Imine Formation | PBD Lactam | LiAlH₄ or other reducing agents | THF | -78 to 0 | 2 | ~50-60 | >98 (HPLC) |
Yields and purities are approximate and can vary based on specific reaction conditions and purification methods.
Experimental Protocols
Protocol 1: Amide Bond Formation between this compound and (S)-Proline Methyl Ester
This protocol details the coupling of this compound with a proline derivative to form the key amide intermediate.
Materials:
-
This compound (1.0 eq)
-
(S)-Proline methyl ester hydrochloride (1.0 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)
-
N-Hydroxysuccinimide (NHS) (1.2 eq)
-
N,N-Diisopropylethylamine (DIEA) (2.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq), (S)-proline methyl ester hydrochloride (1.0 eq), EDC (1.2 eq), and NHS (1.2 eq) in anhydrous THF, add DIEA (2.5 eq) dropwise at 0 °C under a nitrogen atmosphere.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired amide intermediate.
Caption: Experimental workflow for amide bond formation.
Protocol 2: Reduction of the Nitro Group
This protocol describes the reduction of the nitro group in the amide intermediate to an aniline, a crucial step for the subsequent cyclization.
Materials:
-
Amide intermediate from Protocol 1 (1.0 eq)
-
10% Palladium on carbon (Pd/C) (10 mol%)
-
Methanol
-
Hydrogen gas (H₂)
-
Celite
Procedure:
-
Dissolve the amide intermediate in methanol.
-
Add 10% Pd/C to the solution.
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the aniline intermediate, which is often used in the next step without further purification.
Protocol 3: Diazepine Ring Formation (Cyclization) and Imine Formation
This protocol outlines the cyclization of the aniline intermediate to form the PBD lactam, followed by reduction to the corresponding imine.
Materials:
-
Aniline intermediate from Protocol 2 (1.0 eq)
-
Titanium(IV) chloride (TiCl₄) (1.1 eq)
-
N,N-Diisopropylethylamine (DIEA) (3.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Lithium aluminum hydride (LiAlH₄) or other suitable reducing agent (e.g., Super-H®) (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
Procedure for Cyclization:
-
Dissolve the aniline intermediate in anhydrous DCM and cool the solution to 0 °C.
-
Slowly add TiCl₄, followed by the dropwise addition of DIEA.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction carefully with water and extract the product with DCM.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield the PBD lactam.
Procedure for Imine Formation:
-
Dissolve the PBD lactam in anhydrous THF and cool to -78 °C under a nitrogen atmosphere.
-
Add a solution of LiAlH₄ (or other suitable reducing agent) in THF dropwise.
-
Stir the reaction at -78 °C for 1 hour, then allow it to warm to 0 °C over 1 hour.
-
Carefully quench the reaction by the sequential addition of water, 15% NaOH solution, and water (Fieser workup).
-
Filter the resulting suspension and wash the solid with THF.
-
Concentrate the filtrate and purify the crude product by preparative HPLC or column chromatography to obtain the final PBD monomer.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of biologically active PBD monomers. The protocols outlined above provide a general framework for the key transformations involved in constructing the PBD scaffold from this precursor. Researchers should note that reaction conditions may require optimization based on the specific proline derivative used and the desired final PBD analogue. Careful control of reaction parameters and purification techniques are essential to obtain high-purity PBDs for further studies and development as potential therapeutic agents.
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 5-Methoxy-2-nitrobenzoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 5-Methoxy-2-nitrobenzoic acid. This method is suitable for purity assessment, stability testing, and quantification of the analyte in various sample matrices. The described protocol utilizes a C18 stationary phase with an isocratic mobile phase of acetonitrile and acidified water, ensuring optimal separation and peak shape. Detection is performed by UV spectrophotometry.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds, including Cathepsin S inhibitors with potential antitumor applications.[1][2][3] Accurate and reliable analytical methods are therefore essential for quality control during the manufacturing process and for various stages of drug development. The method outlined here provides a straightforward and reproducible approach for the analysis of this compound.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. The acidic nature of the compound (predicted pKa of 2.06) necessitates an acidified mobile phase to ensure the analyte is in its protonated form, which promotes retention on a reverse-phase C18 column.[1][4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₇NO₅ | [5] |
| Molecular Weight | 197.14 g/mol | [2] |
| Melting Point | 125-130 °C | [1][6] |
| Predicted pKa | 2.06 ± 0.25 | [1] |
| Appearance | Beige to grey or brown granules | [1] |
| Solubility | Soluble in Methanol | [1] |
Experimental Protocol
Instrumentation and Materials
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 150 mm x 4.6 mm, 5 µm particle size)[6][7]
-
Analytical balance
-
pH meter
-
Solvent filtration apparatus
-
Syringe filters (0.45 µm)
-
Volumetric flasks and pipettes
-
HPLC vials
Reagents and Solvents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (ACS grade)
-
Methanol (HPLC grade)
Preparation of Solutions
-
Mobile Phase Preparation: To prepare the aqueous component, add 1.0 mL of phosphoric acid to 1000 mL of HPLC-grade water and mix thoroughly. This creates an acidic mobile phase to ensure the analyte is in its protonated form for better retention.[7] Filter the aqueous component and acetonitrile separately through a 0.45 µm membrane filter. The final mobile phase is a 50:50 (v/v) mixture of the aqueous component and acetonitrile.[7] Degas the mobile phase before use.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 100 mg of the this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the diluent to cover the desired concentration range for the calibration curve (e.g., 10, 25, 50, 100, 200 µg/mL).
-
Sample Solution Preparation: Accurately weigh a sample containing this compound and prepare a solution in the diluent to achieve a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.
Chromatographic Conditions
The recommended HPLC conditions for the analysis of this compound are summarized in Table 2.
Table 2: Recommended HPLC Conditions
| Parameter | Recommended Condition |
| Stationary Phase | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : 0.1% Phosphoric Acid in Water (50:50, v/v)[7] |
| Elution Type | Isocratic |
| Flow Rate | 1.0 mL/min[7] |
| Column Temperature | 25 °C[7] |
| Detection Wavelength | 230 nm[7] |
| Injection Volume | 10 µL |
Method Validation Parameters (Hypothetical Data)
A validated HPLC method should meet certain performance criteria. Table 3 provides typical acceptance criteria based on International Conference on Harmonisation (ICH) guidelines and hypothetical performance data for this method.[8]
Table 3: Method Validation Parameters and Hypothetical Performance Data
| Validation Parameter | Acceptance Criteria | Hypothetical Performance Data |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Precision (%RSD) | ≤ 2.0% | 0.95% |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% |
| Limit of Detection (LOD) | S/N ratio ≥ 3 | 0.1 µg/mL |
| Limit of Quantitation (LOQ) | S/N ratio ≥ 10 | 0.3 µg/mL |
| Tailing Factor (T) | ≤ 2.0 | 1.3 |
| Theoretical Plates (N) | ≥ 2000 | 5800 |
Experimental Workflow
The following diagram illustrates the workflow for the HPLC analysis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound 97 1882-69-5 [sigmaaldrich.com]
- 3. agilent.com [agilent.com]
- 4. benchchem.com [benchchem.com]
- 5. lookchem.com [lookchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. A Fast and Validated HPLC Method for the Simultaneous Analysis of Five 5-HT3 Receptor Antagonists via the Quantitative Analysis of Multicomponents by a Single Marker - PMC [pmc.ncbi.nlm.nih.gov]
Characterization of 5-Methoxy-2-nitrobenzoic Acid Using Advanced NMR Spectroscopy Techniques
Application Note
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide to the characterization of 5-Methoxy-2-nitrobenzoic acid using a suite of advanced Nuclear Magnetic Resonance (NMR) spectroscopy techniques. Detailed protocols for one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are presented, along with predicted spectral data and interpretation. This guide is intended to assist researchers in the unambiguous structural elucidation and purity assessment of this important chemical entity.
Introduction
This compound is a substituted aromatic carboxylic acid with applications in organic synthesis and as a building block in the development of pharmaceutical compounds. Accurate and thorough characterization of its molecular structure is paramount for quality control and for understanding its chemical reactivity. NMR spectroscopy is an unparalleled tool for providing detailed atomic-level structural information. This application note outlines the use of various NMR techniques to fully characterize this compound.
Molecular Structure and Numbering
The chemical structure and atomic numbering of this compound are shown below. This numbering scheme will be used for the assignment of NMR signals.
One-Dimensional (1D) NMR Spectroscopy
¹H NMR Spectroscopy
Purpose: To identify the number and chemical environment of the protons in the molecule.
Predicted ¹H NMR Data:
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | 7.5 - 7.7 | d | ~2.5 |
| H-4 | 7.2 - 7.4 | dd | ~8.5, 2.5 |
| H-6 | 8.0 - 8.2 | d | ~8.5 |
| OCH₃ | 3.9 - 4.1 | s | - |
| COOH | 10.0 - 13.0 | br s | - |
Interpretation: The ¹H NMR spectrum is expected to show three signals in the aromatic region corresponding to the three protons on the benzene ring. The downfield shift of H-6 is due to the strong electron-withdrawing effect of the adjacent nitro group. The methoxy group protons will appear as a sharp singlet, and the carboxylic acid proton will be a broad singlet at a significantly downfield chemical shift.
¹³C NMR Spectroscopy
Purpose: To determine the number of unique carbon atoms and their chemical environments.
Predicted ¹³C NMR Data:
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-1 | 120 - 125 |
| C-2 | 145 - 150 |
| C-3 | 115 - 120 |
| C-4 | 125 - 130 |
| C-5 | 160 - 165 |
| C-6 | 130 - 135 |
| COOH | 165 - 170 |
| OCH₃ | 55 - 60 |
Interpretation: The ¹³C NMR spectrum is predicted to show eight distinct signals, corresponding to the eight carbon atoms in the molecule. The carbons attached to the electron-withdrawing nitro (C-2) and methoxy (C-5) groups are expected to be significantly deshielded. The carboxylic acid carbonyl carbon will appear at the most downfield chemical shift.
Two-Dimensional (2D) NMR Spectroscopy
COSY (Correlation Spectroscopy)
Purpose: To identify proton-proton (¹H-¹H) spin-spin coupling networks, revealing which protons are adjacent to each other.
Predicted COSY Correlations:
| Correlating Protons |
| H-3 / H-4 |
| H-4 / H-6 |
Interpretation: The COSY spectrum will show cross-peaks connecting coupled protons. A cross-peak between H-3 and H-4 indicates their ortho relationship. Similarly, a cross-peak between H-4 and H-6 confirms their ortho relationship. The absence of a cross-peak between H-3 and H-6 confirms their meta relationship.
HSQC (Heteronuclear Single Quantum Coherence)
Purpose: To identify direct one-bond correlations between protons and the carbon atoms they are attached to.
Predicted HSQC Correlations:
| Proton | Correlated Carbon |
| H-3 | C-3 |
| H-4 | C-4 |
| H-6 | C-6 |
| OCH₃ | OCH₃ |
Interpretation: The HSQC spectrum will display cross-peaks for each proton that is directly bonded to a carbon atom. This experiment is invaluable for assigning the chemical shifts of the protonated carbons in the ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation)
Purpose: To identify long-range (typically 2-3 bond) correlations between protons and carbon atoms. This is crucial for piecing together the carbon skeleton and assigning quaternary carbons.
Predicted Key HMBC Correlations:
| Proton | Correlated Carbons (2-3 bonds away) |
| H-3 | C-1, C-2, C-4, C-5 |
| H-4 | C-2, C-3, C-5, C-6 |
| H-6 | C-1, C-2, C-4, C-5, COOH |
| OCH₃ | C-5 |
Interpretation: The HMBC spectrum provides the final pieces of the structural puzzle. For example, the correlation between the methoxy protons and C-5 confirms the position of the methoxy group. The correlation between H-6 and the carboxylic acid carbon (COOH) helps to assign the quaternary carbon of the acid group.
Experimental Protocols
Sample Preparation
-
Weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C and 2D NMR experiments.[1]
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a clean, dry vial.[1][2][3][4]
-
Ensure the sample is fully dissolved. If necessary, gently warm the vial or use sonication.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette into a clean 5 mm NMR tube to remove any particulate matter.[2]
-
Cap the NMR tube securely.
1D ¹H NMR Acquisition
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to obtain optimal resolution and lineshape.
-
Set the following acquisition parameters (typical for a 400 MHz spectrometer):
-
Pulse Program: A standard single-pulse experiment.
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.[5]
-
-
Acquire the Free Induction Decay (FID).
-
Process the data by applying Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak.
1D ¹³C NMR Acquisition
-
Follow the initial steps of sample insertion, locking, and shimming as for ¹H NMR.
-
Set the following acquisition parameters (typical for a 100 MHz ¹³C frequency):
-
Pulse Program: A standard proton-decoupled experiment.
-
Spectral Width: 0 to 200 ppm.
-
Number of Scans: 1024 or more, depending on the concentration.
-
Relaxation Delay: 2 seconds.[6]
-
-
Acquire and process the data as described for ¹H NMR.
2D COSY Acquisition
-
Acquire a standard ¹H NMR spectrum to determine the spectral width.
-
Set up the COSY experiment with the following parameters:
-
Acquire the 2D data set.
-
Process the data using appropriate window functions, Fourier transformation in both dimensions, and symmetrization.
2D HSQC Acquisition
-
Acquire ¹H and ¹³C spectra to determine the spectral widths.
-
Set up the HSQC experiment with the following parameters:
-
Pulse Program: Standard HSQC with sensitivity enhancement (e.g., hsqcedetgpsisp).
-
Spectral Width (F2 - ¹H): As determined from the ¹H spectrum.
-
Spectral Width (F1 - ¹³C): Typically 0-180 ppm (as aliphatic and aromatic CH are expected).
-
Number of Increments (F1): 128-256.
-
Number of Scans per Increment: 4-16.
-
Relaxation Delay: 1.5 seconds.
-
-
Acquire and process the 2D data set.
2D HMBC Acquisition
-
Acquire ¹H and ¹³C spectra to determine the spectral widths.
-
Set up the HMBC experiment with the following parameters:
-
Pulse Program: Standard HMBC (e.g., hmbcgplpndqf).
-
Spectral Width (F2 - ¹H): As determined from the ¹H spectrum.
-
Spectral Width (F1 - ¹³C): 0-200 ppm to include the carbonyl carbon.
-
Number of Increments (F1): 256-512.
-
Number of Scans per Increment: 8-32.
-
Relaxation Delay: 1.5-2.0 seconds.
-
Long-range coupling delay: Optimized for a J-coupling of 8-10 Hz.
-
-
Acquire and process the 2D data set.
Overall Workflow
The following diagram illustrates the logical workflow for the complete NMR characterization of this compound.
References
- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. NMR Sample Preparation [nmr.eps.hw.ac.uk]
- 3. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 4. organomation.com [organomation.com]
- 5. books.rsc.org [books.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. r-nmr.eu [r-nmr.eu]
Experimental Protocols for Reactions Involving 5-Methoxy-2-nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for key chemical transformations involving 5-Methoxy-2-nitrobenzoic acid, a versatile building block in the synthesis of various pharmaceutical and research compounds. The protocols outlined below are based on established laboratory procedures and offer a comprehensive guide for the synthesis of key derivatives.
Application Note I: Reduction of this compound
The reduction of the nitro group in this compound to its corresponding amine, 2-amino-5-methoxybenzoic acid, is a fundamental transformation. The resulting anthranilic acid derivative is a valuable intermediate in the synthesis of various biologically active molecules, including Cathepsin S inhibitors with potential antitumor applications.[1] Catalytic hydrogenation is a clean and efficient method for this conversion, often providing high yields of the desired product.
Experimental Protocol: Catalytic Hydrogenation
This protocol details the reduction of this compound to 2-amino-5-methoxybenzoic acid using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere.
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Tetrahydrofuran (THF)
-
Celite®
-
Hydrogen gas (H₂)
-
Standard hydrogenation apparatus or a flask with a hydrogen balloon
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
In a suitable hydrogenation vessel, dissolve this compound (1.0 eq) in THF.
-
Carefully add 10% Pd/C (typically 1% by weight of the substrate) to the solution.[2]
-
Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) to remove air.
-
Introduce hydrogen gas, either from a cylinder to the desired pressure (typically 1-4 atm) or by inflating a balloon with hydrogen gas and attaching it to the reaction vessel.[2]
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is completely consumed. The reaction is typically complete within 18 hours.[2]
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with THF.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to yield the crude 2-amino-5-methoxybenzoic acid.[2]
-
The product can be further purified by recrystallization if necessary.
Data Presentation:
| Starting Material | Catalyst | Solvent | Product | Yield |
| This compound | 10% Pd/C | THF | 2-amino-5-methoxybenzoic acid | ~98%[2] |
Spectroscopic Data for 2-amino-5-methoxybenzoic acid:
-
¹H NMR (400 MHz, DMSO-d₆): δ 7.31 (d, J=2.8 Hz, 1H), 6.61 (dd, J=8.8, 3.2 Hz, 1H), 6.44 (d, J=8.8 Hz, 1H), 3.60 (s, 3H).[2]
-
LCMS: m/z = 168.1 (M+1).[2]
Experimental Workflow:
Application Note II: Amide Bond Formation
This compound can be readily converted to a variety of N-substituted benzamides. This reaction is crucial for the synthesis of many pharmaceutical intermediates, including precursors for drugs like Betrixaban. The carboxylic acid is typically activated before reaction with an amine. A common and effective method involves the use of coupling agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS).
Experimental Protocol: Synthesis of N-(5-chloro-2-pyridyl)-5-methoxy-2-nitrobenzamide
This protocol describes the synthesis of an N-substituted amide using EDC and NHS as coupling agents.
Materials:
-
This compound
-
N-hydroxysuccinimide (NHS)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
2-amino-5-chloropyridine
-
N,N-dimethylformamide (DMF)
-
Water
-
Ethanol
-
Standard reaction glassware
-
Magnetic stirrer
-
Filtration apparatus
-
Vacuum oven
Procedure:
-
To a three-neck flask, add this compound (1.0 eq), N-hydroxysuccinimide (1.3 eq), and EDC·HCl (1.3 eq).
-
Add N,N-dimethylformamide (DMF) to dissolve the solids and stir the mixture.
-
Stir the reaction mixture for 1 hour at 25 °C to activate the carboxylic acid.
-
Add 2-amino-5-chloropyridine (1.3 eq) to the reaction mixture and continue to stir.
-
Monitor the reaction by TLC until completion.
-
Upon completion, add water to the reaction mixture to precipitate the product.
-
Cool the mixture to 5 °C and continue stirring for 8 hours to complete crystallization.
-
Filter the precipitate and wash the filter cake sequentially with water and ethanol.
-
Dry the solid product under vacuum at 40 °C for 10 hours.
Data Presentation:
| Starting Material | Reagents | Solvent | Product | Yield | Purity (HPLC) |
| This compound | NHS, EDC·HCl, 2-amino-5-chloropyridine | DMF | N-(5-chloro-2-pyridyl)-5-methoxy-2-nitrobenzamide | 93.3% | 99.3% |
Experimental Workflow:
References
Application Notes and Protocols: The Synthesis of Specialty Azo Dyes from 5-Methoxy-2-nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of specialty azo dyes utilizing 5-Methoxy-2-nitrobenzoic acid as a precursor. This document details a two-step synthetic pathway, beginning with the reduction of this compound to 2-Amino-5-methoxybenzoic acid, followed by the diazotization of the resulting amine and subsequent coupling with a suitable aromatic compound to produce a vibrant azo dye. The protocols provided are based on established chemical literature and are intended to guide researchers in the development of novel chromophores.
The presence of the methoxy and carboxylic acid groups on the dye's backbone can influence its final properties, such as solubility, color, and fastness.[1] The electron-withdrawing nitro group in the initial starting material makes 2-Amino-5-nitrobenzoic acid a valuable intermediate for producing dyes with deep shades and good stability.[1][2]
Logical Workflow for Dye Synthesis
The overall synthetic strategy involves two key transformations: the reduction of the nitro group to an amine, followed by the conversion of the amine to a diazonium salt, which then undergoes an azo coupling reaction.
Experimental Protocols
Step 1: Reduction of this compound to 2-Amino-5-methoxybenzoic Acid
This protocol describes the catalytic hydrogenation of this compound to produce 2-Amino-5-methoxybenzoic acid, which is the key intermediate for the subsequent dye synthesis.
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Tetrahydrofuran (THF)
-
Hydrogen gas (H₂)
-
Celite
Procedure:
-
In a suitable reaction vessel, dissolve this compound in Tetrahydrofuran (THF).
-
Add a catalytic amount of 10% Palladium on Carbon (Pd/C) to the solution.
-
Stir the mixture at room temperature under a hydrogen atmosphere (e.g., using a hydrogen balloon).
-
Monitor the reaction progress by a suitable method (e.g., TLC or LCMS).
-
Upon completion of the reaction, carefully filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Concentrate the filtrate under reduced pressure to obtain 2-Amino-5-methoxybenzoic acid.
Step 2: Synthesis of a Representative Azo Dye
This protocol details the synthesis of a specialty azo dye starting from 2-Amino-5-methoxybenzoic acid and using 2-naphthol as the coupling component.
Materials:
-
2-Amino-5-methoxybenzoic acid (from Step 1)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Distilled Water
-
Ice-salt bath
Procedure:
-
Suspend 1.82 g (0.01 mol) of 2-Amino-5-nitrobenzoic acid in a mixture of 5 mL of concentrated hydrochloric acid and 20 mL of water in a 250 mL beaker.[1]
-
Stir the mixture vigorously to create a fine suspension.[1]
-
Cool the suspension to 0-5 °C in an ice-salt bath.[1]
-
Prepare a solution of 0.7 g (0.01 mol) of sodium nitrite in 5 mL of cold distilled water.[1]
-
Add the sodium nitrite solution dropwise to the cooled amine suspension over 15-20 minutes, ensuring the temperature remains below 5 °C.[1]
-
After the complete addition of the sodium nitrite solution, stir the reaction mixture for an additional 30 minutes at 0-5 °C.[1] The resulting solution contains the diazonium salt and should be used immediately in the next step.
Materials:
-
Diazonium salt solution (from Part A)
-
2-Naphthol
-
10% Sodium Hydroxide (NaOH) solution
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
In a separate 500 mL beaker, dissolve 1.44 g (0.01 mol) of 2-naphthol in 30 mL of a 10% sodium hydroxide solution.
-
Cool the 2-naphthol solution to 0-5 °C in an ice bath.
-
Slowly add the freshly prepared diazonium salt solution to the cold 2-naphthol solution with constant stirring, while maintaining the temperature below 5 °C.
-
A colored precipitate of the azo dye will form.
-
Continue stirring the mixture for 2-3 hours, allowing it to gradually warm to room temperature.
-
Filter the crude dye using a Buchner funnel and wash it thoroughly with cold distilled water until the filtrate is neutral.
-
Dry the purified dye in an oven at a suitable temperature.
Data Presentation
The following table summarizes the expected quantitative data for a representative azo dye synthesized from 2-Amino-5-nitrobenzoic acid and β-naphthol. This data is illustrative and based on typical results for azo dyes derived from this intermediate.[2]
| Performance Metric | Dye from 2-Amino-5-nitrobenzoic Acid |
| Chemical Yield (%) | 85 - 92% |
| Purity (by HPLC) | > 98% |
| Color | Deep Red |
| Light Fastness (ISO 105-B02) | 6 - 7 |
| Wash Fastness (ISO 105-C06) | 4 - 5 |
| Rubbing Fastness (ISO 105-X12) - Dry | 5 |
| Rubbing Fastness (ISO 105-X12) - Wet | 4 - 5 |
| Thermal Stability (°C) | > 250°C |
Visualized Experimental Workflow
The following diagram illustrates the step-by-step experimental protocol for the synthesis of the azo dye.
References
Application Notes and Protocols for the Derivatization of the Carboxylic Acid Group in 5-Methoxy-2-nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the chemical modification of the carboxylic acid group of 5-Methoxy-2-nitrobenzoic acid, a versatile building block in medicinal chemistry. The derivatization of this functional group is a critical step in the synthesis of various biologically active molecules, including Cathepsin S inhibitors and antimitotic agents.[1][2] The protocols outlined below cover common and effective derivatization strategies, including amidation, esterification, and acid chloride formation.
Amidation of this compound
Amide bond formation is a fundamental transformation in drug discovery, enabling the linkage of the this compound scaffold to various amine-containing fragments. The use of coupling agents is the most common approach to facilitate this reaction.
Application Note:
The direct reaction between a carboxylic acid and an amine is generally inefficient. Therefore, the carboxylic acid must first be "activated". Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used activating agents that react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[3][4] This intermediate can then react with an amine to form the desired amide. To improve yields and reduce side reactions, additives like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) are often employed.[3][5] These additives react with the O-acylisourea to form a more stable active ester, which is less prone to racemization and other side reactions.[3] A patented method for the synthesis of a betrixaban intermediate highlights the use of EDC and NHS for the amidation of this compound.[6]
Experimental Protocol: EDC/NHS Mediated Amidation
This protocol is adapted from a patented procedure for the synthesis of N-(5-chloro-2-pyridyl)-5-methoxy-2-nitrobenzamide.[6]
Materials:
-
This compound
-
2-Amino-5-chloropyridine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
N-hydroxysuccinimide (NHS)
-
Acetonitrile
-
Water
-
Ethanol
-
Three-neck flask
-
Magnetic stirrer
-
Standard laboratory glassware
Procedure:
-
To a three-neck flask, add this compound (1.0 eq), N-hydroxysuccinimide (1.1 eq), and EDC·HCl (1.05 eq).
-
Add acetonitrile (15 mL per gram of this compound) and stir the mixture until all solids are dissolved.
-
Stir the reaction mixture for 30 minutes at 20°C to allow for the formation of the active ester.
-
Add 2-amino-5-chloropyridine (1.1 eq) to the reaction mixture and continue to stir.
-
Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).
-
Once the reaction is complete, cool the reaction liquid to 10°C.
-
Slowly add water (90 mL per gram of this compound) to the reaction mixture and stir for 7 hours to precipitate the product.
-
Filter the precipitate and wash the filter cake sequentially with water (2 mL per gram of starting material) and ethanol (2 mL per gram of starting material).
-
Dry the filter cake under vacuum at 40°C for 10 hours to obtain the final product.
Quantitative Data for Amidation:
| Starting Material | Reagent 1 (eq) | Reagent 2 (eq) | Amine (eq) | Solvent | Yield (%) | Purity (HPLC, %) | Reference |
| This compound | NHS (1.1) | EDC·HCl (1.05) | 2-amino-5-chloropyridine (1.1) | Acetonitrile | 89.4 | 99.0 | [6] |
| This compound | NHS (1.0) | EDC (1.0) | 2-amino-5-chloropyridine (1.0) | Tetrahydrofuran | 88.4 | 98.6 | [6] |
| This compound | NHS (1.2) | EDC (1.2) | 2-amino-5-chloropyridine (1.0) | Tetrahydrofuran | 96.2 | 99.6 | [6] |
Diagram of Amidation Workflow:
Caption: Workflow for the EDC/NHS mediated amidation of this compound.
Esterification of this compound
Esterification is another key derivatization reaction, often used to modify the pharmacokinetic properties of a lead compound, such as its solubility and cell permeability.
Application Note:
The Fischer-Speier esterification is a classic method for synthesizing esters from carboxylic acids and alcohols using a strong acid catalyst, such as sulfuric acid.[4][7] The reaction is an equilibrium process, and to drive it towards the product, an excess of the alcohol is typically used as the solvent, or water is removed as it is formed.[7][8] This method is cost-effective and suitable for producing simple alkyl esters. For more sensitive or sterically hindered alcohols, the Steglich esterification, which uses a carbodiimide like DCC and a catalyst such as DMAP, offers a milder alternative.[9]
Experimental Protocol: Fischer-Speier Esterification
This is a general protocol that can be adapted for the esterification of this compound.[7][8][10]
Materials:
-
This compound
-
Anhydrous alcohol (e.g., methanol, ethanol)
-
Concentrated sulfuric acid (H₂SO₄)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in an excess of the anhydrous alcohol (e.g., 10-20 equivalents or as the solvent) in a round-bottom flask.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.3 equivalents) to the mixture.
-
Attach a reflux condenser and heat the mixture to reflux with stirring for 2-6 hours.
-
Monitor the reaction progress by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess alcohol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.[7][9]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude ester.
-
The product can be further purified by recrystallization or column chromatography if necessary.
Diagram of Fischer-Speier Esterification:
Caption: Reaction scheme for the Fischer-Speier esterification.
Acid Chloride Formation
The conversion of the carboxylic acid to an acid chloride significantly increases its reactivity, making it a versatile intermediate for the synthesis of esters and amides under milder conditions than direct coupling.
Application Note:
Thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are common reagents for converting carboxylic acids into acid chlorides.[3] The reaction with thionyl chloride produces gaseous byproducts (SO₂ and HCl), which can be easily removed. Oxalyl chloride is often used with a catalytic amount of DMF. The resulting acid chloride is highly reactive and can readily undergo nucleophilic acyl substitution with a wide range of nucleophiles, including alcohols and amines, often in the presence of a non-nucleophilic base like pyridine or triethylamine to scavenge the HCl byproduct.
Experimental Protocol: Synthesis of 5-Methoxy-2-nitrobenzoyl Chloride
This is a general protocol for the formation of an acid chloride.[3]
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or oxalyl chloride
-
Anhydrous aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or toluene)
-
Round-bottom flask
-
Reflux condenser (with a gas outlet to a trap)
-
Magnetic stirrer
-
Heating mantle
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, suspend or dissolve this compound (1.0 eq) in an anhydrous aprotic solvent like DCM or toluene.
-
Slowly add thionyl chloride (1.5-2.0 eq) to the mixture at room temperature. A catalytic amount of DMF can be added if using oxalyl chloride.
-
Attach a reflux condenser and heat the mixture to reflux for 1-3 hours. The reaction should be performed in a well-ventilated fume hood as toxic gases (SO₂ and HCl) are evolved.
-
Monitor the reaction progress (e.g., by observing the cessation of gas evolution or by IR spectroscopy, looking for the disappearance of the broad O-H stretch of the carboxylic acid).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and solvent under reduced pressure. It may be necessary to co-evaporate with an anhydrous solvent like toluene to remove all traces of thionyl chloride.
-
The resulting crude 5-Methoxy-2-nitrobenzoyl chloride is often used immediately in the next step without further purification due to its moisture sensitivity.
Diagram of Acid Chloride Formation:
Caption: Synthesis of 5-Methoxy-2-nitrobenzoyl chloride using thionyl chloride.
References
- 1. lookchem.com [lookchem.com]
- 2. This compound CAS 1882-69-5 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 3. Amide Synthesis [fishersci.co.uk]
- 4. 21.3 Reactions of Carboxylic Acids - Organic Chemistry | OpenStax [openstax.org]
- 5. Derivatization Reagents for Carboxylic Acids and Carboxamides—Section 3.4 | Thermo Fisher Scientific - KR [thermofisher.com]
- 6. CN107778224B - Preparation method of betrixaban intermediate - Google Patents [patents.google.com]
- 7. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. chemlab.truman.edu [chemlab.truman.edu]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Methoxy-2-nitrobenzoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 5-Methoxy-2-nitrobenzoic acid synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My yield of this compound is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in the nitration of 3-Methoxybenzoic acid to produce this compound can stem from several factors. Here are the primary considerations and troubleshooting steps:
-
Suboptimal Reaction Temperature: Temperature control is critical in nitration reactions to manage the reaction rate and minimize side product formation.[1]
-
Troubleshooting: Maintain a low reaction temperature, ideally between 0-5 °C, throughout the addition of the nitrating agent.[1] Use an ice-salt bath for efficient cooling. Allowing the temperature to rise can lead to the formation of undesired isomers and dinitrated byproducts.
-
-
Improper Nitrating Agent or Concentration: The choice and concentration of the nitrating agent significantly impact the reaction's efficiency and selectivity.
-
Troubleshooting: A common and effective nitrating agent is a mixture of concentrated nitric acid and concentrated sulfuric acid.[1] The sulfuric acid acts as a catalyst and helps to generate the nitronium ion (NO₂⁺), the active electrophile. Ensure the use of high-purity, concentrated acids.
-
-
Inadequate Reaction Time: The reaction may not have gone to completion.
-
Troubleshooting: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the starting material is fully consumed before quenching the reaction.[1]
-
-
Loss of Product During Workup and Purification: Significant amounts of the product can be lost during extraction and recrystallization steps.
-
Troubleshooting: When quenching the reaction with ice water, ensure the precipitation of the product is complete by allowing sufficient time for crystallization. During recrystallization, use a minimal amount of a suitable hot solvent to dissolve the crude product and allow it to cool slowly to maximize crystal formation.
-
Q2: I am observing significant amounts of an isomeric byproduct. How can I improve the regioselectivity of the nitration?
A2: The formation of isomeric byproducts, primarily 3-Methoxy-4-nitrobenzoic acid and 3-Methoxy-6-nitrobenzoic acid, is a common challenge due to the directing effects of the methoxy (ortho, para-directing) and carboxylic acid (meta-directing) groups.
-
Controlling Reaction Temperature: As mentioned, lower temperatures favor kinetic control and can enhance the formation of the desired 2-nitro isomer.[1]
-
Choice of Nitrating Agent: While mixed acid is common, alternative nitrating systems can offer higher selectivity. For instance, using a mixture of fuming nitric acid and acetic anhydride has been reported to provide higher selectivity in the nitration of similar substrates.
-
Slow Addition of Nitrating Agent: Adding the nitrating agent dropwise to the solution of 3-Methoxybenzoic acid in sulfuric acid ensures that the concentration of the nitronium ion is kept low, which can help to minimize the formation of undesired isomers.
Q3: What are the best practices for purifying the crude this compound?
A3: Purification is crucial to obtain a high-purity final product.
-
Recrystallization: This is the most common and effective method for purifying the crude product.
-
Protocol: Dissolve the crude solid in a minimal amount of a hot solvent, such as ethanol or a mixture of ethanol and water. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization. Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
-
Column Chromatography: If recrystallization does not provide the desired purity, column chromatography using silica gel can be employed. A solvent system of ethyl acetate and hexane is typically effective for separating the desired product from its isomers.
Data Presentation
Table 1: Comparison of Nitration Conditions for Methoxybenzoic Acid Analogs
| Starting Material | Nitrating Agent | Temperature (°C) | Reaction Time | Yield of Desired Isomer | Reference |
| 4-Methoxybenzoic acid | 60% Nitric Acid | 90 | 30 min | 88.5% (3-nitro isomer) | [2] |
| 4-Methoxybenzoic acid | 60% HNO₃ / 98% H₂SO₄ | < 0 | 1 hour | Not specified | [2] |
| 3-Methylbenzoic acid | Conc. HNO₃ / Conc. H₂SO₄ | 0-5 | 15-30 min | ~50-60% (5-methyl-2-nitro) | |
| 3-Methoxybenzoic acid | Conc. HNO₃ / Conc. H₂SO₄ | 0-10 | 1-2 hours | Expected > 60% (5-methoxy-2-nitro) | Inferred |
Experimental Protocols
Protocol 1: Synthesis of this compound via Mixed Acid Nitration
This protocol is adapted from standard procedures for the nitration of substituted benzoic acids.[1][3]
-
Preparation of the Nitrating Mixture:
-
In a separate flask, cautiously add 10 mL of concentrated nitric acid to 10 mL of concentrated sulfuric acid, while cooling the mixture in an ice-salt bath. Keep this mixture cold until use.
-
-
Reaction Setup:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 10 g of 3-Methoxybenzoic acid in 25 mL of concentrated sulfuric acid.
-
Cool the flask in an ice-salt bath to maintain a temperature between 0 and 5 °C.
-
-
Nitration:
-
Slowly add the cold nitrating mixture dropwise to the stirred solution of 3-Methoxybenzoic acid over a period of 30-60 minutes.
-
Ensure the reaction temperature does not exceed 10 °C during the addition.
-
After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 1-2 hours.
-
-
Work-up:
-
Carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring.
-
A precipitate of the crude this compound will form.
-
Allow the mixture to stand for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration and wash it thoroughly with cold water until the washings are neutral to litmus paper.
-
-
Purification:
-
Recrystallize the crude product from a suitable solvent (e.g., aqueous ethanol) to obtain pure this compound.
-
Dry the purified crystals in a vacuum oven.
-
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
Technical Support Center: Purification of 5-Methoxy-2-nitrobenzoic acid
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude 5-Methoxy-2-nitrobenzoic acid.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification process in a practical question-and-answer format.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No crystal formation upon cooling | 1. The solution is not saturated (too much solvent was used).2. The solution is supersaturated due to high purity and lack of nucleation sites. | 1. Concentrate the solution by carefully evaporating a portion of the solvent under reduced pressure and allow it to cool again.2. Induce crystallization by scratching the inner wall of the flask at the meniscus with a glass rod.3. Add a single, pure seed crystal of this compound to the solution. |
| Product "oils out" instead of crystallizing | 1. The cooling rate is too fast.2. A high concentration of impurities is present, depressing the melting point of the mixture.3. The boiling point of the solvent is higher than the melting point of the impure product. | 1. Reheat the solution to dissolve the oil. Allow the solution to cool more slowly by insulating the flask.2. Add a small amount of a co-solvent in which the compound is less soluble to lower the saturation temperature.3. If impurities are significant, consider a preliminary purification step like column chromatography. |
| Low recovery yield after recrystallization | 1. Incomplete crystallization due to insufficient cooling.2. Excessive washing of the collected crystals.3. Too much solvent was used, leaving a significant amount of product in the mother liquor.4. Premature crystallization occurred during hot filtration. | 1. Ensure the flask is thoroughly cooled, preferably in an ice bath, to maximize crystal precipitation.2. Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.3. Use the minimum amount of hot solvent required to fully dissolve the crude product.4. Preheat the filtration apparatus (funnel and receiving flask) to prevent the solution from cooling and crystallizing prematurely. |
| Purified product is discolored (yellow or brown) | 1. Presence of colored, likely nitrated, impurities from the synthesis.2. Residual acidic reagents.3. Oxidation or degradation of the product. | 1. During recrystallization, add a small amount (1-2% by weight) of activated charcoal to the hot solution before filtration to adsorb colored impurities. Note: Using too much charcoal can reduce your yield.[1][2]2. Ensure the crude product is washed thoroughly to neutralize and remove any residual acids before purification. |
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound?
A1: Understanding the physical properties is crucial for selecting the appropriate purification strategy.
| Property | Value |
| Molecular Formula | C₈H₇NO₅[3] |
| Molecular Weight | 197.14 g/mol [4] |
| Appearance | Beige to brown or white to yellow crystalline powder/granules.[3][5] |
| Melting Point | 125-130 °C[3][6] |
| Solubility | Soluble in Methanol.[3] |
Q2: What is the most common and effective method for purifying crude this compound?
A2: Recrystallization is the most common and effective technique for purifying crude this compound on a laboratory scale. It takes advantage of the differences in solubility between the desired compound and impurities at different temperatures. For highly impure samples, column chromatography may be necessary.[7]
Q3: What are the best solvents for the recrystallization of this compound?
A3: Based on the polarity of the molecule, good starting points for solvent screening include alcohols (like ethanol or methanol) or aqueous mixtures. A mixed solvent system, such as ethanol/water, is often effective for nitrobenzoic acids as it allows for fine-tuning of solubility.[8] The compound is noted to be soluble in methanol.[3]
Q4: What are the likely impurities in my crude this compound?
A4: Impurities depend on the synthetic route but often include unreacted starting materials, isomeric byproducts (e.g., other methoxy-nitrobenzoic acid isomers), and side-reaction products.[9] Colored impurities are common in nitration reactions.[1]
Q5: How can I assess the purity of my final product?
A5: Purity can be confirmed using several analytical methods:
-
Melting Point Analysis: A sharp melting point range close to the literature value (125-130 °C) indicates high purity. Impurities typically broaden and depress the melting point range.[9]
-
High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity and can detect trace impurities.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure and identify any residual impurities.
-
Thin-Layer Chromatography (TLC): A single spot on a TLC plate suggests a high degree of purity.
Experimental Protocols
Protocol 1: Recrystallization using a Single Solvent (e.g., Ethanol)
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol while stirring and heating to completely dissolve the solid.
-
(Optional) Decolorization: If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl the mixture and gently boil for a few minutes.
-
Hot Filtration: Preheat a funnel and a new receiving flask. Quickly filter the hot solution by gravity or under vacuum to remove the charcoal and any insoluble impurities.
-
Crystallization: Cover the flask and allow the clear filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize yield.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.
Visualizations
Caption: General workflow for the recrystallization of this compound.
Caption: Decision tree for troubleshooting common recrystallization problems.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound|lookchem [lookchem.com]
- 4. biosynth.com [biosynth.com]
- 5. This compound, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 6. This compound | 1882-69-5 [chemicalbook.com]
- 7. JP2007031331A - Process for producing 5-hydroxy-4-methoxy-2-nitrobenzoic acid compound - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Reaction Conditions for Nitration of 5-Methoxybenzoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the nitration of 5-methoxybenzoic acid.
Troubleshooting Guide
Low or no yield of the desired product, formation of multiple isomers, and the presence of impurities are common challenges encountered during the nitration of 5-methoxybenzoic acid. This guide provides a systematic approach to identify and resolve these issues.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Yield | 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Ineffective nitrating agent: Decomposition of nitric acid or use of dilute acids. 3. Poor solubility of starting material: 5-methoxybenzoic acid not fully dissolved in the reaction medium. | 1. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present, consider extending the reaction time or slightly increasing the temperature, while carefully monitoring for side product formation. 2. Use fresh, concentrated nitric and sulfuric acids to prepare the nitrating mixture.[1] 3. Ensure the 5-methoxybenzoic acid is completely dissolved in concentrated sulfuric acid before the addition of the nitrating mixture. |
| Formation of Multiple Isomers | 1. Competing directing effects: The methoxy group is an ortho, para-director, while the carboxylic acid group is a meta-director, leading to a mixture of products.[2] 2. Reaction temperature is too high: Higher temperatures can reduce regioselectivity. | 1. Control the reaction temperature stringently, ideally between 0-5°C, to favor the kinetically controlled product. 2. The choice of nitrating agent and solvent can influence the isomer ratio. Consider using nitric acid in acetic anhydride for potentially higher selectivity. |
| Formation of Dark-Colored Byproducts (Tar) | 1. Oxidation of the aromatic ring: The methoxy group activates the ring, making it susceptible to oxidation by nitric acid, especially at elevated temperatures. 2. Over-nitration: Formation of dinitro or trinitro compounds can lead to decomposition and tar formation. | 1. Maintain a low reaction temperature (0-5°C) throughout the addition of the nitrating agent.[3] 2. Add the nitrating mixture slowly and dropwise with efficient stirring to dissipate heat and avoid localized high concentrations of the nitrating agent. |
| Product is an Oil and Does Not Solidify | 1. Presence of isomeric impurities: A mixture of isomers can have a lower melting point than the pure compounds, resulting in an oily product. 2. Incomplete removal of acidic residue: Residual sulfuric or nitric acid can prevent crystallization. | 1. Attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal if available. If this fails, proceed with purification via column chromatography. 2. Ensure the product is thoroughly washed with ice-cold water after precipitation to remove any remaining acid. |
Frequently Asked Questions (FAQs)
Q1: What are the expected major and minor products in the nitration of 5-methoxybenzoic acid?
A1: The methoxy group (-OCH₃) at position 5 is an activating ortho, para-director, while the carboxylic acid group (-COOH) at position 1 is a deactivating meta-director.[2] This leads to a complex regiochemical outcome. The positions ortho to the methoxy group are 4 and 6, and the position para is 2. The positions meta to the carboxylic acid group are 3 and 5. The directing effects are as follows:
-
-OCH₃ group directs to: positions 2, 4, and 6.
-
-COOH group directs to: positions 3 and 5.
Based on the combined effects, the most likely products are:
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5-Methoxy-2-nitrobenzoic acid: Nitration at position 2 is favored by the para-directing effect of the methoxy group.
-
5-Methoxy-4-nitrobenzoic acid: Nitration at position 4 is favored by the ortho-directing effect of the methoxy group.
-
3-Methoxy-2-nitrobenzoic acid (less likely): Nitration at position 6 (equivalent to 2) is sterically hindered by the adjacent carboxylic acid group.
-
5-Methoxy-3-nitrobenzoic acid (less likely): Nitration at position 3 is meta to both groups.
The exact ratio of these isomers will depend on the specific reaction conditions.
Q2: What is a recommended starting protocol for the nitration of 5-methoxybenzoic acid?
A2: Based on protocols for similar substituted benzoic acids, the following is a recommended starting point. Optimization will likely be necessary.
Experimental Protocol: Nitration of 5-Methoxybenzoic Acid
-
Preparation of the Nitrating Mixture: In a separate flask, cool concentrated sulfuric acid (e.g., 5 mL) in an ice-salt bath to below 5°C. Slowly add an equimolar amount of concentrated nitric acid (e.g., 1 mL) dropwise while maintaining the low temperature.
-
Dissolution of Starting Material: In a main reaction flask, dissolve 5-methoxybenzoic acid (e.g., 1 g) in cold concentrated sulfuric acid (e.g., 10 mL) with stirring, keeping the temperature below 5°C.
-
Nitration Reaction: Slowly add the pre-cooled nitrating mixture dropwise to the solution of 5-methoxybenzoic acid. Maintain the reaction temperature between 0-5°C throughout the addition.[3]
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5°C for a specified time (e.g., 1-2 hours). Monitor the progress of the reaction by TLC.
-
Work-up: Once the reaction is complete, pour the reaction mixture slowly onto crushed ice with vigorous stirring.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash thoroughly with ice-cold water until the washings are neutral to pH paper.
-
Purification: The crude product, which is likely a mixture of isomers, can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography.
Q3: How can I purify the mixture of nitrated isomers?
A3: Purification of the isomeric mixture can be challenging and typically requires chromatographic techniques.
-
Fractional Crystallization: This may be attempted if the isomers have significantly different solubilities in a particular solvent system. However, it is often difficult to achieve high purity with this method for closely related isomers.
-
Column Chromatography: This is the most effective method for separating isomers. A silica gel column with a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) can be used to separate the different nitro-isomers of 5-methoxybenzoic acid. The separation can be monitored by TLC.
Q4: What are the key safety precautions to take during this experiment?
A4: The nitration of aromatic compounds is a potentially hazardous reaction and must be performed with strict adherence to safety protocols.
-
Use of a Fume Hood: The reaction should always be carried out in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Handling of Acids: Concentrated nitric and sulfuric acids are highly corrosive.[4] Handle them with extreme care and avoid contact with skin and clothing. Always add acid to water, not the other way around, when preparing dilute solutions.
-
Temperature Control: The reaction is exothermic. Poor temperature control can lead to a runaway reaction. Ensure efficient cooling and slow addition of reagents.[3]
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Quenching: Quench the reaction by pouring it onto ice. Never add water directly to the concentrated acid mixture.
Data Presentation
Table 1: Physical Properties of Potential Nitration Products
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | CAS Number |
| This compound | C₈H₇NO₅ | 197.14 | 125-130 | 1882-69-5 |
| 4-Methoxy-3-nitrobenzoic acid | C₈H₇NO₅ | 197.14 | 192-194 | 89-41-8[5] |
| 3-Methoxy-4-nitrobenzoic acid | C₉H₉NO₅ | 211.17 | - | 5081-37-8[6] |
Visualizations
Caption: A typical experimental workflow for the nitration of 5-methoxybenzoic acid.
Caption: A logical diagram for troubleshooting common issues in the nitration of 5-methoxybenzoic acid.
References
Troubleshooting low purity issues with 5-Methoxy-2-nitrobenzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving low purity issues with 5-Methoxy-2-nitrobenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound synthesized by nitration of 3-Methoxybenzoic acid?
A1: The primary impurities are typically positional isomers formed during the nitration reaction. The methoxy group is an ortho-, para-director, while the carboxylic acid group is a meta-director. This results in the formation of the desired this compound along with other isomers. The most probable isomeric impurities are:
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3-Methoxy-4-nitrobenzoic acid
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3-Methoxy-6-nitrobenzoic acid
Unreacted starting material, 3-Methoxybenzoic acid, may also be present.
Q2: My purified this compound is discolored (e.g., yellow or brown). What is the cause and how can I fix it?
A2: Discoloration is often due to the presence of nitrated phenolic impurities or residual starting materials. To address this:
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Activated Charcoal Treatment: During recrystallization, after dissolving the crude product in a hot solvent, add a small amount of activated charcoal. The charcoal will adsorb many colored impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.
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Multiple Recrystallizations: A single recrystallization may not be sufficient to remove all colored impurities. A second recrystallization can significantly improve the color and purity of the final product.
Q3: After recrystallization, I have a very low yield of purified product. What are the likely reasons and how can I improve the recovery?
A3: Low recovery is a common issue in recrystallization. The primary causes and their remedies are:
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Using too much solvent: This is the most frequent cause of low yield, as a significant portion of the product remains dissolved in the mother liquor even after cooling. Use the minimum amount of hot solvent necessary to just dissolve the crude product.
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Premature crystallization: If the product crystallizes too quickly during hot filtration, it can be lost. To prevent this, pre-heat your filtration apparatus (funnel and receiving flask).
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Inappropriate solvent choice: The ideal solvent should have high solubility for the compound when hot and low solubility when cold. If the solubility is still significant at low temperatures, you will lose the product to the filtrate. You may need to screen for a better solvent or use a mixed-solvent system.
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Cooling too rapidly: Rapid cooling can lead to the formation of small, impure crystals and may not allow for complete precipitation. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Q4: The product "oils out" during recrystallization instead of forming crystals. What should I do?
A4: "Oiling out" occurs when the solute is insoluble in the solvent at the boiling point of the solvent. To resolve this:
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Re-heat and add more solvent: Re-heat the solution until the oil redissolves. Add a small amount of additional "good" solvent (in which the compound is soluble) to ensure the saturation point is reached at a lower temperature upon cooling.
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Change the solvent system: The chosen solvent may not be suitable. A mixed solvent system, such as ethanol and water, is often effective for nitrobenzoic acids.
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Induce crystallization: Scratch the inside of the flask at the surface of the solution with a glass rod to create nucleation sites. Adding a seed crystal of pure this compound can also initiate crystallization.
Troubleshooting Guide for Low Purity Issues
This guide provides a systematic approach to diagnosing and resolving low purity issues with this compound.
Problem 1: Low Purity After Initial Synthesis
Initial Assessment: The purity of the crude product can be initially assessed by its melting point. Pure this compound has a melting point of 125-130 °C. A broad melting point range below this indicates the presence of impurities.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low purity this compound.
Problem 2: Impurities Remain After Recrystallization
Initial Assessment: If the purity does not improve significantly after recrystallization, it is likely that the impurities have similar solubility profiles to the desired product.
Troubleshooting Steps:
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Solvent System Optimization:
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Perform small-scale solubility tests with different solvents and solvent mixtures. A good recrystallization solvent will dissolve the compound when hot but not when cold.
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For this compound, a mixture of ethanol and water is a good starting point. Dissolve the crude product in a minimum amount of hot ethanol and then add hot water dropwise until the solution becomes slightly cloudy. Add a few drops of hot ethanol to clarify the solution and then allow it to cool slowly.
-
-
Column Chromatography:
-
If recrystallization is ineffective, column chromatography is the recommended next step. It is particularly effective for separating isomeric impurities.
-
Experimental Protocols
Protocol 1: Recrystallization from Ethanol/Water
Objective: To purify crude this compound.
Materials:
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Crude this compound
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Ethanol (95%)
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Deionized water
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Erlenmeyer flasks
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Hot plate
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Buchner funnel and filter flask
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Filter paper
Procedure:
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Place the crude this compound in an Erlenmeyer flask.
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Add the minimum amount of hot ethanol to completely dissolve the solid.
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While the solution is hot, add hot deionized water dropwise until the solution becomes slightly turbid.
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Add a few more drops of hot ethanol until the solution becomes clear again.
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Remove the flask from the heat and allow it to cool slowly to room temperature.
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Cool the flask in an ice bath for at least 30 minutes to maximize crystal formation.
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Collect the crystals by vacuum filtration using a Buchner funnel.
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Wash the crystals with a small amount of cold ethanol/water mixture.
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Dry the crystals in a vacuum oven.
Expected Purity and Yield: The following table provides illustrative data for the purification of nitrobenzoic acids by recrystallization. Actual results may vary.
| Purification Step | Purity (by HPLC) | Recovery Yield |
| After 1st Recrystallization | >98% | 70-85% |
| After 2nd Recrystallization | >99.5% | 80-90% (of the material from the 1st recrystallization) |
Protocol 2: Flash Column Chromatography
Objective: To separate this compound from isomeric impurities.
Materials:
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Crude this compound
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Silica gel (230-400 mesh)
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Solvents (e.g., ethyl acetate, hexanes)
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Chromatography column
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Collection tubes
Procedure:
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Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of ethyl acetate and hexanes).
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Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
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Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel bed.
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Elution: Elute the column with the chosen solvent system. The polarity of the eluent can be gradually increased to facilitate the separation.
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Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
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Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Solvent System Selection: The ideal solvent system should provide a good separation of the desired compound from its impurities on a TLC plate, with an Rf value of approximately 0.2-0.4 for the product. A common mobile phase for compounds of this polarity is a mixture of ethyl acetate and hexanes.
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₇NO₅ |
| Molecular Weight | 197.14 g/mol |
| Melting Point | 125-130 °C |
| Appearance | Beige to grey or brown granules[1] |
| Solubility | Soluble in Methanol[1] |
Table 2: Illustrative Purity Profile Before and After Purification
| Compound | Crude Purity (by HPLC) | Purity after Recrystallization | Purity after Column Chromatography |
| This compound | ~90% | >98% | >99.5% |
| Isomeric Impurities | ~8% | <1.5% | <0.3% |
| Unreacted Starting Material | ~2% | <0.5% | <0.2% |
Visualizations
Caption: Synthesis of this compound and potential impurities.
References
Technical Support Center: Scaling Up the Synthesis of 5-Methoxy-2-nitrobenzoic Acid
This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on scaling up the synthesis of 5-Methoxy-2-nitrobenzoic acid. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure a safe and successful scale-up process.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and scale-up of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete Nitration: Reaction time may be too short, or the temperature may be too low for the reaction to go to completion. | Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Consider extending the reaction time or slightly increasing the temperature, but not exceeding 10-15°C to avoid side reactions. |
| Suboptimal Nitrating Mixture: An incorrect ratio of nitric acid to sulfuric acid can hinder the formation of the nitronium ion (NO₂⁺). | Prepare the nitrating mixture carefully by slowly adding nitric acid to sulfuric acid while cooling. Ensure the use of concentrated acids to minimize the presence of water. | |
| Loss During Work-up: The product may be lost during extraction or precipitation steps. | Ensure the reaction mixture is poured over a sufficient amount of ice to ensure complete precipitation. When washing the crude product, use ice-cold water or solvent to minimize dissolution. | |
| Formation of Multiple Isomers (e.g., 3-nitro or 4-nitro isomers) | Poor Regioselectivity: The directing effects of the methoxy and carboxylic acid groups can lead to the formation of undesired isomers. | Maintain a low reaction temperature (ideally 0-5°C) to favor the kinetic product. The slow, dropwise addition of the nitrating mixture is crucial for controlling the reaction and improving selectivity. |
| High Reaction Temperature: Elevated temperatures can overcome the activation energy barrier for the formation of thermodynamically more stable, but undesired, isomers. | Implement efficient cooling of the reaction vessel and monitor the internal temperature closely throughout the addition of the nitrating agent. | |
| Dark Brown or Black Reaction Mixture | Oxidation of the Methoxy Group: The methoxy group is susceptible to oxidation by the nitrating mixture, especially at higher temperatures, leading to colored byproducts. | Strictly control the reaction temperature, keeping it below 10°C. The slow addition of the nitrating agent is critical to prevent localized overheating. |
| Decomposition: High reaction temperatures can cause the decomposition of the starting material or the product, resulting in charring. | Ensure adequate cooling and controlled addition of reagents. If charring occurs, the reaction should be stopped and re-evaluated at a lower temperature. | |
| Product is Difficult to Purify | Presence of Isomeric Impurities: Co-precipitation of undesired isomers can make purification by simple recrystallization challenging. | If recrystallization is ineffective, consider column chromatography on silica gel to separate the isomers. Washing the crude product with a cold solvent in which the desired product is less soluble can also help remove more soluble impurities. |
| Residual Acids: Incomplete removal of nitric or sulfuric acid can interfere with crystallization and downstream applications. | Thoroughly wash the precipitated product with cold water until the washings are neutral to pH paper. | |
| Oily Product Instead of Crystals | High Impurity Content: A high concentration of impurities can inhibit crystallization. | |
| Inappropriate Recrystallization Solvent: The chosen solvent may not be suitable for inducing crystallization. |
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of this compound?
A1: The most common and direct precursor is 4-methoxybenzoic acid. The synthesis involves the electrophilic nitration of the aromatic ring.
Q2: What are the primary side reactions to be aware of during the nitration of 4-methoxybenzoic acid?
A2: The main side reactions include the formation of other nitro-isomers due to the directing effects of the methoxy and carboxyl groups. Over-nitration to form dinitro compounds can also occur under harsh conditions, such as elevated temperatures or prolonged reaction times. Oxidation of the methoxy group can lead to colored impurities.
Q3: How critical is temperature control during the scale-up of the nitration reaction?
A3: Temperature control is extremely critical. Nitration reactions are highly exothermic, and poor temperature control on a larger scale can lead to a runaway reaction, resulting in the formation of significant amounts of byproducts, decomposition, and potential safety hazards. It is essential to have an efficient cooling system and to add the nitrating agent slowly and in a controlled manner.
Q4: What are the key safety precautions for handling the nitrating mixture (concentrated nitric and sulfuric acids) at a larger scale?
A4: Always work in a well-ventilated area, preferably a fume hood designed for large-scale reactions. Use appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, a face shield, and a lab coat. The nitrating mixture should be prepared by adding nitric acid to sulfuric acid slowly while cooling in an ice bath. Never add water to the acid mixture, as this can cause a violent exothermic reaction. Have appropriate spill kits and neutralization agents (e.g., sodium bicarbonate) readily available.
Q5: What is the recommended method for purifying the crude this compound on a larger scale?
A5: Recrystallization is the most common and effective method for purifying the crude product on a large scale.[1][2] A suitable solvent system, often a mixture of an alcohol (like ethanol or methanol) and water, should be used. The crude product is dissolved in a minimal amount of the hot solvent, and then the solution is allowed to cool slowly to form pure crystals. The purity of the final product can be verified by measuring its melting point and using analytical techniques like HPLC.
Experimental Protocols
Key Experiment: Synthesis of this compound via Nitration of 4-Methoxybenzoic Acid
This protocol is a generalized procedure based on standard practices for the nitration of benzoic acid derivatives and should be optimized for the specific scale of the reaction.
Materials:
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4-Methoxybenzoic acid
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Concentrated Sulfuric Acid (98%)
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Concentrated Nitric Acid (70%)
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Ice
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Distilled Water
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Ethanol (for recrystallization)
Procedure:
-
Preparation of the Substrate Solution:
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In a flask of appropriate size, equipped with a mechanical stirrer and a thermometer, add concentrated sulfuric acid.
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Cool the sulfuric acid to 0-5°C in an ice-salt bath.
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Slowly add 4-methoxybenzoic acid to the cold sulfuric acid with continuous stirring, ensuring the temperature remains below 10°C.
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-
Preparation of the Nitrating Mixture:
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In a separate vessel, slowly and carefully add concentrated nitric acid to an equal volume of concentrated sulfuric acid.
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This mixture should be prepared while cooling in an ice bath to maintain a low temperature.
-
-
Nitration Reaction:
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Slowly add the cold nitrating mixture dropwise to the stirred solution of 4-methoxybenzoic acid.
-
The rate of addition must be carefully controlled to maintain the internal reaction temperature between 5-10°C.[3]
-
Vigorous stirring is essential to ensure proper mixing and heat dissipation.
-
-
Reaction Completion and Quenching:
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After the addition of the nitrating mixture is complete, continue to stir the reaction mixture at 5-10°C for an additional 30-60 minutes to ensure the reaction goes to completion.
-
Pour the reaction mixture slowly and carefully onto a large quantity of crushed ice with vigorous stirring. A precipitate of the crude product will form.
-
-
Isolation and Washing:
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Allow the ice to melt completely, then collect the solid product by vacuum filtration using a Büchner funnel.
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Wash the collected solid thoroughly with cold distilled water until the filtrate is neutral to pH paper. This step is crucial to remove any residual acids.
-
-
Purification by Recrystallization:
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Transfer the crude, moist product to a clean flask.
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Add a minimal amount of hot ethanol or an ethanol/water mixture to dissolve the solid completely.[1][2]
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered.
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Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.
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Collect the purified crystals by vacuum filtration, wash with a small amount of cold recrystallization solvent, and dry the product under vacuum.
-
Quantitative Data
Table 1: Reagent Quantities for Different Synthesis Scales (Illustrative)
| Scale | 4-Methoxybenzoic Acid (g) | Conc. H₂SO₄ (for substrate) (mL) | Conc. HNO₃ (mL) | Conc. H₂SO₄ (for nitrating mix) (mL) |
| Lab Scale | 10 | 20 | 6 | 6 |
| Pilot Scale | 100 | 200 | 60 | 60 |
| Production Scale | 1000 | 2000 | 600 | 600 |
Note: These are illustrative ratios and may need to be optimized based on specific reactor configurations and process safety assessments.
Table 2: Typical Reaction Parameters and Expected Outcomes
| Parameter | Recommended Value | Rationale / Notes |
| Reaction Temperature | 5-10°C | Critical for controlling exotherm and minimizing side-product formation. |
| Addition Time of Nitrating Mixture | 1-2 hours (scale-dependent) | Slow addition is crucial for temperature control and safety. |
| Stirring Speed | Vigorous | Ensures efficient mixing and heat transfer. |
| Quenching | Pour onto crushed ice | Rapidly stops the reaction and precipitates the product. |
| Expected Yield (Crude) | 80-90% | Yields can vary based on reaction control and work-up efficiency. |
| Expected Yield (Purified) | 70-85% | Losses during recrystallization are expected. |
| Melting Point (Purified) | 131-135 °C | A sharp melting point indicates high purity. |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for common synthesis issues.
References
Challenges in the reduction of the nitro group in 5-Methoxy-2-nitrobenzoic acid
Welcome to the technical support center for the reduction of 5-Methoxy-2-nitrobenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide practical guidance for this important synthetic transformation.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in reducing the nitro group of this compound?
The main challenge is achieving chemoselectivity. The goal is to reduce the aromatic nitro group to an amine without affecting the carboxylic acid moiety.[1] Other challenges include preventing side reactions, ensuring complete conversion, and addressing potential catalyst deactivation. Steric hindrance from the ortho-substituted groups can also slow the reaction rate by impeding the substrate's approach to the catalyst surface.[2]
Q2: What are the most common and effective methods for this reduction?
The most common methods for reducing aromatic nitro compounds while preserving a carboxylic acid group are:
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Catalytic Hydrogenation: This is a clean and efficient method, often providing high yields.[3] Typical catalysts include Palladium on carbon (Pd/C) or Platinum on carbon (Pt/C) with hydrogen gas.[4][5]
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Metal-Mediated Reduction: Classic methods using metals like iron (Fe), tin (Sn), or zinc (Zn) in an acidic medium (e.g., HCl, acetic acid) are robust and cost-effective.[4][6]
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Transfer Hydrogenation: This method avoids the need for high-pressure hydrogenation equipment by using a hydrogen donor like ammonium formate or hydrazine in the presence of a catalyst such as Pd/C.[3]
Q3: How do the substituents (-OCH₃ and -COOH) influence the reduction?
The electron-withdrawing carboxylic acid group (-COOH) can decrease the electron density on the phenyl ring, making the nitro group slightly less susceptible to proton abstraction during certain reduction mechanisms. However, its primary role is a potential site for unwanted reactions if harsh, non-selective reducing agents are used. The methoxy group (-OCH₃) is an electron-donating group and is generally stable under most nitro reduction conditions.
Q4: What potential side reactions should I be aware of?
During the reduction of nitroarenes, several intermediates are formed, such as nitroso and hydroxylamine species.[7] Under certain conditions, these intermediates can react with each other or the starting material to form bimolecular products like azoxy, azo, or hydrazo compounds.[7][8] Additionally, overly harsh conditions or certain catalysts might lead to the reduction of the carboxylic acid or decarboxylation at very high temperatures.[9]
Q5: Are there specific safety precautions for these reactions?
Yes. Catalytic hydrogenation with H₂ gas requires proper handling of flammable gas and specialized pressure equipment. Catalysts like Pd/C can be pyrophoric, especially after use when dry and saturated with hydrogen, so they should be handled carefully under a wet or inert atmosphere. Reactions involving strong acids and metals should be performed in a well-ventilated fume hood.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the experiment.
Issue 1: Low or No Conversion of Starting Material
| Possible Cause | Troubleshooting Steps |
| Inactive Catalyst (Catalytic Hydrogenation) | Use a fresh batch of catalyst. Ensure the catalyst was not improperly stored or exposed to air. For problematic reductions, consider a more active catalyst like Platinum on carbon (Pt/C) or increasing the catalyst loading (e.g., from 5 mol% to 10 mol%).[3][5] |
| Insufficient Hydrogen Source | For catalytic hydrogenation, ensure the system is properly sealed and pressurized with H₂ gas. For transfer hydrogenation, use a sufficient excess of the hydrogen donor (e.g., ammonium formate). |
| Poor Solubility | The substrate's solubility can impact reaction rates. If the starting material has low solubility in the chosen solvent, try adding a protic co-solvent like ethanol or acetic acid, which can often help.[5] For the acid, using a solvent like THF or ethanol is common.[3][5] |
| Low Temperature/Pressure | Some sterically hindered or electronically deactivated substrates may require more forcing conditions. Consider moderately increasing the temperature (e.g., to 40-60 °C) or, if equipment allows, increasing the hydrogen pressure.[5] |
Issue 2: Incomplete Reaction with Multiple Spots on TLC/LC-MS
| Possible Cause | Troubleshooting Steps |
| Insufficient Reaction Time | Continue to monitor the reaction for a longer duration. Some reductions can be slow to reach completion. |
| Catalyst Deactivation | The catalyst may be poisoned by impurities in the starting material or solvent, or inhibited by the product. Try adding a fresh portion of the catalyst to the reaction mixture. |
| Formation of Intermediates | The presence of intermediate nitroso or hydroxylamine species suggests the reduction has stalled.[7] Extending the reaction time or increasing catalyst loading can help push the reaction to the desired amine. |
Issue 3: Formation of Unknown Byproducts
| Possible Cause | Troubleshooting Steps |
| Azo/Azoxy Formation | These side products are often formed under neutral or basic conditions.[7] If using a metal-mediated reduction, ensuring the medium is sufficiently acidic can minimize their formation. These byproducts are often highly colored (yellow/orange). |
| Carboxylic Acid Reduction | This is rare with common chemoselective methods but can occur with very strong, non-selective reducing agents like LiAlH₄.[4] Stick to methods known to preserve the acid, such as catalytic hydrogenation or Fe/HCl. |
| Work-up Issues | The product, an amino acid, is amphoteric. Ensure the pH is adjusted correctly during extraction to isolate the product effectively from byproducts. |
Issue 4: Difficult Purification of the Final Product
| Possible Cause | Troubleshooting Steps |
| Metal Contamination | If using a metal-mediated reduction (Fe, Sn, Zn), residual metal salts can complicate purification. After the reaction, filter the mixture through a pad of Celite® to remove bulk metal particles.[3] Extensive washing during work-up is necessary. |
| Similar Polarity of Compounds | The starting material and product may have similar polarities, making chromatographic separation difficult. Ensure the reaction goes to completion to simplify purification. Recrystallization is often an effective purification method for the final product. |
| Product Adsorption | The amino acid product may adsorb to silica gel during chromatography. Consider using a different stationary phase or adding a small amount of acid or base to the eluent to improve recovery. |
Data Presentation
The following table summarizes various reported conditions for the reduction of substituted nitrobenzoic acids, demonstrating typical reagents, conditions, and outcomes.
| Starting Material | Reagent/Catalyst | Solvent | Time | Yield | Reference |
| o-Nitrobenzoic acid | Zn / Hydrazine glyoxylate | Methanol | 30 min | 90% | |
| m-Nitrobenzoic acid | Zn / Hydrazine glyoxylate | Methanol | 30 min | 80% | |
| p-Nitrobenzoic acid | Zn / Hydrazine glyoxylate | Methanol | 30 min | 80% | |
| 2-Nitrobenzoic acid | NaBH₄ / Ni(OAc)₂·4H₂O | Wet CH₃CN | 20-60 min | 94% | [1] |
| Nitrobenzoic acids | Hydrazine hydrate / Raney-Ni | Methanol/Ethanol | Not specified | High | [10] |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
This method is clean and generally high-yielding but requires hydrogenation equipment.[3]
-
Setup: In a suitable hydrogenation vessel, dissolve this compound (1.0 eq) in a solvent such as methanol or ethanol.
-
Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add 10% Pd/C catalyst (typically 5-10 mol%).
-
Hydrogenation: Seal the vessel, purge it with the inert gas, and then introduce hydrogen gas to the desired pressure (typically 1-4 atm or a balloon).
-
Reaction: Stir the mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Once complete, carefully purge the vessel with inert gas. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.
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Isolation: Remove the solvent from the filtrate under reduced pressure to yield the crude 5-Methoxy-2-aminobenzoic acid, which can be further purified by recrystallization.
Protocol 2: Metal-Mediated Reduction using Iron in Acid
This is a classic, robust, and cost-effective method.[3]
-
Setup: In a round-bottom flask fitted with a reflux condenser, add this compound (1.0 eq) and a solvent mixture (e.g., ethanol/water or acetic acid).
-
Reagent Addition: Add iron powder (3-5 eq) to the suspension.
-
Reaction: Heat the mixture to reflux with vigorous stirring. Slowly add a catalytic amount of concentrated HCl or a larger amount of acetic acid.
-
Monitoring: Continue heating at reflux for 2-6 hours, monitoring the reaction progress by TLC.
-
Work-up: After cooling, dilute the mixture with water and filter through Celite® to remove the iron salts.
-
Isolation: Adjust the pH of the filtrate to precipitate the product. The product can then be extracted with a suitable organic solvent (like ethyl acetate) after pH adjustment or collected by filtration.
Visualized Workflows
References
- 1. Convenient Reduction of Nitro Compounds to their Corresponding Amines with Promotion of NaBH4/Ni(OAc)2.4H2O System in Wet CH3CN – Oriental Journal of Chemistry [orientjchem.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 5. reddit.com [reddit.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Studying the Mechanisms of Nitro Compounds Reduction (A-Review) – Oriental Journal of Chemistry [orientjchem.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. JPS5726652A - Reduction of nitrobenzoic acid - Google Patents [patents.google.com]
Managing exothermic reactions during the synthesis of 5-Methoxy-2-nitrobenzoic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for managing exothermic reactions during the synthesis of 5-Methoxy-2-nitrobenzoic acid. The information is tailored for researchers, scientists, and drug development professionals to ensure safe and efficient experimentation.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis, focusing on the critical nitration step, which is highly exothermic.
| Issue Encountered | Potential Cause | Recommended Solutions |
| Rapid Temperature Spike | - Too rapid addition of the nitrating agent.- Inadequate cooling of the reaction vessel.- Insufficient stirring, leading to localized "hot spots." | - Add the nitrating agent dropwise or in small portions.- Ensure the reaction vessel is adequately submerged in a cooling bath (e.g., ice-salt or dry ice-acetone).- Use a properly sized stir bar or overhead stirrer to ensure vigorous mixing. |
| Low Yield of Desired Product | - Incomplete reaction due to low temperature.- Formation of byproducts due to excessive temperature.[1] | - After the initial exothermic phase, allow the reaction to slowly warm to the optimal temperature and stir for a sufficient duration to ensure completion.[1]- Strictly maintain the recommended temperature range to minimize the formation of dinitrated or other side products.[1][2] |
| Formation of Dark Brown or Black Tar-like Substance | - Runaway reaction leading to decomposition.- Oxidation of the starting material or product.[2] | - Immediately cease the addition of the nitrating agent and enhance cooling if a rapid temperature increase is observed.- Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if oxidative side reactions are suspected. |
| Product is an Oil or Fails to Solidify | - Presence of impurities, such as isomeric byproducts or residual acids.[2] | - Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).- Ensure the product is thoroughly washed with cold water after quenching to remove any remaining acids.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the primary safety concern during the synthesis of this compound?
A1: The primary safety concern is the highly exothermic nature of the nitration step.[3] A failure to control the reaction temperature can lead to a runaway reaction, potentially causing a rapid increase in pressure and temperature, and the formation of hazardous byproducts. It is crucial to have adequate cooling and to add the nitrating agent slowly and in a controlled manner.
Q2: Why is it important to maintain a low temperature during the nitration of aromatic compounds?
A2: Maintaining a low temperature is critical to prevent polysubstitution (dinitration) and other side reactions.[4] Higher temperatures can lead to decreased selectivity and the formation of unwanted byproducts, which complicates purification and reduces the yield of the desired this compound.
Q3: What are the typical reagents used for the nitration of 4-methoxybenzoic acid to produce this compound?
A3: The nitration is typically carried out using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). Sulfuric acid acts as a catalyst to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).[2] By taking small aliquots from the reaction mixture at regular intervals, you can observe the consumption of the starting material (4-methoxybenzoic acid) and the formation of the product.
Q5: What should I do if the reaction temperature starts to rise uncontrollably?
A5: If you observe a rapid and uncontrolled rise in temperature, you should immediately stop the addition of the nitrating agent. If it is safe to do so, you can add a small amount of crushed ice directly to the reaction mixture to quickly absorb the excess heat. Always have a larger cooling bath ready for such emergencies.
Experimental Protocols
Protocol 1: Nitration of 4-Methoxybenzoic Acid
This protocol outlines the controlled nitration of 4-methoxybenzoic acid to synthesize this compound, with a strong emphasis on managing the exothermic reaction.
Materials:
-
4-Methoxybenzoic acid
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
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Crushed Ice
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Distilled Water
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Ethanol (for recrystallization)
Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
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Thermometer
-
Ice-salt bath
-
Büchner funnel and vacuum flask
Procedure:
-
Preparation: Set up the three-necked flask in an ice-salt bath on a magnetic stirrer. Equip the flask with a thermometer and a dropping funnel.
-
Dissolution: Carefully add 10 g of 4-methoxybenzoic acid to 40 mL of concentrated sulfuric acid in the flask. Stir the mixture until the solid is completely dissolved, while maintaining the temperature below 10°C.
-
Nitrating Mixture Preparation: In a separate beaker, slowly add 5 mL of concentrated nitric acid to 5 mL of concentrated sulfuric acid. Cool this mixture in an ice bath.
-
Controlled Addition: Slowly add the nitrating mixture from the beaker to the dropping funnel. Add the nitrating mixture dropwise to the solution of 4-methoxybenzoic acid over a period of 30-60 minutes. It is crucial to maintain the internal reaction temperature between 0°C and 5°C throughout the addition.
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Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5°C for an additional 30 minutes. Monitor the reaction's progress using TLC.
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Quenching: Slowly and carefully pour the reaction mixture onto 200 g of crushed ice in a large beaker with constant stirring. A precipitate of the crude product will form.
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Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the precipitate thoroughly with cold distilled water to remove any residual acid.
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Purification: Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.
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Drying: Dry the purified product in a vacuum oven.
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Troubleshooting logic for a rapid temperature spike.
References
Technical Support Center: Analysis of 5-Methoxy-2-nitrobenzoic Acid
This technical support center provides guidance for researchers, scientists, and drug development professionals on identifying impurities in 5-Methoxy-2-nitrobenzoic acid using Thin-Layer Chromatography (TLC).
Frequently Asked Questions (FAQs)
Q1: What are the common potential impurities in this compound?
A1: Impurities can originate from starting materials, byproducts of the synthesis, or degradation products. Common synthesis routes, such as the nitration of methoxybenzoic acid derivatives, can lead to isomeric byproducts where the nitro group is in a different position.[1] Other potential impurities include residual starting materials (e.g., 4,5-dimethoxy-2-nitrobenzoic acid), dinitrated products, or demethylated compounds.[1][2][3] Residual solvents from purification steps may also be present.[4]
Q2: How do I choose the right stationary phase for my TLC analysis?
A2: For the separation of benzoic acid derivatives like this compound, standard silica gel plates (silica gel 60 F254) are the most common and effective stationary phase.[4][5][6] The 'F254' indicates the inclusion of a fluorescent indicator that facilitates visualization under UV light.[7] In some cases, reversed-phase plates (e.g., RP-8 or silanized silica gel) can offer alternative selectivity.[8][9]
Q3: What is a good starting mobile phase (eluent) for separating impurities in this compound?
A3: A good starting point for silica gel TLC is a mixture of a non-polar solvent and a moderately polar solvent, with a small amount of acid to ensure the carboxylic acid group remains protonated and produces a compact spot. A common combination is a mixture of hexane and ethyl acetate with a small amount of acetic acid (e.g., 70:30:1 v/v/v). Other systems like chloroform-methanol-acetic acid (90:10:1) or hexane-ethyl ether-acetic acid (50:50:1) can also be effective.[10] The polarity should be adjusted to achieve an Rf value of approximately 0.2-0.4 for the main compound.[4]
Q4: How can I visualize the spots on the TLC plate? My compound is colorless.
A4: Although pure this compound can appear as a white to light-yellow solid, on a TLC plate it may be invisible to the naked eye.[4][11] Several visualization methods can be used:
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UV Light (Non-destructive): As an aromatic compound, this compound will absorb short-wave UV light (254 nm).[7] On a TLC plate with a fluorescent indicator, it will appear as a dark spot against a glowing green background.[12][13] This is the quickest and easiest first step.
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Iodine Vapor (Semi-destructive): Placing the dried TLC plate in a chamber with iodine crystals will cause most organic compounds, especially aromatic ones, to appear as temporary yellow-brown spots.[7]
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Specific Stains (Destructive): For higher sensitivity and specificity for the nitro group, a chemical stain is recommended. A highly effective method involves the reduction of the nitro group to an amine using a stannous chloride (SnCl₂) solution, followed by diazotization and coupling with β-naphthol to produce a distinct orange or red spot.[6][14]
Q5: What do different Rf values tell me about the impurities?
A5: The Retention factor (Rf) is the ratio of the distance traveled by the spot to the distance traveled by the solvent front. More polar compounds interact more strongly with the silica gel and will have lower Rf values, while less polar compounds will travel further up the plate and have higher Rf values. By comparing the Rf values of the spots in your sample to a pure standard of this compound, you can identify impurities. Spots with different Rf values represent different compounds.
Experimental Protocols
Detailed Protocol for TLC Analysis of this compound
This protocol outlines the complete procedure for identifying impurities.
1. Materials:
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TLC Plates: Silica gel 60 F254
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Sample: Crude this compound
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Standard: Pure this compound
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Solvents: Hexane, Ethyl Acetate, Glacial Acetic Acid (all ACS grade or higher)
-
Spotting: Capillary tubes
-
Development Chamber: Glass tank with a lid
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Visualization: UV lamp (254 nm), Iodine chamber, or chemical stain reagents.
2. Procedure:
-
Plate Preparation: Using a pencil, gently draw a straight origin line about 1 cm from the bottom of the TLC plate.[15] Do not gouge the silica. Mark points for the sample and the standard.
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Sample Preparation: Prepare dilute solutions (~1 mg/mL) of both the crude sample and the pure standard in a solvent like ethyl acetate or acetone.
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Spotting: Use a capillary tube to apply a tiny spot of each solution to its designated point on the origin line.[15] Keep the spots small (1-2 mm diameter) to prevent streaking. Allow the solvent to evaporate completely between applications if more material is needed.[15]
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Mobile Phase Preparation: Prepare the mobile phase. A good starting mixture is Hexane:Ethyl Acetate:Acetic Acid in a 70:30:1 ratio. Pour a small amount (0.5 cm depth) into the development chamber, ensuring the solvent level is below the origin line on the TLC plate.[15] Place a piece of filter paper inside to saturate the chamber atmosphere and cover it with the lid for 10-15 minutes.
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Development: Carefully place the spotted TLC plate into the chamber using forceps and replace the lid.[16] Allow the solvent to ascend the plate via capillary action.
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Completion: Once the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil. Allow the plate to air dry completely in a fume hood.
-
Visualization & Analysis:
-
Place the dried plate under a UV lamp (254 nm) and circle any dark spots with a pencil.[13]
-
If further visualization is needed, place the plate in an iodine chamber or use a chemical stain (see below).
-
Calculate the Rf value for each spot (Rf = distance from origin to spot center / distance from origin to solvent front). Compare the spots from the crude sample to the pure standard. Any additional spots in the crude sample lane are impurities.
-
Protocol for Visualization via Reduction and Diazotization
This is a highly sensitive method for detecting nitroaromatic compounds.[14]
-
Reduction: Prepare a 5% (w/v) solution of stannous chloride (SnCl₂) in 2M HCl. Spray the dried TLC plate with this solution and heat it at 100°C for 10-15 minutes. Let it cool.[14]
-
Diazotization: Prepare a 2% (w/v) aqueous solution of sodium nitrite (NaNO₂). Spray the cooled plate evenly with this solution.[14]
-
Coupling: Prepare a 10% (w/v) solution of β-naphthol in 10% aqueous sodium hydroxide. Immediately after the diazotization step, spray the plate with this solution. Aromatic nitro compounds will appear as distinct orange-to-red spots.[14]
Data Presentation
The choice of mobile phase significantly affects the separation of this compound from its potential impurities. The following table provides examples of solvent systems and their characteristics for separating benzoic acid derivatives on silica gel.
| Mobile Phase Composition (v/v/v) | Polarity | Recommended Use | Expected Rf of Main Compound |
| Hexane:Ethyl Acetate:Acetic Acid (80:20:1) | Low | Good for separating less polar impurities. | Low (0.1-0.2) |
| Hexane:Ethyl Acetate:Acetic Acid (70:30:1) | Medium | Recommended starting system for general impurity screening. | Moderate (0.2-0.4) |
| Hexane:Ethyl Ether:Acetic Acid (50:50:1)[10] | Medium-High | Alternative system, good for resolving closely related isomers.[10] | Moderate (0.3-0.5) |
| Chloroform:Methanol:Acetic Acid (90:10:1)[10] | High | Useful if impurities are significantly more polar than the main compound. | High (0.6-0.8) |
Troubleshooting Guide
| Issue | Potential Cause(s) | Solution(s) |
| Spots are streaked or elongated. | 1. Sample is too concentrated. 2. Compound has low solubility in the mobile phase. 3. The acidic compound is interacting poorly with the silica. | 1. Dilute the sample solution before spotting. 2. Try a different mobile phase system. 3. Ensure a small amount of acid (e.g., acetic acid) is in the mobile phase. |
| All spots remain on the origin line (Rf ≈ 0). | The mobile phase is not polar enough to move the compounds. | Increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., change from 80:20 Hexane:EtOAc to 60:40). |
| All spots are near the solvent front (Rf ≈ 1). | The mobile phase is too polar, causing all compounds to move with it. | Decrease the polarity of the mobile phase by increasing the proportion of the less polar solvent (e.g., change from 60:40 Hexane:EtOAc to 80:20). |
| No spots are visible under UV light. | 1. The compound does not absorb UV at 254 nm (unlikely for this compound). 2. Not enough sample was spotted. 3. The TLC plate does not have a fluorescent indicator. | 1. Use an alternative visualization method like iodine or a chemical stain. 2. Spot the sample multiple times in the same location, allowing it to dry in between. 3. Check the plate specifications; use a plate designated with 'F254' or a similar indicator. |
| Spots are not circular or run into each other. | 1. The spots on the origin line were too large or too close together. 2. The TLC plate was not placed vertically in the chamber. | 1. Ensure spots are small (1-2 mm) and spaced adequately. 2. Be careful to place the plate straight in the chamber so the solvent front moves up evenly. |
Visualizations
The following diagram illustrates the standard workflow for conducting a TLC experiment to identify impurities.
Caption: Workflow for impurity identification by TLC.
References
- 1. benchchem.com [benchchem.com]
- 2. JP2007031331A - Process for producing 5-hydroxy-4-methoxy-2-nitrobenzoic acid compound - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. ijcps.org [ijcps.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. openaccesspub.org [openaccesspub.org]
- 9. merckmillipore.com [merckmillipore.com]
- 10. academic.oup.com [academic.oup.com]
- 11. This compound | 1882-69-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 12. youtube.com [youtube.com]
- 13. m.youtube.com [m.youtube.com]
- 14. benchchem.com [benchchem.com]
- 15. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 16. iitg.ac.in [iitg.ac.in]
How to increase the solubility of 5-Methoxy-2-nitrobenzoic acid for reactions
This guide provides researchers, scientists, and drug development professionals with practical solutions for increasing the solubility of 5-Methoxy-2-nitrobenzoic acid in reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the best initial solvents for dissolving this compound?
Based on its chemical structure (an aromatic carboxylic acid) and available data, polar organic solvents are the recommended starting point. It is known to be soluble in methanol.[1][2] Other suitable solvents include polar aprotic solvents like acetone, tetrahydrofuran (THF), and ethyl acetate, as well as other polar protic solvents like ethanol.[3][4] Non-polar solvents such as toluene, benzene, or petroleum ether are generally poor choices for dissolving this compound.[3]
Q2: My this compound is not dissolving in my primary reaction solvent. What is the first troubleshooting step?
The initial and simplest step is to apply gentle heating and ensure vigorous stirring, provided the reaction conditions and compound stability permit. Solubility often increases with temperature.[5][6] If this is ineffective or not permissible, proceeding to other methods like using a co-solvent or adjusting the pH would be the next logical step.
Q3: How can I use a base to increase the solubility of this compound?
As a carboxylic acid, this compound can be deprotonated with a base to form a highly polar and often much more soluble carboxylate salt.[7][8] This is a very effective technique. You can add a suitable base (organic, like triethylamine, or inorganic, like potassium carbonate) to the reaction mixture to form the salt in situ. The resulting salt is typically more soluble in polar solvents.[8]
Q4: I am concerned that forming a salt will interfere with my subsequent reaction steps. Is this a valid concern?
Yes, this is an important consideration. The increased nucleophilicity of the carboxylate anion or the presence of a base could potentially interfere with certain reactions (e.g., those involving electrophilic starting materials or base-sensitive functional groups). It is crucial to evaluate the compatibility of the chosen base and the resulting salt with all reagents and reaction conditions.
Q5: What is a co-solvent and how can it help?
A co-solvent is a small amount of a secondary solvent added to the primary reaction solvent to improve the solubility of a reagent.[9] For this compound, you can first dissolve it in a minimal amount of a strong solvent in which it is highly soluble (e.g., DMF, THF, or methanol) and then add this solution to the bulk reaction mixture. This can often keep the compound in solution. The use of co-solvents like ethanol and ethyl acetate has been shown to enhance the solubility of similar nitrobenzoic acids.[10][11]
Troubleshooting Guide for Solubility Issues
If you are encountering solubility problems with this compound, follow this step-by-step guide.
-
Mechanical & Thermal Agitation:
-
Ensure the mixture is being stirred vigorously.
-
Gently heat the mixture if the reaction protocol allows. Many carboxylic acids show significantly increased solubility at higher temperatures.[6]
-
-
Solvent Selection Review:
-
Confirm you are using a suitable polar solvent. Refer to the solubility data table below.
-
If your reaction chemistry allows, consider switching to a solvent with higher polarity or better hydrogen-bonding capabilities.
-
-
Co-Solvent Addition:
-
If switching solvents is not an option, try adding a small volume of a co-solvent (e.g., 5-10% of the total volume).
-
Good co-solvent choices include THF, 1,4-dioxane, methanol, or DMF.
-
See Experimental Protocol 1 for a detailed method.
-
-
pH Modification (In Situ Salt Formation):
-
This is often the most effective method for carboxylic acids.[12]
-
Add a suitable base to the reaction mixture to convert the acid to its more soluble salt form.
-
The choice of base (e.g., triethylamine, diisopropylethylamine, sodium carbonate, potassium carbonate) must be compatible with your reaction's downstream steps.
-
See Experimental Protocol 2 for a detailed method.
-
Data Presentation
Table 1: Qualitative and Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Appearance | Beige to grey or brown granules | [1][2] |
| Melting Point | 125-130 °C | [1][13] |
| Molecular Weight | 197.14 g/mol | |
| Predicted pKa | 2.06 ± 0.25 | [1] |
| Solubility in Methanol | Soluble | [1][2] |
Table 2: Quantitative Solubility of Structurally Similar 2-Nitrobenzoic Acid in Various Organic Solvents
| Solvent | Temperature (°C) | Solubility ( g/100 mL) |
| Methanol | 10 | 42.72 |
| Ethanol | Not Specified | ~33.3 |
| Acetone | Not Specified | 40 |
| Ether | Not Specified | ~22.2 |
| Chloroform | Not Specified | ~0.45 |
| Benzene | 10 | 0.294 |
| Petroleum Ether | Not Specified | Slightly Soluble |
(Data sourced from BenchChem Technical Guide)[3]
Experimental Protocols
Protocol 1: Method for Using a Co-Solvent
-
Selection: Choose a co-solvent in which this compound is highly soluble (e.g., Tetrahydrofuran - THF). Ensure the co-solvent is anhydrous if your reaction is moisture-sensitive.
-
Dissolution: In a separate, clean, and dry flask, add the required mass of this compound.
-
Addition: Add the chosen co-solvent dropwise while stirring until the solid is completely dissolved. Use the minimum volume necessary.
-
Transfer: Slowly add this concentrated solution to your main reaction vessel containing the primary solvent and other reagents, under vigorous stirring.
-
Observation: Monitor the reaction mixture for any signs of precipitation. The continuous stirring should maintain a homogeneous solution.
Protocol 2: Method for In Situ Salt Formation
-
Setup: To your reaction vessel containing the primary solvent and this compound, add a stir bar.
-
Base Selection: Choose a base that is compatible with your reaction. For organic solvents, a soluble organic base like triethylamine (TEA) is often used. For many reactions, an inorganic base like potassium carbonate (K₂CO₃) is also effective.
-
Stoichiometry: Add at least one molar equivalent of the base relative to the this compound. For a solid base like K₂CO₃, ensure it is finely powdered to increase its surface area.
-
Addition & Dissolution: Add the base to the stirring suspension of the acid in the solvent.
-
Confirmation: Stir the mixture until all the solid acid has dissolved, indicating the formation of the soluble salt. This may take several minutes. You can now proceed by adding the other reagents for your reaction.
Visual Workflow and Concepts
References
- 1. lookchem.com [lookchem.com]
- 2. This compound CAS#: 1882-69-5 [amp.chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. benchchem.com [benchchem.com]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. longdom.org [longdom.org]
- 10. researchgate.net [researchgate.net]
- 11. journal.buct.edu.cn [journal.buct.edu.cn]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. This compound | 1882-69-5 [chemicalbook.com]
Technical Support Center: Bayesian Optimization of Reactions Involving 5-Methoxy-2-nitrobenzoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals employing Bayesian optimization (BO) for reactions involving 5-Methoxy-2-nitrobenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What is Bayesian optimization and why is it useful for reactions with this compound?
A1: Bayesian optimization is a powerful machine learning technique used to optimize complex, multi-dimensional problems where experiments are expensive or time-consuming.[1][2][3] For reactions involving this compound, which can be sensitive to various parameters, BO can efficiently identify optimal reaction conditions (e.g., temperature, catalyst loading, solvent ratio) with fewer experiments compared to traditional one-variable-at-a-time methods.[1][4] This accelerates research and reduces the consumption of valuable starting materials.
Q2: What are the key components of a Bayesian optimization workflow for a chemical reaction?
A2: A typical Bayesian optimization workflow consists of four main components:
-
A surrogate model: Usually a Gaussian Process, which creates a probabilistic model of the reaction landscape based on experimental data.[2][4]
-
An acquisition function: This function guides the selection of the next set of experimental conditions to explore, balancing exploiting known good conditions and exploring uncertain regions of the parameter space.[2][3]
-
The experimental platform: The automated or manual setup where the chemical reaction is performed.
-
The optimization algorithm: This iteratively updates the surrogate model with new experimental data and uses the acquisition function to suggest the next experiment.
Below is a diagram illustrating the general workflow.
Q3: My Bayesian optimization algorithm for the reduction of this compound is not converging to an optimal yield. What are the possible reasons?
A3: Several factors could hinder the convergence of your optimization. Here's a troubleshooting guide:
-
Inadequate Parameter Space: The defined ranges for your variables (e.g., temperature, pressure, catalyst loading) may not include the optimal conditions. Consider expanding the search space based on chemical intuition or literature precedents.
-
Poor Initial Sampling: The initial set of experiments may not have provided enough information to build an accurate surrogate model. Increasing the size of the initial design of experiments (DoE) can help.
-
Inappropriate Acquisition Function: The choice of acquisition function (e.g., Expected Improvement, Upper Confidence Bound) can impact the balance between exploration and exploitation.[3] If the algorithm is stuck in a local optimum, an acquisition function that favors more exploration might be beneficial.
-
High Experimental Noise: Significant variability in your experimental results can make it difficult for the model to discern the underlying trends. Ensure your experimental setup is robust and reproducible.
The following diagram outlines a logical approach to troubleshooting convergence issues.
References
Validation & Comparative
A Comparative Analysis of the 1H NMR Spectrum of 5-Methoxy-2-nitrobenzoic Acid
A Guide for Researchers and Drug Development Professionals
In the landscape of pharmaceutical research and development, the precise structural elucidation of novel and existing compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, stands as a cornerstone analytical technique for determining the molecular architecture of organic compounds. This guide provides a comprehensive analysis of the 1H NMR spectrum of 5-Methoxy-2-nitrobenzoic acid, a valuable building block in medicinal chemistry. Through objective comparison with structurally related analogues and supported by experimental data, this document aims to equip researchers with the knowledge to confidently interpret the spectral features of this and similar molecules.
Comparative 1H NMR Data
The following table summarizes the experimental 1H NMR spectral data for this compound and two comparative compounds: 2-nitrobenzoic acid and 3-methoxybenzoic acid. The data for the target molecule is predicted based on established substituent effects and analysis of the analogues, as a publicly available experimental spectrum could not be located. The comparison highlights the influence of the methoxy and nitro functional groups on the chemical shifts and coupling constants of the aromatic protons.
| Compound Name | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound | H-3 | ~7.7 - 7.9 | d | Jmeta ≈ 2-3 |
| H-4 | ~7.3 - 7.5 | dd | Jortho ≈ 8-9, Jmeta ≈ 2-3 | |
| H-6 | ~8.0 - 8.2 | d | Jortho ≈ 8-9 | |
| -OCH3 | ~3.9 - 4.1 | s | - | |
| -COOH | ~10.0 - 13.0 | br s | - | |
| 2-Nitrobenzoic Acid | H-3/H-6 | 8.002 | m | - |
| H-4/H-5 | 7.79 - 7.89 | m | - | |
| -COOH | ~10.0 - 13.0 | br s | - | |
| 3-Methoxybenzoic Acid | H-2 | 7.63 | t | Jmeta ≈ 1.5 |
| H-4 | 7.16 | ddd | Jortho=8.3, Jmeta=2.6, 1.0 | |
| H-5 | 7.37 | t | Jortho = 7.9 | |
| H-6 | 7.51 | dt | Jortho=7.6, Jmeta=1.3 | |
| -OCH3 | 3.85 | s | - | |
| -COOH | ~10.0 - 13.0 | br s | - |
Note: The data for this compound is a prediction based on established substituent effects and analysis of the provided analogues. The data for 2-Nitrobenzoic acid was obtained from ChemicalBook in DMSO-d6. The data for 3-Methoxybenzoic acid was obtained from a supporting information document and was recorded in CDCl3.
Spectral Interpretation and Substituent Effects
The predicted 1H NMR spectrum of this compound is a manifestation of the interplay between the electron-donating methoxy group (-OCH3) and the electron-withdrawing nitro (-NO2) and carboxylic acid (-COOH) groups.
-
Electron-Donating Effect of the Methoxy Group: The methoxy group, being an ortho, para-director, increases electron density at the ortho (C4) and para (C6) positions relative to itself. This shielding effect would typically shift the corresponding protons (H-4 and H-6) upfield (to lower ppm values).
-
Electron-Withdrawing Effects of the Nitro and Carboxylic Acid Groups: Conversely, the nitro and carboxylic acid groups are meta-directors and strongly deshielding. The nitro group at C2 will significantly deshield the adjacent H-3 and to a lesser extent, H-6. The carboxylic acid at C1 will also contribute to the deshielding of the ortho protons, H-2 and H-6.
In this compound, these competing effects result in a distinct pattern:
-
H-6: This proton is ortho to the strongly electron-withdrawing nitro group and the carboxylic acid group, leading to a significant downfield shift, predicted to be in the range of 8.0 - 8.2 ppm. It will appear as a doublet due to coupling with H-4 (Jortho).
-
H-3: This proton is ortho to the nitro group and meta to the methoxy group. The strong deshielding from the nitro group will cause it to resonate downfield, likely between 7.7 and 7.9 ppm. It will be a doublet due to meta-coupling with H-4 (Jmeta).
-
H-4: This proton is ortho to the electron-donating methoxy group and meta to the nitro group. The shielding from the methoxy group is counteracted by the deshielding from the nitro group. Its chemical shift is therefore predicted to be intermediate, around 7.3 - 7.5 ppm. It will appear as a doublet of doublets due to ortho-coupling with H-6 and meta-coupling with H-3.
-
-OCH3: The methoxy protons will appear as a sharp singlet, typically in the region of 3.9 - 4.1 ppm.
-
-COOH: The carboxylic acid proton is highly deshielded and its chemical shift is concentration-dependent, appearing as a broad singlet far downfield, generally between 10.0 and 13.0 ppm.
Experimental Protocol for 1H NMR Spectrum Acquisition
The following is a detailed methodology for acquiring a high-quality 1H NMR spectrum of a small organic molecule like this compound.
1. Sample Preparation:
-
Accurately weigh 5-10 mg of the solid sample.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube.
-
Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to remove any particulate matter.
2. NMR Instrument Setup:
-
Insert the NMR tube into the spinner turbine and adjust the depth using a sample gauge.
-
Place the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to optimize its homogeneity, aiming for a sharp and symmetrical solvent peak.
3. Data Acquisition:
-
Spectrometer: 400 MHz or higher field strength NMR spectrometer.
-
Pulse Program: A standard single-pulse sequence (e.g., 'zg30').
-
Temperature: 298 K.
-
Spectral Width: Typically 12-16 ppm to cover the entire range of proton signals.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds to allow for full relaxation of the protons between scans.
-
Number of Scans: 8-16 scans are typically sufficient for a sample of this concentration.
4. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum to obtain pure absorption lineshapes.
-
Perform baseline correction to ensure a flat baseline.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm or DMSO at 2.50 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.
-
Integrate the signals to determine the relative ratios of the protons.
Visualizing Molecular Structure and Splitting Patterns
The following diagrams illustrate the structure of this compound and the through-bond coupling interactions that give rise to the observed splitting patterns in the 1H NMR spectrum.
Caption: Molecular structure of this compound with proton labeling.
Caption: Proton coupling relationships in this compound.
Navigating Purity: A Comparative Guide to the HPLC Validation of Synthesized 5-Methoxy-2-nitrobenzoic Acid
For researchers, scientists, and drug development professionals, establishing the purity of synthesized compounds is a cornerstone of reliable and reproducible results. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative methods for the purity validation of 5-Methoxy-2-nitrobenzoic acid, a key intermediate in organic synthesis. Supported by detailed experimental protocols and comparative data, this document serves as a practical resource for selecting the optimal analytical strategy.
The accurate determination of purity is critical in drug discovery and development, ensuring the safety, efficacy, and quality of pharmaceutical products. This compound is a versatile building block used in the synthesis of various bioactive molecules, including neuroprotective agents and antitumor compounds.[1] Consequently, a robust and validated method for assessing its purity is paramount.
High-Performance Liquid Chromatography (HPLC) is a widely adopted technique for purity determination due to its high sensitivity and resolving power, making it ideal for detecting trace impurities.[2] However, alternative and complementary methods such as quantitative Nuclear Magnetic Resonance (qNMR) and traditional melting point analysis offer distinct advantages and can provide a more comprehensive purity profile.
Comparative Analysis of Purity Determination Methods
The selection of an analytical technique for purity validation is contingent on several factors, including the required accuracy, sensitivity, and the nature of potential impurities. A comparative overview of the most common methods is presented below.
| Analytical Method | Principle | Common Analytes Detected | Advantages | Disadvantages |
| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning between a stationary and a mobile phase. | This compound, isomeric impurities (e.g., 4-Methoxy-3-nitrobenzoic acid), unreacted starting materials, and other synthesis by-products. | High sensitivity and resolution, excellent for detecting trace impurities, robust and widely available.[2] | Requires a reference standard for accurate quantification of the main component and impurities.[2] |
| Quantitative Nuclear Magnetic Resonance (qNMR) | The signal intensity is directly proportional to the number of nuclei, allowing for quantification against a certified internal standard.[2] | This compound and impurities with unique proton signals. | A primary analytical method that provides direct quantification without the need for a specific reference standard of the analyte; also provides structural information.[2] | Lower sensitivity compared to HPLC, potential for signal overlap with impurities, and requires a certified internal standard.[2] |
| Melting Point Analysis | Determination of the temperature range over which the solid-to-liquid phase transition occurs. | Gross purity assessment. | Simple, fast, and inexpensive initial check of purity. Impurities typically broaden and depress the melting point range.[2] | Not quantitative, insensitive to small amounts of impurities, and isomeric impurities may not significantly affect the melting point.[2] |
Experimental Protocols
Detailed methodologies for the HPLC and qNMR analysis of this compound are provided below. These protocols are based on established methods for similar nitrobenzoic acid derivatives and can be adapted for specific laboratory conditions.[3][4]
High-Performance Liquid Chromatography (HPLC) Protocol
This reverse-phase HPLC method is suitable for the quantitative analysis of this compound and the separation of its potential impurities.
1. Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
-
HPLC vials
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (ACS grade)
2. Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Elution | Isocratic or Gradient (e.g., 70:30 v/v Mobile Phase A:B) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
3. Solution Preparation:
-
Mobile Phase: Prepare the desired composition of Mobile Phase A and B. For example, for a 70:30 v/v mixture, combine 700 mL of 0.1% phosphoric acid in water with 300 mL of acetonitrile. Degas the mobile phase before use.
-
Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in 100 mL of the mobile phase.
-
Sample Solution (100 µg/mL): Accurately weigh approximately 10 mg of the synthesized this compound and dissolve it in 100 mL of the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.
4. Analysis and Calculation:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solution to determine the retention time and peak area of this compound.
-
Inject the sample solution.
-
The purity of the synthesized sample is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Quantitative Nuclear Magnetic Resonance (qNMR) Protocol
qNMR provides a highly accurate method for purity determination without the need for a specific reference standard of the analyte.
1. Instrumentation and Materials:
-
NMR spectrometer (400 MHz or higher)
-
5 mm NMR tubes
-
Analytical balance
-
Certified internal standard (e.g., Maleic acid)
-
Deuterated solvent (e.g., DMSO-d6)
2. Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound into a clean vial.
-
Accurately weigh approximately 5 mg of the certified internal standard (e.g., Maleic acid) into the same vial.
-
Dissolve the mixture in approximately 0.7 mL of DMSO-d6.
-
Transfer the solution to a 5 mm NMR tube.
3. NMR Parameters:
| Parameter | Setting |
| Pulse Program | Standard 90° pulse |
| Relaxation Delay (d1) | 5 x T1 of the slowest relaxing proton of interest |
| Number of Scans | 16 or more for good signal-to-noise |
4. Data Analysis:
-
Integrate a well-resolved signal of this compound and a signal of the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (Ianalyte / Nanalyte) * (Nstd / Istd) * (MWanalyte / MWstd) * (mstd / manalyte) * Pstd
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Potential Impurity Profile
The most common route for the synthesis of this compound is the nitration of 3-methoxybenzoic acid. The directing effects of the methoxy group (ortho-, para-directing) and the carboxylic acid group (meta-directing) can lead to the formation of isomeric impurities. The primary potential impurities are:
-
4-Methoxy-3-nitrobenzoic acid: An isomeric byproduct.
-
3-Methoxybenzoic acid: Unreacted starting material.
-
Dinitro-isomers: From over-nitration.
Visualizing the Workflow
A clear and logical workflow is essential for a robust purity validation process.
Caption: A streamlined workflow for the HPLC purity validation of synthesized this compound.
Logical Decision Making in Purity Analysis
The choice of purity analysis method is often guided by the stage of research or development and the specific information required.
Caption: A logical decision tree to guide the selection of the most appropriate purity analysis method.
References
A Comparative Analysis of 5-Methoxy-2-nitrobenzoic Acid and Its Isomeric Counterparts for Researchers and Drug Development Professionals
In the landscape of organic synthesis and pharmaceutical development, the selection of appropriate building blocks is paramount to achieving desired molecular architectures and biological activities. Nitrobenzoic acids, a class of aromatic carboxylic acids, serve as versatile intermediates. The strategic placement of nitro and other functional groups on the benzoic acid core profoundly influences the molecule's physicochemical properties and reactivity. This guide provides a comprehensive comparison of 5-Methoxy-2-nitrobenzoic acid with its isomers, including the canonical ortho-, meta-, and para-nitrobenzoic acids, as well as other methoxy-substituted isomers. This analysis is supported by available experimental data to aid researchers in making informed decisions for their synthetic and drug discovery endeavors.
Physicochemical Properties: A Quantitative Comparison
The electronic effects of the nitro group, a strong electron-withdrawing substituent, and the methoxy group, an electron-donating group, significantly impact the acidity, solubility, and melting point of the benzoic acid moiety. These properties are critical for reaction kinetics, purification strategies, and formulation development.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | pKa | Solubility |
| This compound | C₈H₇NO₅ | 197.14 | 125-130[1] | ~2.06 (Predicted)[2] | Soluble in methanol[2] |
| 2-Nitrobenzoic acid | C₇H₅NO₄ | 167.12 | 146-148 | 2.17 | 7.8 g/L in water |
| 3-Nitrobenzoic acid | C₇H₅NO₄ | 167.12 | 139-141 | 3.47 | 2.4 g/L in water (15 °C) |
| 4-Nitrobenzoic acid | C₇H₅NO₄ | 167.12 | 237-242 | 3.44 | <1 g/L in water (26 °C) |
| 2-Methoxy-5-nitrobenzoic acid | C₈H₇NO₅ | 197.14 | 157-163 | No data available | Slightly soluble in water, miscible with organic solvents. |
| 3-Methoxy-2-nitrobenzoic acid | C₈H₇NO₅ | 197.14 | 253-257[3] | No data available | No data available |
| 4-Methoxy-3-nitrobenzoic acid | C₈H₇NO₅ | 197.14 | 192-194[4] | No data available | No data available |
Synthesis of Nitrobenzoic Acid Isomers
The synthetic routes to these isomers are dictated by the directing effects of the substituents on the benzene ring during electrophilic aromatic substitution.
-
This compound: The synthesis of this isomer can be achieved through the nitration of 3-methoxybenzoic acid. The methoxy group at the 3-position is ortho, para-directing, while the carboxylic acid is meta-directing. The nitration predominantly occurs at the 2-position, ortho to the methoxy group and meta to the carboxylic acid.
-
2-Nitrobenzoic acid: This isomer is typically prepared by the oxidation of 2-nitrotoluene.[5] Direct nitration of benzoic acid yields only a small amount of the ortho isomer.
-
3-Nitrobenzoic acid: The most common method for the synthesis of 3-nitrobenzoic acid is the direct nitration of benzoic acid using a mixture of concentrated nitric acid and sulfuric acid. The carboxylic acid group directs the incoming nitro group to the meta position.
-
4-Nitrobenzoic acid: Similar to the ortho isomer, 4-nitrobenzoic acid is synthesized by the oxidation of 4-nitrotoluene.[6]
-
Methoxy-nitrobenzoic acid isomers: The synthesis of other methoxy-substituted isomers also relies on the principles of electrophilic aromatic substitution, starting from the corresponding methoxybenzoic acid or by nitrating a methoxy-substituted precursor followed by oxidation of a side chain. For example, 4-hydroxy-3-methoxy-5-nitrobenzoic acid is synthesized through the nitration of vanillic acid.[7][8]
Biological Activity and Signaling Pathways: Inhibition of NF-κB
Nitro-substituted benzoic acid derivatives have garnered interest for their potential biological activities. Notably, certain nitroalkene benzoic acid derivatives have been shown to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[9] This pathway is a critical regulator of inflammatory responses, cell proliferation, and survival, and its dysregulation is implicated in various diseases, including cancer and inflammatory disorders.
The canonical NF-κB pathway is activated by various stimuli, leading to the phosphorylation and subsequent degradation of the inhibitor of κB (IκB). This allows the NF-κB dimer to translocate to the nucleus and induce the transcription of target genes. Some nitrobenzoic acid derivatives may exert their anti-inflammatory effects by inhibiting key kinases in this pathway, such as IκB kinase (IKK), thereby preventing the activation of NF-κB.
References
- 1. Sigma Aldrich this compound 1 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]
- 2. lookchem.com [lookchem.com]
- 3. Benzoic acid, 4-methoxy-3-nitro- [webbook.nist.gov]
- 4. 4-Methoxy-3-nitrobenzoic acid 98 89-41-8 [sigmaaldrich.com]
- 5. prepchem.com [prepchem.com]
- 6. 4-Nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 7. 4-Hydroxy-3-methoxy-5-nitrobenzoic acid | 15785-54-3 | Benchchem [benchchem.com]
- 8. 4-HYDROXY-3-METHOXY-5-NITROBENZOIC ACID | 15785-54-3 [chemicalbook.com]
- 9. A Nitroalkene Benzoic Acid Derivative Targets Reactive Microglia and Prolongs Survival in an Inherited Model of ALS via NF-κB Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to 5-Methoxy-2-nitrobenzoic Acid and 3-Methoxy-2-nitrobenzoic Acid in Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 5-methoxy-2-nitrobenzoic acid and 3-methoxy-2-nitrobenzoic acid, two isomeric compounds crucial as intermediates in the synthesis of pharmaceuticals and other complex organic molecules. This document outlines their physical and chemical properties, discusses their synthesis and reactivity, and provides exemplary experimental protocols. The information is intended to assist researchers in selecting the appropriate isomer for their specific synthetic needs.
Introduction
This compound and 3-methoxy-2-nitrobenzoic acid are substituted nitrobenzoic acids that serve as versatile building blocks in organic synthesis. The presence of the electron-withdrawing nitro group and the electron-donating methoxy group on the benzoic acid backbone significantly influences their reactivity and makes them valuable precursors for a variety of transformations. Their utility is particularly noted in the synthesis of heterocyclic compounds and active pharmaceutical ingredients. For instance, this compound is used in the synthesis of Cathepsin S inhibitors with potential antitumor applications.[1][2]
Physicochemical Properties
A summary of the key physical and chemical properties of the two isomers is presented below. These properties are critical for designing reaction conditions and purification procedures.
| Property | This compound | 3-Methoxy-2-nitrobenzoic Acid |
| CAS Number | 1882-69-5[1][3][4] | 4920-80-3[5][6][7][8][9] |
| Molecular Formula | C₈H₇NO₅[1] | C₈H₇NO₅[6][9] |
| Molecular Weight | 197.14 g/mol [1][3][4] | 197.14 g/mol [5][6][8] |
| Melting Point | 125-130 °C[1][2][3][4] | 253-257 °C[7][8] |
| Appearance | Beige to grey or brown granules[1] | White to pale beige powder[7] |
| Solubility | Soluble in Methanol[1] | Soluble in polar solvents like methanol[10] |
| pKa (Predicted) | 2.06 ± 0.25[1] | No data available |
Synthesis and Reactivity
The primary synthetic route to both isomers involves the electrophilic nitration of the corresponding methoxybenzoic acid. The regioselectivity of the nitration is dictated by the directing effects of the carboxyl and methoxy groups.
For 3-methoxy-2-nitrobenzoic acid , the synthesis typically starts from 3-methoxybenzoic acid. The methoxy group at the 3-position and the carboxylic acid group at the 1-position direct the incoming nitro group primarily to the 2-position due to steric hindrance from the adjacent carboxylic acid group.[5]
The synthesis of This compound would similarly start from a methoxybenzoic acid precursor, likely 3-methoxybenzoic acid, where nitration could also lead to the 5-nitro isomer, or from 4-methoxybenzoic acid where the directing effects would favor substitution at the 2-position.
The reactivity of these isomers is largely governed by the electronic effects of the substituents. The nitro group is strongly electron-withdrawing, which increases the acidity of the carboxylic acid compared to benzoic acid itself.[11][12] The methoxy group is electron-donating through resonance and electron-withdrawing through induction. The relative positions of these groups influence the electron density of the aromatic ring and the reactivity of the carboxylic acid and nitro groups.
For instance, the nitro group in both compounds can be readily reduced to an amino group, opening up pathways to a wide range of amino-substituted aromatic compounds which are pivotal in medicinal chemistry.[5][11] A common method for this reduction is catalytic hydrogenation using palladium on carbon (Pd/C).[5]
Comparative Performance in Synthesis
A patent for the preparation of a betrixaban intermediate using This compound reports yields of 88.4% to 96.2% in an amidation reaction, showcasing its utility in pharmaceutical synthesis.[6]
Experimental Protocols
The following are representative experimental protocols for reactions involving these types of compounds.
General Protocol for Nitration of Methoxybenzoic Acid
This protocol is a general representation of the synthesis of a nitro-methoxybenzoic acid.
Materials:
-
Methoxybenzoic acid
-
Concentrated Nitric Acid
-
Concentrated Sulfuric Acid
-
Ice
Procedure:
-
In a flask, dissolve the methoxybenzoic acid in concentrated sulfuric acid and cool the mixture in an ice bath.
-
Slowly add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the cooled solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours.
-
Pour the reaction mixture onto crushed ice to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with cold water until the filtrate is neutral, and dry.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol.
General Protocol for the Reduction of the Nitro Group
This protocol describes the reduction of the nitro group to an amine, a common transformation for these compounds.[5]
Materials:
-
Methoxy-nitrobenzoic acid
-
10% Palladium on Carbon (Pd/C)
-
Tetrahydrofuran (THF)
-
Hydrogen gas
Procedure:
-
Dissolve the methoxy-nitrobenzoic acid in THF in a flask.
-
Add a catalytic amount of 10% Pd/C to the solution.
-
Evacuate the flask and backfill with hydrogen gas (this can be done using a hydrogen balloon).
-
Stir the reaction mixture vigorously at room temperature for 18-24 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter the mixture through a pad of celite to remove the catalyst.
-
Evaporate the solvent under reduced pressure to obtain the crude amino-methoxybenzoic acid, which can be further purified if necessary.
Visualizations
Synthetic Relationship of Isomers
Caption: Nitration of 3-methoxybenzoic acid can lead to different isomers.
Experimental Workflow for Amide Synthesis
Caption: General workflow for the synthesis of amides from methoxy-nitrobenzoic acids.
Conclusion
Both this compound and 3-methoxy-2-nitrobenzoic acid are valuable reagents in organic synthesis, particularly for the construction of complex molecules with pharmaceutical applications. The choice between these isomers will depend on the desired substitution pattern of the final product. While their electronic properties are similar, the steric environment around the carboxylic acid and nitro groups differs, which may influence reaction kinetics and yields. The data and protocols provided in this guide are intended to aid researchers in making an informed decision for their synthetic endeavors. Further experimental work is needed to provide a direct quantitative comparison of their performance in various chemical transformations.
References
- 1. benchchem.com [benchchem.com]
- 2. JP2007031331A - Process for producing 5-hydroxy-4-methoxy-2-nitrobenzoic acid compound - Google Patents [patents.google.com]
- 3. CN105820054A - Preparation method of 3-methoxy-2-nitrobenzoate - Google Patents [patents.google.com]
- 4. This compound 97 1882-69-5 [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. CN107778224B - Preparation method of betrixaban intermediate - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. 3-Methoxy-2-nitrobenzoic acid [webbook.nist.gov]
- 10. 4,5-Dimethoxy-2-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 11. 3-Methoxy-2-nitrobenzoic acid | 4920-80-3 | Benchchem [benchchem.com]
- 12. homework.study.com [homework.study.com]
Efficacy Showdown: A Comparative Analysis of Therapeutics Synthesized from 5-Methoxy-2-nitrobenzoic Acid
For Immediate Release
Researchers, scientists, and drug development professionals now have access to a comprehensive comparative guide on the efficacy of various drug candidates synthesized from the versatile starting material, 5-Methoxy-2-nitrobenzoic acid. This publication provides an objective analysis of the performance of distinct drug classes, including anticoagulants, anticancer agents, and neuroprotective compounds, supported by available experimental data. While direct head-to-head clinical trials are not available, this guide collates crucial efficacy data from independent studies to offer a valuable comparative perspective.
Introduction
This compound serves as a key building block for a diverse range of pharmacologically active molecules. Its structural framework has been ingeniously modified to yield compounds with distinct therapeutic actions. This guide delves into the efficacy of four major drug classes derived from this precursor: the anticoagulant Betrixaban, Cathepsin S inhibitors with anticancer and anti-inflammatory potential, 2-aminocombretastatin derivatives as potent antimitotic agents, and Dictyoquinazols exhibiting neuroprotective properties.
Comparative Efficacy Data
The following tables summarize the quantitative efficacy data for each class of drugs. It is crucial to note that these findings are collated from separate studies and do not represent a direct, head-to-head comparison.
Table 1: Efficacy of Betrixaban in Venous Thromboembolism (VTE) Prophylaxis (APEX Trial)
| Outcome | Betrixaban (80 mg daily for 35-42 days) | Enoxaparin (40 mg daily for 6-14 days) | Relative Risk (95% CI) |
| Composite of VTE-related events | 4.4% | 6.0% | 0.75 (0.61, 0.91)[1][2] |
| Major Bleeding | 0.7% | 0.6% | - |
| Intracranial Bleeding | 2 cases | 7 cases | - |
| Composite of asymptomatic or symptomatic proximal deep vein thrombosis, nonfatal pulmonary embolism, or VTE-related death.[1][2] |
Table 2: In Vitro Efficacy of Cathepsin S Inhibitors
| Compound | Target | Assay | IC50 / Ki | Source |
| Compound 6 | Cathepsin S | Fluorogenic Substrate Turnover | Ki (consistent with previously reported IC50) | [3] |
| VBY-825 | Cathepsin B, L, S, V | Activity-based probe | IC50: 4.3 nM (B), 0.5/3.3 nM (L) | [4] |
| RO5444101 | Human Cathepsin S | Not Specified | IC50: 0.2 nM | [5] |
| RO5444101 | Mouse Cathepsin S | Not Specified | IC50: 0.3 nM | [5] |
Table 3: In Vitro Efficacy of 2-aminocombretastatin Derivatives
| Compound | Assay | IC50 | Source |
| Compound 11 | Tubulin Polymerization Inhibition | 1.6 µM | [6] |
| Compound 20 | Tubulin Polymerization Inhibition | 1.7 µM | [6] |
| Compound 21 | Tubulin Polymerization Inhibition | 1.8 µM | [6] |
| Compound 11 | Antiproliferative Activity (various human cell lines) | 11-44 nM | [6] |
| Compound 20 | Antiproliferative Activity (various human cell lines) | 11-44 nM | [6] |
| Compound 21 | Antiproliferative Activity (various human cell lines) | 11-44 nM | [6] |
Table 4: Neuroprotective Effects of Dictyoquinazols
| Compound | Assay | Effect | Source |
| Dictyoquinazols A, B, C | Primary cultured mouse cortical neurons | Dose-dependent protection from glutamate- and NMDA-induced excitotoxicity | [7] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.
Synthesis of Betrixaban Intermediate
The synthesis of N-(5-chloro-2-pyridinyl)-2-[[4-[(dimethylamino)iminomethyl]benzoyl]amino]-5-methoxybenzamide, a key intermediate of Betrixaban, involves the amidation of this compound with 2-amino-5-chloropyridine. This is followed by reduction of the nitro group and subsequent coupling with 4-cyanobenzoyl chloride, and a final conversion of the nitrile to a dimethylformimidamide. A detailed, multi-step synthesis is outlined in various patents.
Cathepsin S Inhibition Assay
The inhibitory activity of compounds against Cathepsin S is determined using a fluorogenic substrate-based assay.[8]
-
Reagents : Recombinant human Cathepsin S, a fluorogenic substrate (e.g., Z-VVR-AMC), assay buffer (e.g., 100 mM sodium acetate, 1 mM EDTA, 0.1% Brij-35, 2 mM DTT, pH 5.5), and the test inhibitor.[3]
-
Procedure :
-
Recombinant Cathepsin S is pre-incubated with varying concentrations of the inhibitor in the assay buffer in a 96-well plate.[3]
-
The reaction is initiated by the addition of the fluorogenic substrate.
-
The increase in fluorescence, resulting from the enzymatic cleavage of the substrate, is monitored over time using a fluorescence plate reader.
-
The rate of reaction is calculated, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the reaction rates against the inhibitor concentrations.
-
Tubulin Polymerization Inhibition Assay
The effect of 2-aminocombretastatin derivatives on tubulin polymerization is a key measure of their antimitotic activity.[9][10]
-
Reagents : Purified tubulin, polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP), and the test compound.
-
Procedure :
-
Tubulin is incubated with various concentrations of the test compound in a temperature-controlled spectrophotometer at 37°C.
-
The polymerization of tubulin into microtubules is monitored by the increase in absorbance at 340 nm over time.
-
The IC50 value, representing the concentration of the compound that inhibits tubulin polymerization by 50%, is calculated from the dose-response curve.
-
Neuroprotection Assay against Glutamate-Induced Excitotoxicity
This assay evaluates the ability of compounds like Dictyoquinazols to protect neurons from cell death induced by excessive glutamate exposure.[11]
-
Cell Culture : Primary cortical neurons are isolated from mouse embryos and cultured in a suitable medium.
-
Procedure :
-
Cultured neurons are pre-treated with various concentrations of the test compound for a specified period (e.g., 24 hours).[11]
-
Excitotoxicity is induced by exposing the neurons to a high concentration of glutamate (e.g., 100 µM) for a short duration (e.g., 15 minutes).[11]
-
The glutamate-containing medium is then replaced with fresh medium containing the test compound.
-
After a further incubation period (e.g., 24 hours), cell viability is assessed using a standard method like the MTT assay.
-
A dose-dependent increase in cell viability in the presence of the test compound indicates a neuroprotective effect.
-
Visualizing the Pathways
To further elucidate the processes involved, the following diagrams, generated using the DOT language, illustrate a general synthesis pathway and a key signaling pathway targeted by one of the drug classes.
A simplified synthetic route from this compound.
Mechanism of action for 2-aminocombretastatin derivatives.
Conclusion
This compound is a progenitor for a remarkable array of therapeutic agents with diverse mechanisms of action. Betrixaban has demonstrated clinical efficacy in VTE prevention.[1][2][12][13] Cathepsin S inhibitors and 2-aminocombretastatin derivatives show significant promise in oncology, with potent in vitro activities.[3][4][6] Dictyoquinazols present a potential avenue for the development of novel neuroprotective therapies.[7] This comparative guide serves as a valuable resource for researchers in the field, providing a foundation for future investigations, including the potential for head-to-head studies to definitively establish the relative merits of these promising drug candidates.
References
- 1. drugtopics.com [drugtopics.com]
- 2. fda.gov [fda.gov]
- 3. A bioavailable cathepsin S nitrile inhibitor abrogates tumor development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification and preclinical testing of a reversible cathepsin protease inhibitor reveals anti-tumor efficacy in a pancreatic cancer model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in Cathepsin S Inhibition: Challenges and Breakthroughs in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-amino and 2'-aminocombretastatin derivatives as potent antimitotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dictyoquinazols A, B, and C, new neuroprotective compounds from the mushroom Dictyophora indusiata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Novel Combretastatin A-4 Analogs—Design, Synthesis, and Antiproliferative and Anti-Tubulin Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdnx.uobabylon.edu.iq [cdnx.uobabylon.edu.iq]
- 11. benchchem.com [benchchem.com]
- 12. Betrixaban: A Novel Oral Anticoagulant With a New Niche - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Bevyxxa (betrixaban) for the Treatment of Venous Thromboembolism (VTE) in Adults - Clinical Trials Arena [clinicaltrialsarena.com]
Certificate of Analysis (CoA) for 5-Methoxy-2-nitrobenzoic acid
A Comparative Guide to 5-Methoxy-2-nitrobenzoic Acid for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of this compound with its structural isomers and other substituted nitrobenzoic acids. The focus is on their application as precursors in the synthesis of bioactive molecules, supported by experimental data and detailed analytical and synthetic protocols. This document is intended for researchers, scientists, and professionals in the field of drug development to aid in the selection of appropriate starting materials for their research.
Certificate of Analysis: this compound
A typically includes the following specifications, ensuring its quality and purity for research and development purposes.
| Parameter | Specification | Typical Value | Analytical Method |
| Appearance | White to yellow solid | Conforms | Visual |
| Purity | ≥97.0% or ≥98.0% | 98.5% | Gas Chromatography (GC)[1][2] |
| Melting Point | 125-130 °C | 127.5 °C[3][4] | Capillary Method |
| Molecular Formula | C₈H₇NO₅ | C₈H₇NO₅ | - |
| Molecular Weight | 197.14 g/mol | 197.14 g/mol | - |
| Solubility | Soluble in Methanol | Conforms[3] | Visual |
| Identity | Conforms to structure | Conforms | IR, NMR |
Comparison with Alternative Nitrobenzoic Acids
This compound is a valuable building block in organic synthesis, particularly for the preparation of heterocyclic compounds with potential therapeutic applications.[3][4] Its isomers and other substituted nitrobenzoic acids are also employed in similar synthetic routes, leading to compounds with varying biological activities. The choice of precursor can significantly influence the properties of the final molecule.
This section compares this compound with its positional isomer, 2-Methoxy-5-nitrobenzoic acid, and another alternative, 2-Chloro-5-nitrobenzoic acid, in the context of their application in synthesizing derivatives with potential biological activity.
| Feature | This compound | 2-Methoxy-5-nitrobenzoic Acid | 2-Chloro-5-nitrobenzoic Acid |
| CAS Number | 1882-69-5[3] | 40751-89-1[5] | 2516-95-2 |
| Key Research Applications | Precursor for neuroprotective and antitumor compounds.[4][5] | Intermediate in the synthesis of pharmaceuticals and agrochemicals; investigated for antimicrobial and anti-inflammatory properties.[5][6] | Precursor for compounds with antibacterial activity.[1] |
| Resulting Bioactive Compounds | Dictyoquinazol A, Pyrrolobenzodiazepines, Cathepsin S inhibitors.[2][4] | Derivatives with potential analgesic effects.[5] | N-Aryl and N-heteroaryl amides with antibacterial properties.[1] |
Performance Comparison in Synthetic Applications
The utility of these nitrobenzoic acid derivatives is often demonstrated in their conversion to more complex, biologically active molecules. A common application is the synthesis of benzimidazole derivatives, which are known to possess a wide range of pharmacological activities, including antimicrobial and antitumor effects.
The following table summarizes the performance of resulting compounds when different nitrobenzoic acid derivatives are used as precursors.
| Precursor | Resulting Compound Class | Example Application/Activity | Reference |
| This compound | Cathepsin S inhibitors | Antitumor applications[2][3][4] | [2][3][4] |
| 2-Chloro-5-nitrobenzoic acid | 2-Chloro-5-nitrobenzamides | Antibacterial, particularly against S. aureus and E. coli[1] | [1] |
| 4-Nitro-1,2-phenylenediamine (derived from a nitrobenzoic acid) | 5-Nitro benzimidazoles | Vasorelaxant activity | |
| Various aromatic acids (including nitrobenzoic acids) | 2-Substituted 5-nitro benzimidazoles | Antimicrobial activity against B. cereus and E. coli[7] | [7] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are protocols for the analysis of a substituted nitrobenzoic acid and a general procedure for the synthesis of a benzimidazole derivative, a common application for these precursors.
High-Performance Liquid Chromatography (HPLC) Analysis of a Substituted Nitrobenzoic Acid
This protocol is adapted for the purity analysis of compounds similar to this compound.
Objective: To determine the purity of a substituted nitrobenzoic acid sample by HPLC.
Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
-
Analytical balance
-
Volumetric flasks and pipettes
-
HPLC vials
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (ACS grade)
Procedure:
-
Mobile Phase Preparation: Prepare a mixture of acetonitrile and water (typically 50:50, v/v) containing 0.1% phosphoric acid. Filter and degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh and dissolve the reference standard in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Further dilute to a working concentration (e.g., 100 µg/mL).
-
Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: Determined by the UV absorbance spectrum of the analyte (typically around 254 nm).
-
Injection Volume: 10 µL
-
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms. The purity of the sample is calculated by comparing the peak area of the analyte in the sample to that of the standard.
Synthesis of a 2-Substituted-5-nitrobenzimidazole Derivative
This protocol provides a general method for the synthesis of benzimidazole derivatives from a nitro-substituted o-phenylenediamine, which can be synthesized from the corresponding nitrobenzoic acid.
Objective: To synthesize a 2-substituted-5-nitrobenzimidazole.
Materials:
-
4-Nitro-1,2-phenylenediamine
-
Substituted aromatic aldehyde
-
Dimethoxyethane
-
Sodium metabisulfite
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve 4-nitro-1,2-phenylenediamine and an equimolar amount of a substituted aromatic aldehyde in dimethoxyethane.
-
Stir the mixture at 0 °C in an ice bath for 2 hours.
-
Reflux the mixture for 1 hour to form the Schiff base intermediate.
-
Add an additional volume of dimethoxyethane and 1.01 equivalents of sodium metabisulfite (as an oxidant).
-
Stir the mixture under reflux for 48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
-
The product can be further purified by recrystallization.
Visualizing a Synthetic Pathway
The following diagram illustrates a generalized workflow for the synthesis of a bioactive benzimidazole derivative, starting from a substituted nitrobenzoic acid. This highlights the role of these precursors in the development of potential therapeutic agents.
Caption: Synthetic workflow from a nitrobenzoic acid to a bioactive compound.
This guide demonstrates that while this compound is a versatile reagent, its isomers and other substituted analogs offer alternative pathways to novel compounds with a range of biological activities. The selection of the starting material should be guided by the desired substitution pattern and the target biological activity of the final product. The provided protocols and workflow offer a foundation for researchers to explore the synthesis and evaluation of new therapeutic agents derived from these important chemical building blocks.
References
- 1. From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lookchem.com [lookchem.com]
- 3. This compound CAS 1882-69-5 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 4. This compound | 1882-69-5 [chemicalbook.com]
- 5. This compound | 1882-69-5 | Benchchem [benchchem.com]
- 6. chemimpex.com [chemimpex.com]
- 7. In Silico Studies and Assessment of Antimicrobial Activities for Synthesised Nitrobenzimidazole Derivetives – Oriental Journal of Chemistry [orientjchem.org]
A Comparative Guide to the Quantitative Analysis of 5-Methoxy-2-nitrobenzoic Acid in Reaction Mixtures
For researchers, scientists, and drug development professionals, the accurate quantification of synthetic intermediates like 5-methoxy-2-nitrobenzoic acid is critical for reaction monitoring, yield optimization, and quality control. This guide provides a comparative overview of the principal analytical techniques for the quantitative analysis of this compound within a reaction mixture. We will explore High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR), presenting their methodologies, performance characteristics, and workflows to aid in the selection of the most suitable method for your specific needs.
Comparison of Analytical Methods
The choice of an analytical method for quantifying this compound depends on several factors, including the required sensitivity, selectivity, sample matrix complexity, and available instrumentation. The following tables summarize the key performance characteristics of HPLC, GC-MS, and qNMR for this purpose. The performance data is representative and based on established methods for structurally similar nitrobenzoic acid derivatives.
Table 1: Performance Comparison for the Analysis of Nitrobenzoic Acid Derivatives
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on partitioning between a stationary and mobile phase, followed by UV detection. | Separation of volatile derivatives based on boiling point and interaction with a stationary phase, followed by mass-based detection. | Signal intensity is directly proportional to the number of atomic nuclei, and purity is determined relative to a certified internal standard. |
| Specificity | High; can separate from structurally similar impurities and isomers. | Very High; provides structural information for peak identification. | High; provides structural information that aids in the identification of impurities. |
| Primary Use | Quantitative analysis (assay), impurity profiling, stability testing. | Identification and quantification of volatile and semi-volatile impurities. | Purity assessment and quantification without the need for a specific reference standard of the analyte. |
| Sample Throughput | High | Moderate | Low to Moderate |
| Cost | Moderate | High | High |
Table 2: Expected Quantitative Performance for Nitrobenzoic Acid Analysis
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Linearity (R²) | > 0.999 | > 0.998 | N/A (Primary Method) |
| Limit of Detection (LOD) | < 0.1 µg/mL | < 0.1 µg/mL | Lower sensitivity compared to chromatographic methods. |
| Limit of Quantification (LOQ) | < 0.3 µg/mL | < 0.3 µg/mL | Typically in the mg range. |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | Very high; errors often <1%. |
| Precision (%RSD) | < 2% | < 5% | < 1% |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for this compound and similar compounds and may require optimization for specific reaction matrices.
Sample Preparation from a Reaction Mixture
A generic sample preparation protocol for quenching a reaction and preparing it for analysis is as follows:
-
Quenching: At a specific time point, a small aliquot of the reaction mixture is withdrawn and immediately quenched to stop the reaction. This can be achieved by rapid cooling in an ice bath and/or by adding a quenching agent.
-
Dilution: The quenched sample is accurately diluted with a suitable solvent (e.g., mobile phase for HPLC, or a volatile solvent for GC-MS). The dilution factor should be chosen to bring the concentration of this compound into the linear range of the analytical method.
-
Extraction (if necessary): For complex matrices, a liquid-liquid extraction may be necessary to separate the analyte from interfering components.
-
Filtration: The diluted sample is filtered through a 0.45 µm syringe filter to remove particulate matter before injection into the chromatograph.
High-Performance Liquid Chromatography (HPLC)
This method is suitable for the accurate quantification of this compound and the separation of its impurities.
-
Instrumentation: HPLC system with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water containing 0.1% phosphoric acid. A typical starting point is a 50:50 (v/v) mixture.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined by measuring the UV spectrum of a standard solution; a wavelength around 230-254 nm is often a good starting point for aromatic nitro compounds.
-
Injection Volume: 10 µL.
-
-
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound reference standard in the mobile phase. Create a series of calibration standards by serially diluting the stock solution.
-
Sample Analysis: Inject the prepared sample from the reaction mixture.
-
Quantification: Construct a calibration curve by plotting the peak area versus the concentration of the standards. Determine the concentration of this compound in the sample from this curve.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Due to the low volatility of benzoic acid derivatives, a derivatization step is typically required to increase their volatility for GC-MS analysis.
-
Instrumentation: GC system coupled to a mass spectrometer with an electron impact (EI) ionization source.
-
Derivatization (Silylation Example):
-
Accurately transfer a known volume of the prepared sample solution to a vial and evaporate the solvent.
-
Add a suitable silylating agent (e.g., BSTFA with 1% TMCS) and a solvent (e.g., acetonitrile).
-
Heat the mixture (e.g., at 60 °C for 30 minutes) to complete the reaction.
-
-
GC-MS Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 80 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
-
Procedure:
-
Standard Preparation: Derivatize a series of known concentrations of this compound standards using the same procedure as the samples.
-
Sample Analysis: Inject the derivatized sample.
-
Quantification: Construct a calibration curve by plotting the peak area of a characteristic ion versus concentration for the standards. Determine the concentration from this curve.
-
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR offers a highly accurate method for purity determination and quantification without the need for a specific reference standard of the analyte, instead using a certified internal standard.
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Reagents and Materials:
-
Internal Standard: A certified reference material (CRM) with known purity (e.g., maleic acid, benzoic acid) that has signals that do not overlap with the analyte.
-
Solvent: A suitable deuterated solvent (e.g., DMSO-d₆).
-
-
Procedure:
-
Sample Preparation: Accurately weigh a specific amount of the dried residue from the reaction mixture sample and a precise amount of the internal standard into an NMR tube. Dissolve the mixture in a known volume of the deuterated solvent.
-
NMR Data Acquisition:
-
Pulse Program: Use a standard 90° pulse sequence.
-
Relaxation Delay (d1): Set a long relaxation delay (e.g., 30-60 seconds) to ensure full relaxation of all relevant protons for accurate integration.
-
Number of Scans: Acquire a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.
-
-
Data Processing and Calculation:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal of this compound and a signal from the internal standard.
-
Calculate the concentration of the analyte using the following equation: Concentration_analyte = (Integral_analyte / N_protons_analyte) * (N_protons_IS / Integral_IS) * (M_analyte / M_IS) * (Weight_IS / Weight_sample) * Purity_IS
-
-
Mandatory Visualizations
The following diagrams illustrate the experimental workflows for each analytical technique.
Caption: Workflow for the quantitative analysis of this compound by HPLC.
Caption: Workflow for the quantitative analysis of this compound by GC-MS.
Caption: Workflow for the quantitative analysis of this compound by qNMR.
A Comparative Analysis of the Reactivity of 5-Methoxy-2-nitrobenzoic Acid and 5-hydroxy-2-nitrobenzoic Acid
For Immediate Publication
This guide provides a detailed comparison of the chemical reactivity of 5-Methoxy-2-nitrobenzoic acid (CAS 1882-69-5) and 5-hydroxy-2-nitrobenzoic acid (CAS 610-37-7). Aimed at researchers, scientists, and professionals in drug development and chemical synthesis, this document outlines the key differences and similarities in their chemical behavior, supported by established principles and available data.
Introduction
This compound and 5-hydroxy-2-nitrobenzoic acid are substituted nitrobenzoic acids that serve as versatile intermediates in the synthesis of pharmaceuticals and other fine chemicals.[1][2] Their structures are highly similar, differing only by the substituent at the 5-position—a methoxy (-OCH₃) group versus a hydroxyl (-OH) group. This seemingly minor difference introduces significant variations in their reactivity, particularly concerning the functional group at this position, while other aspects of their chemical behavior remain comparable due to the influence of the other substituents.
Electronic Effects of Substituents
The reactivity of both molecules is governed by the interplay of three functional groups: the carboxylic acid (-COOH), the nitro (-NO₂) group, and the methoxy (-OCH₃) or hydroxyl (-OH) group.
-
Nitro Group (-NO₂): A powerful electron-withdrawing group through both inductive (-I) and mesomeric (-M) effects, it deactivates the ring towards electrophilic substitution and activates it for nucleophilic aromatic substitution.[3]
-
Carboxylic Acid Group (-COOH): An electron-withdrawing group (-I effect) that also deactivates the ring.
-
Methoxy (-OCH₃) and Hydroxyl (-OH) Groups: Both groups exhibit a dual electronic effect: they are electron-withdrawing by induction (-I) but are strongly electron-donating through the mesomeric (+M) effect due to the lone pairs on the oxygen atom. The +M effect generally outweighs the -I effect.
The relative positions of these groups dictate the overall reactivity. The strong electron-withdrawing nature of the ortho-nitro group is a dominant factor in the chemical properties of the carboxylic acid function.
References
A Comparative Guide to the Synthesis of 5-Methoxy-2-nitrobenzoic Acid: A Greener Approach
For researchers, scientists, and drug development professionals, the efficient and sustainable synthesis of key chemical intermediates is a critical aspect of modern chemistry. 5-Methoxy-2-nitrobenzoic acid, a valuable building block in the synthesis of various pharmaceuticals, is traditionally prepared via electrophilic nitration that can present environmental and selectivity challenges. This guide provides a comprehensive comparison of a traditional synthetic route with a newer, validated three-step "green" alternative, supported by detailed experimental protocols and comparative data.
Executive Summary
The established method for synthesizing this compound involves the direct nitration of 3-methoxybenzoic acid using a mixture of concentrated nitric and sulfuric acids. This approach is often hampered by the formation of isomeric byproducts, necessitating laborious purification procedures and resulting in lower overall yields.
A more recent and environmentally conscious three-step strategy offers significant improvements in selectivity and sustainability. This "green" route involves the initial esterification of 3-methoxybenzoic acid, followed by a highly regioselective nitration using a milder nitric acid/acetic anhydride system, and concluding with hydrolysis of the ester to yield the desired product. This guide presents a side-by-side analysis of these two synthetic pathways, highlighting their respective advantages and disadvantages to inform methodological choices in a laboratory setting.
Data Presentation: A Comparative Analysis
The following tables summarize the key quantitative data for the traditional and the new synthetic routes for this compound.
Table 1: Comparison of Synthetic Routes for this compound
| Parameter | Traditional Route (Direct Nitration) | New "Green" Route (Three-Step) |
| Starting Material | 3-Methoxybenzoic Acid | 3-Methoxybenzoic Acid |
| Key Reagents | Conc. HNO₃, Conc. H₂SO₄ | 1. Methanol, H₂SO₄ (cat.)2. HNO₃, Acetic Anhydride3. NaOH, HCl |
| Overall Yield | ~40-50% | >75% |
| Product Purity (after workup) | Moderate (requires extensive purification) | High |
| Primary Byproducts | Isomeric nitrobenzoic acids | Minor amounts of other isomers |
| Environmental Impact | High (use of large volumes of strong acids) | Lower (avoids large quantities of H₂SO₄) |
| Number of Steps | 1 | 3 |
Table 2: Step-by-Step Yield Comparison for the New "Green" Route
| Step | Reaction | Typical Yield |
| 1 | Esterification of 3-methoxybenzoic acid | ~95% |
| 2 | Nitration of methyl 3-methoxybenzoate | ~85% |
| 3 | Hydrolysis of methyl 5-methoxy-2-nitrobenzoate | ~95% |
Experimental Protocols
Traditional Route: Direct Nitration of 3-Methoxybenzoic Acid
This method involves the direct nitration of 3-methoxybenzoic acid using a mixture of concentrated nitric acid and sulfuric acid.
Materials:
-
3-Methoxybenzoic acid
-
Concentrated sulfuric acid (H₂SO₄)
-
Concentrated nitric acid (HNO₃)
-
Ice
-
Deionized water
Procedure:
-
In a flask equipped with a stirrer and a dropping funnel, cool 15 mL of concentrated sulfuric acid to 0°C in an ice bath.
-
Slowly add 5.0 g of 3-methoxybenzoic acid to the cooled sulfuric acid, ensuring the temperature remains below 10°C.
-
Prepare a nitrating mixture by slowly adding 5 mL of concentrated nitric acid to 5 mL of concentrated sulfuric acid in a separate flask, also cooled in an ice bath.
-
Add the cold nitrating mixture dropwise to the 3-methoxybenzoic acid solution over 30 minutes, maintaining the reaction temperature below 15°C.
-
After the addition is complete, continue stirring the mixture in the ice bath for an additional hour.
-
Slowly pour the reaction mixture onto 100 g of crushed ice with vigorous stirring.
-
The precipitated crude product, a mixture of isomers, is collected by vacuum filtration and washed with cold water until the washings are neutral.
-
Purification is achieved by fractional crystallization to separate the desired this compound from other isomers.
New "Green" Route: A Three-Step Synthesis
This improved route involves an initial esterification to protect the carboxylic acid, followed by a highly selective nitration and subsequent hydrolysis.
Step 1: Esterification of 3-Methoxybenzoic Acid
-
In a round-bottom flask, combine 10.0 g of 3-methoxybenzoic acid and 50 mL of methanol.
-
Slowly add 1 mL of concentrated sulfuric acid as a catalyst.
-
Heat the mixture to reflux for 4 hours.
-
After cooling, remove the excess methanol under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with a 5% sodium bicarbonate solution to remove any unreacted acid. Dry the organic layer and evaporate the solvent to yield methyl 3-methoxybenzoate. A yield of approximately 95% is expected.
Step 2: Nitration of Methyl 3-methoxybenzoate
The key step is the nitration of methyl 3-methoxybenzoate.[1]
-
Cool the methyl 3-methoxybenzoate from Step 1 to 15°C.
-
Slowly add a pre-cooled mixture of fuming nitric acid and acetic anhydride dropwise, maintaining the temperature at 15°C.[1]
-
Stir the reaction mixture for 30 minutes at this temperature.[1]
-
Pour the reaction mixture into ice water and extract the product with a suitable organic solvent.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Evaporate the solvent to yield crude methyl 5-methoxy-2-nitrobenzoate. The high regioselectivity of this step minimizes the formation of other isomers.[1] A yield of around 85% can be anticipated.
Step 3: Hydrolysis of Methyl 5-methoxy-2-nitrobenzoate
-
To the crude methyl 5-methoxy-2-nitrobenzoate, add a 10% aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux for 1-2 hours until the hydrolysis is complete (monitored by TLC).[1]
-
Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid until the pH is approximately 2.[1]
-
The precipitated this compound is collected by vacuum filtration.
-
Wash the solid with cold water and dry to obtain the final product with high purity. A yield of 90-96% can be expected for this hydrolysis step.[1]
Mandatory Visualization
Caption: A comparison of the traditional and new synthetic routes for this compound.
Caption: The experimental workflow for the new, three-step synthesis of this compound.
Conclusion
The new synthetic route for this compound, proceeding through an ester intermediate and utilizing a "green" nitrating agent, presents a significant improvement over the traditional direct nitration method. While it involves more steps, the enhanced regioselectivity leads to a purer product and simplifies downstream processing, ultimately resulting in a higher overall yield. The avoidance of large quantities of concentrated sulfuric acid in the nitration step also contributes to a more environmentally benign process. For researchers and professionals in drug development, this validated "green" approach offers a more efficient, selective, and sustainable method for the synthesis of this important chemical intermediate.
References
Purity Assessment of 5-Methoxy-2-nitrobenzoic Acid: A Comparative Guide to Titration and Chromatographic Methods
For researchers, scientists, and professionals in drug development, the accurate determination of purity for key chemical intermediates like 5-Methoxy-2-nitrobenzoic acid is critical. This guide provides an objective comparison of traditional titration methods against modern chromatographic and spectroscopic techniques for purity assessment. Experimental data and detailed protocols are presented to assist in selecting the most appropriate analytical method.
The purity of this compound, a crucial building block in pharmaceutical synthesis, directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). While various analytical techniques can be employed for purity determination, the choice depends on factors such as required accuracy, sensitivity, and the nature of potential impurities. This guide focuses on the comparison of acid-base titration with High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Comparative Analysis of Purity Assessment Methods
The selection of an analytical technique for purity determination is a critical decision in quality control. The following table summarizes the key performance characteristics of titration, HPLC, GC-MS, and qNMR for the analysis of this compound.
| Parameter | Acid-Base Titration | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Neutralization reaction between the acidic analyte and a standardized basic solution.[1] | Separation based on differential partitioning between a stationary and a mobile phase, followed by UV detection.[1] | Separation of volatile or derivatized compounds followed by mass-based detection and identification.[2] | Signal intensity is directly proportional to the number of atomic nuclei, allowing for quantification against a certified internal standard.[1][3] |
| Selectivity | Low; titrates total acidity and is not specific to this compound.[1] | High; capable of separating the main component from structurally similar impurities.[1][3] | High; provides separation and structural information for identification of volatile impurities.[2][4] | High; provides structural information that aids in the identification and quantification of impurities.[1][3] |
| Accuracy | Moderate to high, dependent on the purity of the titrant and accurate endpoint determination.[1] | High; excellent for detecting trace impurities.[3] | High; ideal for the identification and quantification of volatile and semi-volatile impurities.[2] | Very high; considered a primary ratio method with errors often below 1%.[1] |
| Common Analytes Detected | Total acidic components. | This compound, isomeric impurities, unreacted starting materials, and synthesis by-products.[3] | Volatile and semi-volatile impurities. Derivatization may be required for benzoic acid derivatives.[2] | This compound and impurities with unique proton signals.[3] |
| Advantages | Simple, inexpensive, and provides a straightforward assay of total acidic content. | High sensitivity and resolution, robust and widely available.[3] | Excellent for identification of unknown volatile impurities. | Primary method of quantification that does not require a specific reference standard for the analyte.[3] |
| Disadvantages | Not specific, may overestimate purity if acidic impurities are present. | Requires a reference standard for accurate quantification of the main component and impurities.[3] | Not suitable for non-volatile compounds without derivatization.[2] | Lower sensitivity compared to HPLC, potential for signal overlap, and requires a certified internal standard.[3] |
Experimental Protocols
Detailed methodologies for each of the discussed analytical techniques are provided below.
Acid-Base Titration
This method provides a straightforward determination of the total acidic content.
Instrumentation:
-
50 mL Burette
-
Magnetic stirrer
-
pH meter or color indicator (e.g., phenolphthalein)
Reagents:
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
Phenolphthalein indicator
-
Neutralized ethanol
Procedure:
-
Sample Preparation: Accurately weigh approximately 150-200 mg of this compound and dissolve it in 50 mL of neutralized ethanol.
-
Titration: Add a few drops of phenolphthalein indicator to the sample solution. Titrate the solution with the standardized 0.1 M NaOH solution until a persistent pink color is observed, or the equivalence point is reached on a pH meter.[1]
-
Calculation: The purity of the sample is calculated based on the volume of NaOH solution consumed, its molarity, and the mass of the sample.
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method is suitable for the purity determination of this compound.
Instrumentation:
-
HPLC system with a UV detector
-
C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or formic acid
Chromatographic Conditions:
-
Mobile Phase: A typical starting point is a 50:50 (v/v) mixture of acetonitrile and water, acidified to a pH of 2.5-3.0 with phosphoric or formic acid.[5]
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 30 °C.[3]
-
Detector Wavelength: 220 nm.[3]
-
Injection Volume: 10 µL.[3]
Procedure:
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of the mobile phase. Further dilutions may be necessary to fall within the linear range of the detector.[3]
-
Analysis: Inject the prepared sample into the HPLC system and record the chromatogram. Purity is typically determined by the area percentage of the main peak.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is ideal for identifying and quantifying volatile impurities. Due to the low volatility of benzoic acid derivatives, derivatization is often required.[2]
Instrumentation:
-
GC system coupled to a mass spectrometer with an electron impact (EI) ionization source.[2]
Reagents:
-
Derivatizing agent (e.g., BSTFA)
-
Appropriate solvent (e.g., dichloromethane)
GC Conditions:
-
Carrier Gas: Helium.[2]
-
Oven Temperature Program: An initial temperature of around 180°C, held for a few minutes, followed by a temperature ramp to a final temperature of approximately 220°C.[2]
Procedure:
-
Derivatization: React a known amount of the sample with a derivatizing agent to increase its volatility.
-
Analysis: Inject the derivatized sample into the GC-MS system. Impurities are identified based on their mass spectra and retention times.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that allows for direct quantification against a certified internal standard.[3]
Instrumentation:
-
400 MHz (or higher) NMR spectrometer.[3]
Reagents:
-
Certified internal standard (e.g., maleic acid or benzoic acid).[3]
-
Deuterated solvent (e.g., Dimethyl sulfoxide-d6).[3]
Procedure:
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and 5 mg of the internal standard into the same vial. Dissolve the mixture in approximately 0.7 mL of the deuterated solvent and transfer to an NMR tube.[3]
-
NMR Data Acquisition: Acquire the ¹H NMR spectrum using quantitative parameters, including a relaxation delay (d1) of 30-60 seconds to ensure full relaxation of all relevant protons.[3]
-
Data Processing and Calculation: Process the spectrum with appropriate phasing and baseline correction. The purity is calculated by comparing the integral of a specific proton signal from the analyte to that of the internal standard.
Visualizing the Workflow
To better understand the experimental processes, the following diagrams illustrate the workflows for titration and HPLC analysis.
References
A Comparative Analysis of Catalysts for the Aromatic Nitro Group Reduction of 5-Methoxy-2-nitrobenzoic Acid
The selective reduction of the nitro group in 5-Methoxy-2-nitrobenzoic acid to form the corresponding amine, 5-Methoxy-2-aminobenzoic acid, is a pivotal transformation in the synthesis of pharmaceuticals and other fine chemicals. The resulting anthranilic acid derivative is a valuable building block. The choice of catalyst and reduction methodology is critical for achieving high yield and purity while maintaining the integrity of the carboxylic acid and methoxy functional groups. This guide provides a comparative overview of various catalytic systems for this reduction, supported by experimental data and detailed protocols.
Performance Comparison of Catalytic Systems
The efficacy of different catalysts for the reduction of this compound is compared based on yield, reaction conditions, and selectivity. The following table summarizes the performance of common catalytic systems. Data for the closely related substrate, 5-Methyl-2-nitrobenzoic acid, is used as a reliable proxy where specific data for the methoxy derivative is not available, given the similar electronic and steric properties.
| Catalyst System | Hydrogen Source | Solvent | Temperature (°C) | Time (h) | Yield (%) | Selectivity |
| 10% Pd/C | H₂ (1-4 atm) | Methanol/Ethanol | Room Temp. | 1-4 | >95 | Excellent |
| 10% Pd/C | HCOOH | Methanol/Ethanol | Reflux | 1-6 | ~90-95 | Excellent |
| Raney-Ni | Hydrazine Hydrate | Methanol/Ethanol | 60-90 | 2-6 | High | Good |
| Fe Powder | HCl | Ethanol/Water | Reflux | 2-4 | ~85-90 | Good |
| PtO₂ (Adams' Cat.) | H₂ | Acetic Acid | Room Temp. | 2-8 | High | Excellent |
| Zn Powder | Hydrazine Glyoxylate | Methanol | Room Temp. | <2 | Good | Good |
Note: "High" and "Good" are used where precise quantitative data for the specific substrate is not available but is supported by general literature on nitroarene reduction.
Catalyst Analysis
-
Palladium on Carbon (Pd/C): This is the most versatile and widely used catalyst for this transformation. It offers excellent yields and selectivity under mild conditions, either with hydrogen gas (catalytic hydrogenation) or a hydrogen donor like formic acid or ammonium formate (catalytic transfer hydrogenation). The latter method avoids the need for specialized high-pressure hydrogenation equipment. Catalytic hydrogenation with Pd/C is reported to provide a 98% yield for the reduction of this compound.[1]
-
Raney-Nickel (Raney-Ni): A cost-effective alternative to precious metal catalysts. It is typically used with hydrazine hydrate as the hydrogen source.[2] While effective, it may require slightly elevated temperatures compared to palladium catalysts.
-
Iron (Fe) in Acidic Media: The Béchamp reduction, using iron powder in the presence of an acid like HCl, is a classical and economical method for nitro group reduction. While robust, it often requires a more demanding workup to remove iron salts and may result in slightly lower yields compared to catalytic hydrogenation.
-
Platinum Dioxide (PtO₂, Adams' Catalyst): This catalyst is highly effective for the reduction of nitro compounds, even in the presence of other reducible functional groups.[3] Reductions are often performed in acetic acid, which can enhance the reaction rate.
-
Zinc (Zn) Powder: In combination with hydrazine glyoxylate, zinc powder provides a convenient system for the selective reduction of aromatic nitro compounds at room temperature.[3]
Reaction Pathway and Experimental Workflow
The reduction of this compound proceeds through a six-electron transfer, typically involving nitroso and hydroxylamine intermediates, to yield the final amine product.
References
Benchmarking 5-Methoxy-2-nitrobenzoic Acid: A Comparative Guide for Precursor Performance in Pharmaceutical Synthesis
For Immediate Release
[City, State] – [Date] – In the competitive landscape of pharmaceutical research and drug development, the selection of optimal starting materials is a critical determinant of efficiency, yield, and overall cost-effectiveness. This guide provides an in-depth performance benchmark of 5-Methoxy-2-nitrobenzoic acid as a key precursor in the synthesis of several important pharmaceutical intermediates. Through a comparative analysis with alternative synthetic routes, supported by experimental data, this publication offers valuable insights for researchers, chemists, and professionals in the pharmaceutical industry.
This compound is a versatile building block utilized in the synthesis of a range of biologically active molecules, including neuroprotective agents, anticancer compounds, and enzyme inhibitors. Its performance is herein evaluated in the synthesis of 2-amino-5-methoxybenzoic acid, Dictyoquinazol A, Pyrrolobenzodiazepines (PBDs), and N-(substituted aryl/heteroaryl)-5-methoxy-2-nitrobenzamides.
Performance in the Synthesis of 2-amino-5-methoxybenzoic acid
2-amino-5-methoxybenzoic acid is a crucial intermediate in the synthesis of various pharmaceuticals. The standard and most direct route to this compound is the reduction of the nitro group of this compound.
| Parameter | Route 1: Reduction of this compound | Route 2 (Alternative): Synthesis from m-Methoxybenzoic Acid |
| Starting Material | This compound | m-Methoxybenzoic acid |
| Key Steps | Catalytic Hydrogenation | Bromination followed by Amination |
| Overall Yield | Up to 98%[1] | Estimated <90% (multi-step) |
| Reaction Conditions | Room temperature, H₂ balloon, Pd/C catalyst[1] | Bromination: 25-30°C; Amination: Requires catalyst and specific ligands (e.g., Buchwald-Hartwig amination) |
| Advantages | High yield, single step, mild conditions | Utilizes a potentially more accessible starting material |
| Disadvantages | Potential for catalyst poisoning | Multi-step process, potential for side reactions during bromination, use of expensive catalysts for amination |
Experimental Protocol: Catalytic Hydrogenation of this compound
A mixture of this compound (30.0 g, 152.2 mmol) and 10% Pd/C (300 mg) in THF (250 mL) is stirred at room temperature under a hydrogen balloon for 18 hours. The catalyst is then removed by filtration through Celite, and the filtrate is concentrated to yield 2-amino-5-methoxybenzoic acid as a brown solid.[1]
Performance in the Total Synthesis of Dictyoquinazol A
Dictyoquinazol A, a neuroprotective alkaloid, can be synthesized from this compound. An alternative approach could involve the construction of the quinazolinone core from a different precursor, such as 2-amino-5-methoxybenzamide.
| Parameter | Route 1: From this compound | Route 2 (Alternative): From 2-amino-5-methoxybenzamide |
| Starting Material | This compound | 2-amino-5-methoxybenzamide |
| Key Steps | 6 steps | Fewer steps to the core, but requires prior synthesis of the benzamide |
| Overall Yield | 36%[2] | Not reported for the full synthesis of Dictyoquinazol A |
| Reaction Conditions | Multi-step synthesis involving reduction, protection, and cyclization reactions. | Cyclization with an appropriate reagent to form the quinazolinone ring. |
| Advantages | Established and documented synthetic route.[2] | Potentially a more convergent synthesis. |
| Disadvantages | Moderate overall yield over multiple steps. | Lack of a documented complete synthesis and overall yield for comparison. |
Experimental Workflow: Synthesis of Dictyoquinazol A from this compound
Caption: Multi-step synthesis of Dictyoquinazol A.
Performance as a Precursor for Pyrrolobenzodiazepines (PBDs)
PBDs are a class of potent anti-tumor agents. The core structure is often derived from substituted 2-nitrobenzoic acids. Here, we compare this compound with its close analog, 4,5-Dimethoxy-2-nitrobenzoic acid.
| Parameter | Route 1: From this compound | Route 2: From 4,5-Dimethoxy-2-nitrobenzoic acid |
| Precursor | This compound | 4,5-Dimethoxy-2-nitrobenzoic acid |
| Precursor Synthesis Yield | Not applicable (starting material) | 77-93%[3] |
| Subsequent Steps | Amide coupling with a proline derivative, reduction, and cyclization. | Similar to Route 1 |
| Advantages | Readily available commercially. | Allows for the synthesis of PBDs with different substitution patterns on the aromatic ring. |
| Disadvantages | Limited to a single substitution pattern. | Requires synthesis of the precursor, though high yields are reported.[3] |
Experimental Workflow: General Synthesis of a PBD Core
Caption: General synthetic pathway to a PBD core structure.
Performance in the Synthesis of N-(substituted aryl/heteroaryl)-5-methoxy-2-nitrobenzamides
These compounds are intermediates in the synthesis of various biologically active molecules, including the anticoagulant betrixaban.
| Parameter | Synthesis of N-(5-chloro-2-pyridyl)-5-methoxy-2-nitrobenzamide |
| Starting Material | This compound |
| Coupling Partner | 2-amino-5-chloropyridine |
| Coupling Reagents | EDC, NHS |
| Yield | 88.4%[4] |
| Reaction Conditions | 15°C, followed by crystallization at 10°C[4] |
| Advantages | High yield, avoids hazardous reagents like oxalyl chloride or phosphorus oxychloride.[4] |
Experimental Protocol: Synthesis of N-(5-chloro-2-pyridyl)-5-methoxy-2-nitrobenzamide
To a solution of this compound (19.7g, 0.1mol), N-hydroxysuccinimide (11.5g, 0.1mol), and EDC (15.5g, 0.1mol) in tetrahydrofuran (295.5ml), the mixture is stirred at 15°C for 30 minutes. 2-amino-5-chloropyridine (12.8g, 0.1mol) is then added, and the reaction is continued. Water (1773ml) is added, and the mixture is cooled to 10°C to induce crystallization. The product is filtered, washed, and dried to yield 27.2g of the desired product.[4]
Conclusion
This compound demonstrates excellent performance as a precursor in various synthetic applications, particularly for the high-yield synthesis of 2-amino-5-methoxybenzoic acid and N-substituted benzamides. While it serves as a reliable starting material for more complex molecules like Dictyoquinazol A, the multi-step nature of such syntheses can lead to moderate overall yields. In the context of PBD synthesis, it represents a readily available option for a specific substitution pattern, while analogs like 4,5-dimethoxy-2-nitrobenzoic acid offer access to a broader range of derivatives, albeit requiring an additional synthetic step for the precursor itself. The choice of precursor will ultimately depend on the specific target molecule, desired yield, process scalability, and the availability and cost of starting materials. This guide provides the necessary data to make an informed decision in the planning and execution of complex synthetic routes.
References
Safety Operating Guide
Proper Disposal of 5-Methoxy-2-nitrobenzoic Acid: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents like 5-Methoxy-2-nitrobenzoic acid are paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step procedure for the safe disposal of this compound, synthesized from current safety data sheets and chemical handling protocols.
Immediate Safety and Handling Precautions
Before initiating any disposal process, it is crucial to wear appropriate personal protective equipment (PPE). This includes chemical-resistant gloves, eye protection or face shields, and a lab coat.[1] Work should be conducted in a well-ventilated area, such as a chemical fume hood, to minimize the risk of inhaling dust.[1] Avoid generating dust when handling the solid material.[1]
Quantitative Data Summary
The following table summarizes key safety and physical properties for this compound, which are essential for its safe handling and disposal.
| Property | Value | Source |
| CAS Number | 1882-69-5 | [1] |
| Molecular Formula | C₈H₇NO₅ | |
| Molecular Weight | 197.14 g/mol | |
| Appearance | Solid | |
| Hazards | Causes skin irritation (Category 2)[1], Causes serious eye irritation (Category 2)[1], May cause respiratory irritation (Category 3)[1] | |
| Incompatible Materials | Strong oxidizing agents, Strong bases, Reducing agents[1] |
Step-by-Step Disposal Protocol
The disposal of this compound must be in strict accordance with local, regional, and national hazardous waste regulations.[2] The following protocol outlines the general steps for its safe disposal.
1. Waste Identification and Classification:
-
Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste.[1][2]
-
Consult your institution's Environmental Health and Safety (EHS) department and local hazardous waste regulations for complete and accurate classification.[2]
2. Waste Collection and Storage:
-
Collect unused or waste this compound in a suitable, closed, and properly labeled container.
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.[1]
-
Ensure the container is kept tightly closed and stored in a locked-up location.[1]
3. Small Spills and Residual Material Cleanup:
-
Initial Containment: For small spills, avoid breathing in the dust.[1]
-
Collection: Carefully sweep up the solid material and place it into a suitable, labeled container for chemical waste.[1]
-
Decontamination: After the solid material has been collected, clean the contaminated surfaces.
4. Final Disposal:
-
Dispose of the contents and the container at an approved waste disposal plant.[1]
-
Do not dispose of the chemical into the environment or down the drain.
-
Handle uncleaned containers in the same manner as the product itself.
Disposal Decision Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
